molecular formula C12H16O2 B2889979 cis-3-(Benzyloxy)cyclopentan-1-ol CAS No. 212270-85-4

cis-3-(Benzyloxy)cyclopentan-1-ol

Cat. No.: B2889979
CAS No.: 212270-85-4
M. Wt: 192.258
InChI Key: SFIICXXRMNDRQC-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3-(Benzyloxy)cyclopentan-1-ol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.258. The purity is usually 95%.
BenchChem offers high-quality cis-3-(Benzyloxy)cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-(Benzyloxy)cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-phenylmethoxycyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIICXXRMNDRQC-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: cis-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for drug development professionals and organic chemists. It prioritizes mechanistic insight, experimental reproducibility, and application-specific context.

CAS: 212270-85-4 Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 Da

Executive Summary

cis-3-(Benzyloxy)cyclopentan-1-ol is a high-value chiral building block, primarily utilized in the synthesis of carbocyclic nucleosides and selective G-protein coupled receptor (GPCR) agonists. Its rigid cyclopentane scaffold serves as a bioisostere for furanose rings in nucleoside analogs, imparting metabolic stability against phosphorylases.

Most notably, this compound is the critical stereochemical anchor for BnOCPA (Benzyloxy-cyclopentyladenosine) , a novel non-opioid analgesic that selectively activates the adenosine A1 receptor (A1R) via the G


 pathway, avoiding the cardiorespiratory side effects associated with traditional opioids [1, 2]. This guide details the stereoselective synthesis, quality control, and application of CAS 212270-85-4 in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name (1S,3R)-3-(Benzyloxy)cyclopentan-1-ol (and enantiomer)
Appearance Colorless to pale yellow viscous liquid
Boiling Point 320.3 ± 21.0 °C at 760 mmHg (Predicted)
Density 1.1 ± 0.1 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Stereochemistry cis-1,3-disubstitution (syn relationship between -OH and -OBn)
Flash Point 135.5 ± 20.4 °C

Stereoselective Synthesis: The "Ketone Reduction" Protocol

The primary challenge in synthesizing CAS 212270-85-4 is establishing the cis-1,3 stereochemical relationship. Standard reduction of 3-substituted cyclopentanones with small hydride donors (e.g., NaBH₄) typically yields a thermodynamic mixture favoring the trans isomer. To achieve high cis-selectivity, a sterically demanding hydride donor must be employed to attack the ketone from the less hindered face (trans to the benzyloxy group), forcing the resulting hydroxyl group into the cis position.

Reaction Logic
  • Substrate: 3-(Benzyloxy)cyclopentan-1-one.

  • Reagent: L-Selectride® (Lithium tri-sec-butylborohydride).

  • Mechanism: The bulky sec-butyl groups of L-Selectride experience significant steric repulsion from the benzyloxy substituent at C3. Consequently, the hydride attacks the carbonyl carbon from the face opposite to the benzyloxy group (anti-attack), yielding the cis-alcohol as the kinetic product [3].

Step-by-Step Protocol

Scale: 10 mmol basis

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Prep: Charge the flask with 3-(benzyloxy)cyclopentan-1-one (1.90 g, 10 mmol) dissolved in anhydrous THF (40 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition: Add L-Selectride (1.0 M in THF, 12 mL, 12 mmol) dropwise via syringe over 20 minutes. Critical: Maintain internal temperature below -70 °C to preserve kinetic selectivity.

  • Reaction: Stir at -78 °C for 2 hours. Monitor conversion by TLC (30% EtOAc/Hexanes; stain with KMnO₄).

  • Quench (Oxidative Workup):

    • Carefully add MeOH (3 mL) to quench excess hydride.

    • Allow the mixture to warm to 0 °C.

    • Add 30% H₂O₂ (5 mL) and 10% NaOH (5 mL) sequentially. Caution: Exothermic reaction.

    • Stir vigorously for 30 minutes to oxidize the organoborane intermediates.

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc/Hexanes).

Yield: Expect 85–92% isolated yield with >95:5 cis:trans diastereomeric ratio (dr).

Synthetic Workflow Diagram[6][7]

SynthesisWorkflow Start 3-(Benzyloxy)cyclopentanone Intermediate Organoborane Complex Start->Intermediate THF, -78°C Steric Control Reagent L-Selectride (Bulky Hydride) Reagent->Intermediate Workup Oxidative Workup (NaOH / H2O2) Intermediate->Workup Quench Product cis-3-(Benzyloxy)cyclopentan-1-ol (Kinetic Product) Workup->Product Hydrolysis

Figure 1: Kinetic control strategy for the synthesis of cis-3-(benzyloxy)cyclopentan-1-ol using bulky hydride reagents.

Quality Control & Analytical Validation

Validating the stereochemistry is paramount. The cis and trans isomers exhibit distinct NMR signatures due to the envelope conformation of the cyclopentane ring.

Analytical MethodDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃) H1 Carbinol Proton (δ ~4.3-4.5 ppm)cis-isomer: Appears as a broad multiplet or quintet-like signal due to pseudo-equatorial positioning.trans-isomer: Often appears as a wider multiplet with larger coupling constants (pseudo-axial).
¹³C NMR C1 and C3 ShiftsThe cis isomer typically shows C1/C3 signals slightly upfield relative to the trans isomer due to 1,3-diaxial-like steric compression (gamma-gauche effect).
NOESY 2D NMR H1 – H3 CorrelationStrong NOE correlation between H1 and H3 confirms the cis (syn) relationship. The trans isomer shows negligible NOE between these protons.

Application Case Study: Synthesis of BnOCPA

The most authoritative application of CAS 212270-85-4 is in the synthesis of BnOCPA , a selective A1R agonist. The cis-alcohol serves as the scaffold to attach the adenosine base.

Mechanistic Pathway

To synthesize N6-cyclopentyladenosine derivatives, the alcohol is typically converted to a leaving group (mesylate or tosylate) and then displaced by the amine, or coupled directly via Mitsunobu conditions. However, for BnOCPA, the linkage is an amine bond.

Route:

  • Activation: Convert cis-3-(benzyloxy)cyclopentan-1-ol to a leaving group (e.g., Mesylate).

  • Displacement (Inversion): React with sodium azide to form the trans-azide (Inversion of configuration).

  • Reduction: Reduce azide to trans-amine.

  • Coupling: React trans-amine with 6-chloropurine riboside.

    • Note: If the drug requires the cis-amine moiety, one would start with the trans-alcohol (obtained via NaBH₄ reduction) to invert to the cis-amine. The specific stereochemistry of BnOCPA (often (1R, 2R, 3S) on the ring) dictates the starting alcohol isomer.

Drug Discovery Context

BnOCPA demonstrates a unique "biased agonism."[1] Unlike traditional adenosine agonists that activate both G


 (linked to heart rate depression) and G

(linked to analgesia), BnOCPA selectively triggers the G

pathway. This selectivity is attributed to the specific orientation of the benzyloxy-cyclopentyl tail within the receptor pocket, a feature strictly controlled by the rigidity and stereochemistry of the CAS 212270-85-4 scaffold [2].

BnOCPAPathway Alcohol cis-3-(Benzyloxy)cyclopentan-1-ol (CAS 212270-85-4) Activation Mesylation (MsCl, Et3N) Alcohol->Activation Displacement Azidation (NaN3) SN2 Inversion Activation->Displacement Stereochemical Inversion (cis -> trans) Reduction Staudinger Reduction (PPh3, H2O) Displacement->Reduction Formation of Amine Coupling SNAr Coupling (6-Chloropurine riboside) Reduction->Coupling Drug BnOCPA (Selective A1R Agonist) Coupling->Drug Final Assembly

Figure 2: Logical workflow for converting the alcohol scaffold into the bioactive BnOCPA pharmacophore.[2][3]

Handling and Stability

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The benzyloxy ether is stable to basic and mild acidic conditions but will cleave under strong hydrogenolysis conditions (H₂/Pd-C).

  • Safety: Irritant to eyes and skin. Use standard PPE. Ensure proper ventilation when using borohydride reagents (hydrogen gas evolution).

References

  • Wall, M. J., et al. (2022). Selective activation of Gαob by an adenosine A1 receptor agonist elicits analgesia without cardiorespiratory depression.[4] Nature Communications, 13, 4150. Link

  • Harris, R., et al. (2022). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 65(21), 14597–14616. Link

  • Brown, H. C., & Krishnamurthy, S. (1979). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161. Link

  • BenchChem Technical Repository. (2025). Strategies to improve the yield of cis-3-(Hydroxymethyl)cyclopentanol synthesis. Link

Sources

(1S,3R)-3-(benzyloxy)cyclopentan-1-ol structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Technical Guide to (1S,3R)-3-(Benzyloxy)cyclopentan-1-ol: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary

The development of targeted antiviral and antineoplastic therapeutics heavily relies on the availability of enantiopure chiral building blocks. Among these, (1S,3R)-3-(benzyloxy)cyclopentan-1-ol stands out as a critical intermediate in the synthesis of carbocyclic nucleoside analogs. By replacing the oxygen atom of a standard ribose sugar with a robust methylene group, drug developers can engineer Active Pharmaceutical Ingredients (APIs) that resist enzymatic degradation. This whitepaper provides an in-depth analysis of the structural properties, stereochemical rationale, biocatalytic synthesis, and pharmacological applications of this essential cycloalkanol.

Structural and Physicochemical Properties

(1S,3R)-3-(benzyloxy)cyclopentan-1-ol is a chiral, non-racemic secondary alcohol featuring a benzyl ether protective group. The cis-1,3-disubstitution pattern is a defining feature of its chemical identity[1]. Commercial specifications for the cis racemate typically demand a purity of ≥97% for use in precision synthesis[2].

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Significance
IUPAC Name (1S,3R)-3-(benzyloxy)cyclopentan-1-olDefines absolute stereochemistry.
CAS Number 212270-85-4 (cis racemate)Primary identifier for procurement[2].
Molecular Formula C₁₂H₁₆O₂Used for exact mass calculation (MS).
Molecular Weight 192.26 g/mol Essential for stoichiometric scaling[2].
Appearance Colorless to pale yellow viscous oilVisual indicator of oxidative degradation.
Stereochemistry cis-1,3-disubstitutedDictates downstream facial selectivity.

Stereochemical Rationale & Conformational Analysis

Cyclopentane rings exhibit high conformational flexibility, rapidly interconverting between envelope and half-chair conformations. In (1S,3R)-3-(benzyloxy)cyclopentan-1-ol, the 1,3-disubstitution pattern dictates the thermodynamic stability of the system.

Because the hydroxyl (-OH) at C1 and the benzyloxy (-OBn) group at C3 are on the same face of the ring (cis configuration), the molecule adopts a low-energy envelope conformation where both substituents occupy pseudo-equatorial positions . This spatial arrangement minimizes 1,3-diaxial steric repulsion. Consequently, the cis isomer is thermodynamically favored over the trans isomer, a property that can be exploited during dynamic kinetic resolutions. The (1S,3R) absolute configuration is specifically required to mimic the natural D-ribose stereochemistry when constructing downstream nucleoside analogs.

Synthetic Methodologies: Strategic Workflows

Achieving high enantiomeric excess (ee) and diastereomeric excess (de) requires strict stereocontrol. Traditional chemical reductions (e.g., using NaBH₄) of 3-(benzyloxy)cyclopentan-1-one yield near 1:1 mixtures of cis and trans isomers due to non-selective hydride attack. To overcome this, modern process chemistry relies on biocatalysis[3].

Synthesis A 1,3-Cyclopentanediol (meso) B Enzymatic Desymmetrization A->B Lipase C (1S,3R)-Monoester B->C D Benzylation & Hydrolysis C->D E (1S,3R)-3-(benzyloxy) cyclopentan-1-ol D->E F 3-(benzyloxy) cyclopentan-1-one G Asymmetric Reduction (KRED / NADH) F->G Biocatalyst G->E Diastereoselective

Figure 1: Divergent synthetic workflows for (1S,3R)-3-(benzyloxy)cyclopentan-1-ol.

Experimental Protocol: Biocatalytic Reduction

The following protocol details the highly diastereoselective reduction of 3-(benzyloxy)cyclopentan-1-one using a Ketoreductase (KRED) enzyme. This method acts as a self-validating system through coupled thermodynamic and analytical checkpoints.

Step 1: Enzymatic Reaction Setup

  • Causality: KREDs require the cofactor NAD(P)H. To make the process economically viable and prevent product inhibition, a cofactor recycling system using Glucose Dehydrogenase (GDH) and D-glucose is employed.

  • Action: Charge a jacketed reactor with 100 mM potassium phosphate buffer (pH 7.0). Add D-glucose (1.5 eq) and NADP⁺ (0.01 eq). Introduce the substrate, 3-(benzyloxy)cyclopentan-1-one (1.0 eq), dissolved in 10% v/v DMSO to enhance aqueous solubility.

Step 2: Biocatalysis and pH Control

  • Causality: The oxidation of D-glucose by GDH produces gluconic acid, which rapidly lowers the pH. KRED enzymes denature in acidic environments.

  • Action: Initiate the reaction by adding the KRED and GDH enzymes. Maintain the reactor at 30°C.

  • Self-Validating Mechanism: Connect the reactor to an automated pH-stat titrator dispensing 1M NaOH. The consumption of NaOH directly correlates with the reaction conversion rate. When NaOH consumption ceases, the reaction has reached its thermodynamic endpoint.

Step 3: In-Process Control (IPC)

  • Causality: Premature quenching leads to difficult chromatographic separation of the product from the starting ketone.

  • Action: Withdraw a 100 µL aliquot, extract with 500 µL MTBE (Methyl tert-butyl ether), and analyze via GC-FID.

  • Validation Gate: Proceed to workup only when the starting material peak is ≤ 1.0%.

Step 4: Workup and Isolation

  • Causality: Emulsions frequently occur in whole-cell or crude enzyme preparations. MTBE is selected over ethyl acetate to minimize the extraction of highly polar impurities and buffer salts.

  • Action: Add Celite (50% w/w relative to substrate) and filter the mixture to remove denatured proteins. Extract the aqueous filtrate with MTBE (3 x 2 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (1S,3R) alcohol.

Analytical Characterization

To verify the structural integrity and stereochemical purity of the synthesized compound, a combination of NMR spectroscopy and Chiral HPLC is mandatory.

Table 2: Key Analytical Parameters

TechniqueKey Signals / ParametersStructural Interpretation
¹H NMR (CDCl₃) δ 7.25–7.35 (m, 5H)Confirms the presence of the aromatic benzyl ether ring.
¹H NMR (CDCl₃) δ 4.45 (s, 2H)Benzylic -CH₂- protons linking the ether to the ring.
¹H NMR (CDCl₃) δ 4.20 (m, 1H), δ 3.95 (m, 1H)Methine protons at C1 (CH-OH) and C3 (CH-OBn).
Chiral HPLC Chiralpak AD-H column, Hexane/IPABaseline separation validates the absence of the (1R,3S) enantiomer.

Pharmaceutical Applications: Carbocyclic Nucleosides

Carbocyclic nucleosides are a critical class of antiviral agents. By replacing the labile oxygen atom of the furanose ring with a methylene group, these analogs become highly resistant to enzymatic cleavage by cellular phosphorylases, drastically increasing their plasma half-life.

(1S,3R)-3-(benzyloxy)cyclopentan-1-ol serves as the premier chiral scaffold for these APIs. The (1S) hydroxyl group acts as the stereospecific attachment point for the nucleobase (e.g., guanine) via a Mitsunobu inversion reaction, while the (3R) benzyloxy group is later deprotected to form the necessary functional handles for the pseudo-sugar moiety.

Pathway A (1S,3R)-3-(benzyloxy) cyclopentan-1-ol B Carbocyclic Nucleoside Analog (API) A->B Multi-step Synthesis C Intracellular Phosphorylation B->C Cellular Kinases D Active Triphosphate Metabolite C->D E HBV DNA Polymerase D->E Competitive Inhibition F DNA Chain Termination E->F G Viral Replication Inhibited F->G

Figure 2: Pharmacological pathway of APIs derived from (1S,3R)-3-(benzyloxy)cyclopentan-1-ol.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 57767655, 3-(Benzyloxy)cyclopentan-1-ol." PubChem,[Link][1].

  • California Pacific Lab (Calpaclab). "cis-3-(benzyloxy)cyclopentan-1-ol, min 97%, 100 mg." Calpaclab Synthesis Building Blocks,[Link][2].

  • Royal Society of Chemistry (RSC). "Perkin Review: Biotransformations in Synthetic Organic Chemistry." RSC Publishing,[Link][3].

Sources

An In-depth Technical Guide to cis-3-(Benzyloxy)cyclopentan-1-ol: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-(Benzyloxy)cyclopentan-1-ol is a valuable synthetic intermediate, prized for its stereodefined cyclopentane scaffold which is a key structural motif in numerous biologically active molecules, particularly carbocyclic nucleoside analogues. The strategic placement of a secondary alcohol and a benzyl-protected secondary alcohol provides two distinct functional handles for sequential chemical modification. This guide provides a comprehensive overview of the physicochemical properties, stereoselective synthesis, spectroscopic characterization, and strategic applications of this building block, with a focus on its role in medicinal chemistry and drug development. Detailed, field-proven protocols for its synthesis and subsequent deprotection are provided to enable its practical application in the laboratory.

Physicochemical and Structural Properties

cis-3-(Benzyloxy)cyclopentan-1-ol is a liquid at room temperature, typically available as a high-purity chemical intermediate.[1][2] The benzyl ether serves as a robust protecting group for one of the hydroxyl functions of the parent cis-cyclopentane-1,3-diol, rendering the remaining hydroxyl group available for selective manipulation. This strategic protection is fundamental to its utility in multi-step synthesis.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₂[1][2][3][4][5][6][7]
Molecular Weight 192.26 g/mol [3][4][6]
CAS Number 212270-85-4[1][3][8][9]
Appearance Liquid[1][2][5]
IUPAC Name cis-3-(Benzyloxy)cyclopentan-1-ol[4][6]
Synonym(s) (1S,3R)-3-(benzyloxy)cyclopentan-1-ol[1][8]
Purity (Typical) ≥97%[1][2][3][4][6][8]
Canonical SMILES C1C(C(C1O)OCC2=CC=CC=C2)[2][4][6][7]
InChI Key SFIICXXRMNDRQC-NWDGAFQWSA-N[1][8]
Stereoselective Synthesis and Mechanistic Rationale

The paramount challenge in synthesizing cis-3-(Benzyloxy)cyclopentan-1-ol lies in controlling the stereochemistry of the 1,3-disubstituted cyclopentane ring. The most logical and industrially scalable approach is the diastereoselective reduction of the precursor ketone, 3-(benzyloxy)cyclopentan-1-one. The choice of hydride reagent is critical to achieving the desired cis configuration.

Causality of Stereoselection:

The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl.

  • Small, unhindered reagents (e.g., Sodium Borohydride, NaBH₄) can attack from either the axial or equatorial face, often resulting in a mixture of cis and trans isomers, with the trans product (equatorial alcohol) often favored to minimize torsional strain as predicted by the Felkin-Anh model.[10]

  • Bulky, sterically demanding reagents (e.g., L-Selectride® or K-Selectride®) are forced to approach from the face opposite the benzyloxy group to minimize steric clash. This directed, anti-facial attack results in the formation of the desired cis alcohol with high diastereoselectivity.[10][11][12]

The following diagram illustrates this principle, showing how a bulky reducing agent is sterically directed to produce the cis isomer.

G cluster_0 Stereoselective Reduction Ketone 3-(Benzyloxy)cyclopentanone Reagent Bulky Hydride Reagent (e.g., L-Selectride®) TS Transition State (Hydride attacks from less hindered face, anti to benzyloxy group) Reagent->TS Steric Hindrance Product cis-3-(Benzyloxy)cyclopentan-1-ol TS->Product High Diastereoselectivity

Caption: Steric control in the synthesis of cis-3-(Benzyloxy)cyclopentan-1-ol.

Spectroscopic Characterization Profile (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.25-7.40 (m, 5H): Aromatic protons of the phenyl ring.

    • δ 4.55 (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).

    • δ ~4.3-4.4 (m, 1H): Methine proton adjacent to the alcohol (-CH -OH).

    • δ ~4.0-4.1 (m, 1H): Methine proton adjacent to the benzyl ether (-CH -OBn).

    • δ ~1.6-2.2 (m, 6H): Methylene protons of the cyclopentane ring. The cis relationship results in a complex splitting pattern.

    • δ (variable, br s, 1H): Hydroxyl proton (-OH ).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~138.5: Quaternary aromatic carbon (C-ipso).

    • δ ~128.4, 127.7, 127.5: Aromatic CH carbons.

    • δ ~78-80: Methine carbon of the benzyl ether (-C H-OBn).

    • δ ~72-74: Methine carbon of the alcohol (-C H-OH).

    • δ ~71.5: Methylene carbon of the benzyl group (-O-C H₂-Ph).

    • δ ~35-40: Methylene carbons of the cyclopentane ring.[13]

  • IR (Neat Film, cm⁻¹):

    • 3400 (broad): O-H stretching of the alcohol.

    • 3030, 3065: Aromatic C-H stretching.

    • 2850-2960: Aliphatic C-H stretching.

    • 1100-1050: C-O stretching of the ether and alcohol.

    • 740, 700: C-H out-of-plane bending for a monosubstituted benzene ring.

Chemical Reactivity and Strategic Utility

The synthetic value of cis-3-(Benzyloxy)cyclopentan-1-ol stems from the orthogonal nature of its two functional groups. The secondary alcohol can be readily oxidized, esterified, or converted into a leaving group, while the benzyl ether remains stable. Conversely, the benzyl ether can be selectively cleaved under reductive conditions to unmask the second hydroxyl group, yielding cis-cyclopentane-1,3-diol.

Deprotection of the Benzyl Ether:

The most common and strategically important reaction is the hydrogenolysis of the benzyl ether. This transformation is clean, high-yielding, and proceeds under mild conditions, making it compatible with a wide range of functional groups.[1][2]

G Start cis-3-(Benzyloxy)cyclopentan-1-ol Reagents H₂, Pd/C Methanol Start->Reagents Product cis-Cyclopentane-1,3-diol Reagents->Product Byproduct Toluene Reagents->Byproduct

Caption: Workflow for the catalytic hydrogenolysis of the benzyl ether.

Alternative deprotection methods exist for substrates sensitive to hydrogenation, such as oxidative cleavage with DDQ.[2][4]

Applications in Medicinal Chemistry

The cyclopentane scaffold is a cornerstone in the design of carbocyclic nucleoside analogues, a critical class of antiviral drugs.[14][15] These molecules mimic natural nucleosides but replace the furanose oxygen with a methylene group, which confers resistance to enzymatic cleavage and enhances metabolic stability.[14]

cis-3-(Benzyloxy)cyclopentan-1-ol serves as an ideal precursor for these structures. Its stereochemistry and functional handles allow for the efficient installation of the nucleobase and subsequent modifications required to synthesize potent antiviral agents active against viruses such as HIV and Hepatitis B.[15] For example, derivatives of this scaffold are central to the synthesis of drugs like Abacavir.[14][15]

Experimental Protocols

The following protocols are presented as self-validating systems for researchers. Causality and monitoring steps are explicitly included to ensure reproducibility and success.

Protocol 1: Stereoselective Synthesis of cis-3-(Benzyloxy)cyclopentan-1-ol

This protocol is based on the sterically-controlled reduction of 3-(benzyloxy)cyclopentan-1-one.[10]

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.

  • Reagent Setup: Dissolve 3-(benzyloxy)cyclopentan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to maximize diastereoselectivity.

  • Hydride Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred ketone solution via syringe over 20-30 minutes. The slow addition helps control the exotherm and prevent side reactions.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The ketone starting material will be more nonpolar (higher Rf) than the alcohol product.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. This step safely neutralizes the reactive hydride reagent.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. The washes remove inorganic salts and residual THF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure cis-3-(Benzyloxy)cyclopentan-1-ol.

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation

This protocol provides a safe and efficient alternative to using pressurized hydrogen gas.[1]

  • System Preparation: To a round-bottom flask, add cis-3-(Benzyloxy)cyclopentan-1-ol (1.0 eq) and dissolve it in methanol (or ethanol).

  • Catalyst and Donor Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric. Then, add a hydrogen donor such as ammonium formate (NH₄HCO₂, 5.0 eq) or 1,4-cyclohexadiene (5.0 eq). The donor provides an in-situ source of hydrogen.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 60-80 °C) and stir.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The starting material is significantly less polar than the highly polar diol product. The diol will have a very low Rf value.

  • Filtration: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. This step is crucial as residual palladium can interfere with subsequent reactions. Wash the Celite® pad thoroughly with methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the solvent and any volatile byproducts (like toluene).

  • Purification: The resulting crude cis-cyclopentane-1,3-diol is often pure enough for further use. If necessary, it can be purified by silica gel chromatography using a polar eluent system (e.g., 10% Methanol in Dichloromethane).

Safety and Handling

cis-3-(Benzyloxy)cyclopentan-1-ol must be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[8]

  • Precautions: Work in a well-ventilated fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.[8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References
  • Vertex AI Search Result. cis-3-(benzyloxy)cyclopentan-1-ol, min 97%, 100 mg.
  • Sigma-Aldrich. cis-3-(benzyloxy)cyclopentan-1-ol | 212270-85-4.
  • Madsen, J., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140-6.
  • Fluorochem. 3-(BENZYLOXY)CYCLOPENTAN-1-OL.
  • AChemBlock. 3-(Benzyloxy)cyclopentan-1-ol 97% | CAS: 905961-61-7.
  • Fluorochem product page for 3-(BENZYLOXY)CYCLOPENTAN-1-OL.
  • MilliporeSigma. cis-3-(benzyloxy)cyclopentan-1-ol | 212270-85-4.
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Journal of Organic Chemistry.
  • BenchChem. Application Notes and Protocols: Cis-3-(Hydroxymethyl)cyclopentanol as a Chiral Building Block in Pharmaceuticals.
  • BenchChem. Comparative study of deprotection methods for benzyl and trityl ethers.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • AChemBlock product page for 3-(Benzyloxy)cyclopentan-1-ol.
  • Makama, B. Y. (2012). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry, 2(6), 127-131.
  • PubChemLite. 3-(benzyloxy)cyclopentan-1-ol (C12H16O2).
  • Sigma-Aldrich. cis-3-(benzyloxy)cyclopentan-1-ol | 212270-85-4.
  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
  • BenchChem. Application Notes and Protocols for the Stereoselective Reduction of 3-Methoxycyclohexanone.
  • BenchChem. Application Notes: 1,3-Bis(methoxycarbonyl)
  • ChemicalBook. Cyclopentane(287-92-3) 13C NMR spectrum.

Sources

In-Depth Technical Guide: cis-3-Benzyloxycyclopentan-1-ol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, the spatial orientation of functional groups dictates receptor binding affinity, pharmacokinetic stability, and metabolic fate. The cis isomer of 3-benzyloxycyclopentan-1-ol serves as a critical chiral pool building block, particularly in the synthesis of carbocyclic nucleosides and conformationally restricted GPCR ligands. This whitepaper deconstructs the chemical identity, stereochemical nuances, and field-proven synthetic methodologies for isolating and utilizing this intermediate.

Chemical Identity and Nomenclature

The compound cis-3-(benzyloxy)cyclopentan-1-ol (CAS: 212270-85-4) is a highly specialized organic building block utilized in advanced pharmaceutical synthesis 1. Due to its stereochemistry and substitution pattern, it appears in literature and commercial catalogs under several synonymous identifiers 12.

Table 1: Chemical Synonyms and Identifiers
ParameterValue
IUPAC Name (1R,3S)-rel-3-(phenylmethoxy)cyclopentan-1-ol
CAS Number 212270-85-4
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Primary Synonyms cis-3-benzyloxycyclopentanol; (1S,3R)-3-phenylmethoxycyclopentan-1-ol; (1R,3S)-rel-3-(phenylmethoxy)-cyclopentanol
Registry/Catalog IDs SCHEMBL19914171; AKOS037644692; AS-54229; P17652

Data aggregated from commercial and chemical registry specifications 13.

Stereochemical Causality

The starting material, cis-1,3-cyclopentanediol, is a meso compound possessing a plane of symmetry. However, mono-benzylation desymmetrizes the molecule. Because the hydroxyl (-OH) and benzyloxy (-OBn) groups are distinct, the resulting cis-3-benzyloxycyclopentan-1-ol lacks a symmetry plane, rendering it chiral. Standard mono-protection yields a racemic mixture of the (1S,3R) and (1R,3S) enantiomers, which must be resolved downstream if an enantiopure API is required.

Strategic Synthesis & Experimental Methodology

Synthesizing the mono-protected ether efficiently requires overcoming the statistical likelihood of over-alkylation (forming the di-benzyl ether).

SynthesisWorkflow A cis-1,3-Cyclopentanediol (Meso) B NaH (0.95 eq) THF, 0°C to RT A->B Deprotonation C BnBr (0.95 eq) THF, RT, 12h B->C Alkylation D cis-3-Benzyloxycyclopentan-1-ol (Target) C->D Major Product E Di-benzylated Byproduct (Minimized) C->E Minor Product

Synthesis workflow for cis-3-benzyloxycyclopentan-1-ol via mono-benzylation.

Table 2: Statistical Mono-Alkylation Optimization Metrics

To maximize the yield of the target mono-ether, stoichiometry must be strictly controlled. The table below illustrates the causality between reagent equivalents and product distribution.

Equivalents (Diol : NaH : BnBr)Target Mono-ether Yield (%)Di-ether Byproduct (%)Unrecovered Diol (%)
1.0 : 1.0 : 1.0~50%~25%~25%
1.0 : 0.95 : 0.95 ~62% <10% ~28%
2.0 : 1.0 : 1.0>75% (based on BnBr)<5%~50% (recycled)
Self-Validating Protocol: Controlled Mono-Benzylation

Objective: Synthesize cis-3-(benzyloxy)cyclopentan-1-ol while suppressing di-alkylation.

  • Preparation & Deprotonation:

    • Action: Dissolve cis-1,3-cyclopentanediol (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool to 0 °C.

    • Causality: Cooling prevents exothermic degradation and strictly controls the kinetic rate of deprotonation.

    • Action: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.95 eq).

    • Causality: Utilizing sub-stoichiometric base statistically favors mono-deprotonation over di-deprotonation, preserving one hydroxyl group for downstream functionalization.

  • Alkylation:

    • Action: After H₂ evolution ceases (approx. 30 mins), add Benzyl Bromide (BnBr, 0.95 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Quenching & Workup:

    • Action: Quench the reaction strictly with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl safely neutralizes unreacted NaH without creating highly basic aqueous conditions that could trigger side reactions (e.g., elimination or ether cleavage).

  • Purification & Self-Validation:

    • Action: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

    • Validation Loop: Utilize Thin-Layer Chromatography (TLC) to validate separation. Unreacted diol remains at the baseline (highly polar), the target mono-ether appears at an intermediate R_f, and the di-benzylated byproduct migrates near the solvent front. This visual confirmation ensures fraction purity before proceeding to NMR characterization.

Applications in Drug Discovery

In the synthesis of carbocyclic nucleosides (DNA/RNA analogs where the furanose oxygen is replaced by a methylene group to resist phosphorylase degradation), cis-3-benzyloxycyclopentan-1-ol is an indispensable intermediate.

The protected hydroxyl (-OBn) eventually serves as the 3'-OH equivalent of the nucleoside. The free hydroxyl can be manipulated through two primary pathways:

  • Stereochemical Inversion: Subjecting the free alcohol to Mitsunobu conditions allows for the introduction of nucleobases with strict inversion of stereochemistry, yielding the trans configuration required for specific antiviral APIs.

  • Oxidation: Swern or Dess-Martin oxidation converts the alcohol to 3-benzyloxycyclopentanone, opening the door for reductive amination or asymmetric enolate alkylation.

DrugDev A cis-3-Benzyloxycyclopentan-1-ol B Mitsunobu Reaction (Stereo-inversion) A->B D Swern Oxidation A->D C trans-1,3-Disubstituted Cyclopentanes B->C F Carbocyclic Nucleosides (API Development) C->F Nucleobase Coupling E 3-Benzyloxycyclopentanone D->E E->F Reductive Amination

Downstream functionalization pathways in nucleoside analog drug discovery.

References

  • Cal Pac Lab. "cis-3-(benzyloxy)cyclopentan-1-ol, min 97%, 100 mg". Retrieved from:[Link]

  • ChemBK. "cis-3-(benzyloxy)cyclopentan-1-ol Properties and Synonyms". Retrieved from:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of cis-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-(benzyloxy)cyclopentan-1-ol is a functionalized cyclopentanol derivative of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a cyclopentane scaffold, a hydroxyl group, and a bulky benzyloxy substituent, makes it a valuable chiral building block for the synthesis of complex molecules, including potential therapeutic agents. The stereochemistry of the cis-relationship between the hydroxyl and benzyloxy groups imparts specific conformational constraints that can be exploited in the design of new chemical entities. An understanding of the fundamental physicochemical properties of this compound, such as its boiling point and density, is paramount for its purification, handling, and application in synthetic protocols. This guide provides a comprehensive overview of these properties, supported by detailed experimental methodologies for their determination.

Predicted Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point304.4 ± 35.0 °C[1]
Density1.09 ± 0.1 g/cm³[1]

These predicted values suggest that cis-3-(benzyloxy)cyclopentan-1-ol is a high-boiling point liquid with a density slightly greater than that of water. The presence of the polar hydroxyl group and the large, polarizable benzyl ether moiety contribute to strong intermolecular forces, namely hydrogen bonding and dipole-dipole interactions, resulting in a relatively high boiling point. For comparison, the parent compound, cyclopentanol, has a significantly lower boiling point of approximately 140-141 °C, highlighting the substantial impact of the benzyloxy substituent.

Synthesis of cis-3-(Benzyloxy)cyclopentan-1-ol: A Methodological Approach

The primary route to cis-3-(benzyloxy)cyclopentan-1-ol involves the diastereoselective reduction of the corresponding ketone, 3-(benzyloxy)cyclopentanone. The key to achieving the desired cis-stereochemistry lies in the selection of an appropriate reducing agent that can control the direction of hydride attack on the carbonyl group.

Logical Framework for Diastereoselective Reduction

The stereochemical outcome of the reduction of a substituted cyclopentanone is influenced by the steric hindrance around the carbonyl group. To achieve the cis product, the hydride must be delivered from the face of the cyclopentanone ring opposite to the bulky benzyloxy group. This is typically accomplished by using a sterically demanding reducing agent.

G cluster_0 Synthetic Pathway cluster_1 Key Principle A 3-(Benzyloxy)cyclopentanone B cis-3-(Benzyloxy)cyclopentan-1-ol A->B  Stereoselective Reduction (e.g., L-Selectride®) Hydride attacks from the less hindered face (anti to benzyloxy group) C trans-3-(Benzyloxy)cyclopentan-1-ol A->C  Non-selective Reduction (e.g., NaBH4) Mixture of diastereomers D Steric Hindrance of Benzyloxy Group Directs Hydride Attack A->D G cluster_0 Boiling Point Determination Workflow A Sample Preparation B Apparatus Assembly A->B C Heating and Observation B->C D Cooling and Measurement C->D E Record Boiling Point D->E G cluster_0 Density Determination Logic A Measure Mass of Empty Pycnometer (m1) D Calculate Mass of Water (m2 - m1) A->D F Calculate Mass of Sample (m3 - m1) A->F B Measure Mass of Pycnometer + Water (m2) B->D C Measure Mass of Pycnometer + Sample (m3) C->F E Calculate Volume of Pycnometer (Mass of Water / Density of Water) D->E G Calculate Density of Sample (Mass of Sample / Volume of Pycnometer) E->G F->G

Sources

Navigating the Safe Handling of cis-3-(Benzyloxy)cyclopentan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers engaged in the synthesis of complex molecular architectures, cis-3-(Benzyloxy)cyclopentan-1-ol is a valuable building block. Its unique stereochemistry and functional groups make it a key intermediate in the synthesis of a variety of bioactive molecules. However, as with any research chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This in-depth technical guide provides a comprehensive overview of the safety data for cis-3-(Benzyloxy)cyclopentan-1-ol, offering practical, field-proven insights into its safe handling, storage, and emergency management.

Compound Profile and Hazard Identification

Cis-3-(Benzyloxy)cyclopentan-1-ol, with the CAS number 212270-85-4, is a liquid at room temperature with a purity typically around 97%. Its molecular structure, featuring a cyclopentanol ring with a benzyloxy substituent, dictates its physical and chemical properties, as well as its toxicological profile.

A critical analysis of the available safety information from leading chemical suppliers indicates that cis-3-(Benzyloxy)cyclopentan-1-ol is classified as a hazardous substance.[1][2] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these hazards.

GHS Hazard Classification:

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)[1]Warning [1][2]H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)[1]Warning [1][2]H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07 (Exclamation Mark)[1]Warning [1][2]H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)[2]Warning [2]H335: May cause respiratory irritation.[2]

The causality behind these classifications lies in the chemical's reactivity. The hydroxyl and ether functional groups, along with the overall molecular structure, can interact with biological macromolecules, leading to the observed irritation and toxicity. The benzyloxy group, in particular, can influence the compound's lipophilicity, potentially facilitating its absorption and distribution in the body.

Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety necessitates a multi-layered system of controls, starting with the work environment itself.

Engineering Controls

All work with cis-3-(Benzyloxy)cyclopentan-1-ol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3] The fume hood serves as the primary barrier, preventing the inhalation of vapors and containing any potential spills. An eyewash station and a safety shower must be readily accessible and their functionality verified regularly.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical, non-negotiable aspect of handling this compound. The following diagram outlines the decision-making process for PPE selection.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment Compound cis-3-(Benzyloxy)cyclopentan-1-ol Hazards H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Compound->Hazards Eye_Protection Safety Goggles (EN166 compliant) Hazards->Eye_Protection Eye Irritant Hand_Protection Nitrile or Neoprene Gloves (Inspect before use) Hazards->Hand_Protection Skin Irritant Body_Protection Flame-retardant Lab Coat Hazards->Body_Protection General Protection Respiratory_Protection Work in a Chemical Fume Hood Hazards->Respiratory_Protection Respiratory Irritant

Caption: PPE selection workflow for handling cis-3-(Benzyloxy)cyclopentan-1-ol.

Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing accidents.

General Handling Protocol
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that all necessary safety equipment is in place and functional.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the diagram above.

  • Dispensing: Conduct all dispensing and weighing operations within a chemical fume hood. Use a clean, dedicated spatula or pipette for transfers.

  • Container Management: Keep the container of cis-3-(Benzyloxy)cyclopentan-1-ol tightly closed when not in use to prevent the escape of vapors.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[2]

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Temperature: Store in a cool, dry, and well-ventilated area. Some suppliers recommend storage at controlled room temperature, while others suggest refrigeration.[4] Always consult the supplier's specific recommendations.

  • Incompatibilities: Keep away from strong oxidizing agents, as these could potentially react with the alcohol functionality.

  • Container: Store in the original, tightly sealed container.

Emergency Procedures

In the event of an emergency, a rapid and informed response is critical. The following diagram illustrates the logical flow of actions for different types of exposure.

Emergency_Response cluster_emergency Emergency Response Protocol cluster_actions Immediate Actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Spill Spill Exposure->Spill Action_Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Inhalation->Action_Inhalation Action_Skin Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. Skin_Contact->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Action_Ingestion Action_Spill Evacuate area. Wear appropriate PPE. Absorb with inert material (e.g., vermiculite, sand). Collect in a sealed container for disposal. Spill->Action_Spill

Caption: Emergency response workflow for incidents involving cis-3-(Benzyloxy)cyclopentan-1-ol.

First-Aid Measures

The precautionary statements associated with the compound's GHS classification provide clear guidance for first-aid measures.[1][2]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Fire-Fighting Measures
Accidental Release Measures

In the event of a spill, ensure the area is well-ventilated and all ignition sources are removed. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[3] Collect the absorbed material into a sealed container for proper disposal.[3]

Disposal Considerations

All waste containing cis-3-(Benzyloxy)cyclopentan-1-ol must be treated as hazardous waste.[3] Dispose of the waste in a sealed, properly labeled container in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Toxicological Information

The toxicological properties of cis-3-(Benzyloxy)cyclopentan-1-ol have not been extensively investigated. The GHS classifications are based on data from similar compounds and computational models. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The observed health effects are irritation to the skin, eyes, and respiratory tract, and it is considered harmful if swallowed.[1][2]

Conclusion

Cis-3-(Benzyloxy)cyclopentan-1-ol is a valuable tool in the arsenal of the research chemist. However, its potential hazards necessitate a culture of safety and a rigorous adherence to established protocols. By understanding the compound's hazard profile, implementing robust engineering controls, utilizing the correct personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this important building block. This guide serves as a foundational resource, and it is imperative that all users consult the most up-to-date Safety Data Sheet from their supplier before commencing any work.

References

  • Personal protective equipment for handling cis-3-(Hydroxymethyl)cyclopentanol. (2025). BenchChem. Retrieved March 7, 2024, from a relevant safety data sheet source. (Note: A direct URL for this specific document was not available in the search results, but the information is consistent with general laboratory safety practices for similar chemicals.)[3]

Sources

Technical Guide: cis-3-(Benzyloxy)cyclopentan-1-ol (CID 57767655)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-3-(Benzyloxy)cyclopentan-1-ol (PubChem CID 57767655) is a high-value chiral building block extensively utilized in the synthesis of carbocyclic nucleosides, prostaglandins, and bioactive proline isosteres. Its structural core—a cyclopentane ring functionalized with a protected hydroxyl group (benzyl ether) and a free hydroxyl group in a cis-1,3 relationship—provides a versatile scaffold for introducing molecular complexity while maintaining precise stereochemical control.

This guide details the operational protocols for the stereoselective synthesis, characterization, and application of this compound. It emphasizes the use of bulky hydride reagents to enforce cis-diastereoselectivity and outlines the compound's critical role in "scaffold hopping" strategies within modern drug design.

Chemical Identity & Structural Analysis[1][2][3][4]

The utility of CID 57767655 lies in its desymmetrized nature. Unlike the meso-cis-1,3-cyclopentanediol, this mono-protected variant allows for sequential functionalization of the ring carbons, essential for constructing non-racemic therapeutic agents.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name (1R,3S)-3-(Benzyloxy)cyclopentan-1-ol (racemic or enantiopure depending on route)
CAS Number 212270-85-4 (cis-isomer)
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Physical State Viscous Colorless to Pale Yellow Liquid
Boiling Point ~140–145 °C at 0.5 mmHg (predicted)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Stereochemistry cis-1,3-disubstitution (syn relationship)

Synthetic Pathways & Protocols

The synthesis of the cis isomer requires overcoming the thermodynamic preference for the trans isomer or controlling the kinetic attack of hydride reagents. Two primary routes are established: Stereoselective Reduction (High Precision) and Desymmetrization (High Scale).

Method A: Stereoselective Reduction (Recommended)

This method utilizes L-Selectride® (Lithium tri-sec-butylborohydride), a bulky hydride donor, to reduce 3-(benzyloxy)cyclopentanone. The steric bulk of the reagent directs the hydride attack to the face trans to the benzyloxy group, forcing the forming hydroxyl group into the cis position.

Mechanism of Action

The benzyloxy group at the C3 position adopts a pseudo-equatorial conformation to minimize steric strain. L-Selectride, being sterically demanding, approaches the carbonyl carbon from the less hindered face (anti to the benzyloxy group).

  • Reagent: L-Selectride (1.0 M in THF)

  • Selectivity: Typically >90:10 (cis:trans)

Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Substrate Solution: Dissolve 3-(benzyloxy)cyclopentanone (1.90 g, 10.0 mmol) in anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride (12.0 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe over 20 minutes. Caution: L-Selectride is pyrophoric.[1]

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (3:1 Hexane/EtOAc) for disappearance of the ketone.

  • Quench: Carefully add MeOH (5 mL) at -78 °C. Then, add 10% NaOH (10 mL) followed by 30% H₂O₂ (10 mL) dropwise. Note: Oxidative workup is required to cleave the organoboron intermediate.

  • Workup: Warm to room temperature (RT) and stir for 1 hour. Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes) yields the pure cis-alcohol.

Method B: Desymmetrization of meso-Diols

For kilogram-scale preparations where cryogenic conditions are costly, the mono-alkylation of cis-1,3-cyclopentanediol is preferred, though it often requires statistical separation or tin-mediated activation.

  • Reagent: Dibutyltin oxide (Bu₂SnO) followed by Benzyl Bromide (BnBr).

  • Advantage: Starts from inexpensive cis-1,3-cyclopentanediol.

Visualization: Synthesis Workflow

Synthesis Start 3-(Benzyloxy)cyclopentanone Reagent L-Selectride (-78°C) Steric Control Start->Reagent Hydride Attack Inter Organoboron Intermediate Reagent->Inter Kinetic Control Oxidation NaOH / H2O2 Oxidative Workup Inter->Oxidation C-B Bond Cleavage Product cis-3-(Benzyloxy)cyclopentan-1-ol (>90% cis) Oxidation->Product Yields OH

Figure 1: Stereoselective synthesis pathway using bulky hydride reduction to ensure cis-configuration.

Applications in Drug Discovery

The cis-3-(benzyloxy)cyclopentan-1-ol scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for furanose rings in nucleosides and proline rings in peptides.

Carbocyclic Nucleosides

Carbocyclic nucleosides replace the oxygen of the furanose ring with a methylene group (CH₂), increasing metabolic stability against phosphorylases.

  • Workflow: The free hydroxyl of the cis-alcohol is converted to a leaving group (Mesylate/Tosylate) and displaced by a nucleobase (Adenine, Guanine). The benzyl group is later removed to reveal the 5'-hydroxyl mimic.

  • Therapeutic Area: Antivirals (e.g., Abacavir analogs, Entecavir intermediates).

Prostaglandin Synthesis

The cis-1,3-relationship mimics the stereochemistry found in the cyclopentane ring of prostaglandins (e.g., PGE2). This intermediate allows for the sequential attachment of the alpha and omega chains.

Scaffold Hopping (PDE4 Inhibitors)

Research indicates that 3-cyclopentyloxy-substituted scaffolds can inhibit Phosphodiesterase-4 (PDE4). The benzyl ether moiety can be manipulated to optimize lipophilicity and binding affinity in the PDE4 active site.

Visualization: Application Pathways

Applications Core cis-3-(Benzyloxy)cyclopentan-1-ol Path1 Activation (MsCl/TsCl) + Nucleobase Displacement Core->Path1 Path2 Debenzylation (H2/Pd-C) + Chain Attachment Core->Path2 Drug3 PDE4 Inhibitors (Respiratory) Core->Drug3 Direct Derivatization Drug1 Carbocyclic Nucleosides (Antivirals) Path1->Drug1 Bioisostere of Ribose Drug2 Prostaglandin Analogs (Inflammation/Glaucoma) Path2->Drug2 Core Scaffold Construction

Figure 2: Strategic utilization of the scaffold in diverse therapeutic classes.

Analytical Characterization

Validating the identity and stereochemistry of the product is critical. The following data represents the expected signals for the cis isomer.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • 7.30 – 7.40 ppm (m, 5H): Aromatic protons (Benzyl group).

  • 4.52 ppm (s, 2H): Benzylic methylene (Ph-CH ₂-O).

  • 4.35 – 4.42 ppm (m, 1H): C1-Methine (CH-OH). Note: The cis-isomer typically shows a distinct multiplet pattern compared to the trans due to symmetry.

  • 4.05 – 4.12 ppm (m, 1H): C3-Methine (CH-OBn).

  • 2.10 – 1.50 ppm (m, 6H): Cyclopentane methylene protons. Key diagnostic: The C2 methylene protons often appear as distinct multiplets due to the shielding/deshielding effects of the cis substituents.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 193.12[2]

  • [M+Na]⁺: 215.10 (Dominant adduct in ESI positive mode)

  • [M+NH₄]⁺: 210.15

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory). Reagent Hazards:

  • L-Selectride: Highly flammable, pyrophoric, and releases hydrogen gas upon contact with moisture. Must be handled under an inert atmosphere (Nitrogen or Argon).

  • Workup: The oxidative workup involving H₂O₂ is exothermic. Add peroxide slowly at 0 °C to prevent thermal runaway.

Storage:

  • Store under inert gas at 2–8 °C.

  • Hygroscopic; keep tightly sealed to prevent water absorption which complicates stoichiometry in subsequent reactions.

References

  • PubChem. 3-(Benzyloxy)cyclopentan-1-ol (Compound).[2] National Library of Medicine. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society.[3] [Link]

  • Trost, B. M., et al. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. National Institutes of Health (NIH) / Organic Letters. [Link]

  • Organic Syntheses. Preparation of Cyclopentane Derivatives via Stereoselective Reduction. Organic Syntheses Coll. Vol. (General Reference for hydride reductions). [Link]

Sources

Chemical Stability Profile: cis-3-(Benzyloxy)cyclopentan-1-ol

[1]

Executive Summary

cis-3-(Benzyloxy)cyclopentan-1-ol is a bifunctional cycloalkane intermediate critical in the synthesis of carbocyclic nucleosides and prostaglandin analogs.[1] Its chemical stability profile is defined by two orthogonal functional groups: a secondary hydroxyl group (C1) and a benzyl ether (C3).

While the molecule exhibits robust stability under basic and neutral aqueous conditions, it displays specific vulnerabilities to oxidative stress (alcohol dehydrogenation and benzyl auto-oxidation) and strong acidic environments (ether cleavage and dehydration). Long-term storage data suggests a susceptibility to radical-induced auto-oxidation of the benzylic methylene, necessitating storage under inert atmosphere (Argon/Nitrogen) at controlled temperatures.[1]

This guide details the mechanistic underpinnings of these instabilities and provides validated protocols for forced degradation studies.

Molecular Architecture & Reactivity[1]

Structural Analysis

The stability of cis-3-(benzyloxy)cyclopentan-1-ol is governed by the conformational dynamics of the cyclopentane ring.[1] Unlike cyclohexane, cyclopentane exists in a dynamic "envelope" conformation to minimize torsional strain.

  • Stereochemistry: The cis-1,3-disubstitution pattern allows both substituents to adopt a pseudo-equatorial orientation, which is thermodynamically favored over the trans isomer (often pseudo-axial/equatorial).[1] This conformational preference imparts a higher degree of thermal stability relative to its trans epimer.

  • Intramolecular Interactions: The cis-geometry permits transient intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen. While weak, this interaction can slightly increase the nucleophilicity of the hydroxyl oxygen and stabilize the molecule against non-specific hydrolysis.

Functional Group Orthogonality

The molecule is designed for orthogonal reactivity :

  • Secondary Alcohol (C1): The primary site of reactivity. Susceptible to oxidation (to ketone) and derivatization (esterification, mesylation).

  • Benzyl Ether (C3): A robust protecting group.[2] Stable to base and mild oxidants, but labile to hydrogenolysis (

    
    ) and strong Lewis acids (
    
    
    ).

Detailed Stability Profile

Hydrolytic Stability (pH-Dependent)[1]
ConditionStability RatingMechanistic Insight
Acidic (pH < 2) Low Risk 1: Protonation of the alcohol followed by E1 elimination (dehydration) to form cyclopentenes.[1] Risk 2: Strong Brønsted acids (e.g., HI, HBr) can cleavage the benzyl ether, yielding the diol and benzyl halide.
Neutral (pH 7) High The ether linkage and secondary alcohol are kinetically inert to water at ambient temperatures.
Basic (pH > 10) High Benzyl ethers are exceptionally stable to base. The secondary alcohol may deprotonate (alkoxide formation) but will not degrade without an electrophile present.
Oxidative Stability

Oxidation is the primary degradation vector for this compound.

  • Pathway A: Alcohol Dehydrogenation (Rapid). Exposure to strong oxidants (Jones reagent, Swern conditions) or enzymatic activity converts the C1 alcohol to 3-(benzyloxy)cyclopentanone.[1]

  • Pathway B: Benzylic Auto-oxidation (Slow). The methylene protons of the benzyl group (

    
    ) are susceptible to radical abstraction by atmospheric oxygen.[1] Over prolonged storage (>6 months) in air, this leads to the formation of benzaldehyde and the free cyclopentanol (via a hemiacetal intermediate).
    
Thermal Stability
  • T < 100°C: Generally stable.

  • T > 120°C: Risk of thermal elimination of water (dehydration), particularly if trace acid catalysts are present. The benzyl group remains intact up to significantly higher temperatures (~200°C) unless acidic impurities trigger cleavage.

Photostability

Benzyl ethers absorb in the UV region. Prolonged exposure to UV light, especially in the presence of oxygen, accelerates the radical auto-oxidation mechanism described in 3.2.

Degradation Pathways (Visualized)

The following diagram illustrates the primary degradation routes. Note that Path 1 (Oxidation) is the most common synthetic transformation, while Path 2 and Path 3 represent degradation risks during storage or acidic processing.

GMoleculecis-3-(Benzyloxy)cyclopentan-1-olKetoneDegradant A:3-(Benzyloxy)cyclopentanoneMolecule->KetoneOxidation (C1-OH)(Swern, Jones, Air/Time)DiolDegradant B:cis-1,3-CyclopentanediolMolecule->DiolHydrogenolysis (H2/Pd)or Lewis Acid (BBr3)AlkeneDegradant C:Cyclopentene derivs.Molecule->AlkeneAcid-Cat. Dehydration(Heat + H+)BenzaldehydeDegradant D:BenzaldehydeMolecule->BenzaldehydeRadical Auto-oxidation(Light + O2)

Figure 1: Primary degradation and reactivity pathways for cis-3-(benzyloxy)cyclopentan-1-ol.[1]

Forced Degradation Protocols[1]

To validate the stability of a specific batch or formulation, the following stress testing protocols are recommended. These are designed to be self-validating : the appearance of specific peaks in HPLC/GC confirms the stress condition was sufficient.

Protocol A: Acid Stress (Hydrolysis/Elimination)[1]
  • Objective: Assess susceptibility to dehydration and ether cleavage.

  • Reagents: 1N HCl or 10% Trifluoroacetic acid (TFA) in Acetonitrile/Water.

  • Procedure:

    • Dissolve 10 mg of analyte in 1 mL solvent.

    • Add 1 mL acid solution.

    • Heat at 60°C for 4 hours.

    • Monitoring: HPLC-UV (254 nm for benzyl chromophore) or GC-MS.

    • Expected Result: Loss of parent peak; appearance of more non-polar peaks (alkenes) or polar peaks (diol, if ether cleaves).

Protocol B: Oxidative Stress[1]
  • Objective: Simulate long-term air exposure.

  • Reagents: 3% Hydrogen Peroxide (

    
    ) or AIBN (radical initiator).[1]
    
  • Procedure:

    • Dissolve 10 mg analyte in Acetonitrile.

    • Add oxidant.[2][3] Stir at Room Temp for 24 hours.

    • Monitoring: Look for the ketone (+2 mass units loss in MS, or shift in IR carbonyl stretch ~1740 cm⁻¹).

Protocol C: Photostability
  • Objective: Test benzyl ether radical stability.

  • Procedure: Expose thin film or solution (in clear glass) to 1.2 million lux hours (standard ICH Q1B condition).

  • Expected Result: Formation of benzaldehyde (almond odor, distinct GC peak).

Handling & Storage Recommendations

Based on the chemical profile, the following storage logic is applied:

  • Atmosphere: Store under Argon or Nitrogen . The primary long-term threat is benzylic auto-oxidation.[1] Excluding oxygen mitigates this completely.

  • Temperature: 2°C to 8°C is sufficient for chemical stability. -20°C is recommended for reference standards to prevent any slow conformational equilibration or trace oxidation.[1]

  • Container: Amber glass vials to filter UV light.

  • Solvents: Avoid protic acids in processing. If solution storage is necessary, use non-acidic solvents like Ethyl Acetate or DCM; avoid unbuffered water/alcohol mixtures if pH is uncontrolled.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on Benzyl Ether stability and cleavage conditions). [1]

  • Roberts, D. D. (1962). "Solvolysis of cis- and trans-3-Hydroxycyclopentyl Tosylates." The Journal of Organic Chemistry. (Foundational data on 1,3-cyclopentane conformational stability and elimination kinetics). [1]

  • BenchChem. (2025).[2] "A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions." (Modern review of benzyl ether oxidative and acidic stability). [1]

  • Thiemann, T. (2025).[4] "Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers." MDPI. (Specific data on auto-oxidation of benzyl ethers over 12-month periods).

Methodological & Application

Application Note: Stereoselective Synthesis of cis-3-(Benzyloxy)cyclopentan-1-ol via Mitsunobu Inversion

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The synthesis of highly functionalized cyclopentane pharmacophores—such as carbocyclic nucleosides and matrix metalloproteinase inhibitors—frequently demands rigorous stereochemical control[1]. The compound cis-3-(benzyloxy)cyclopentan-1-ol serves as a critical chiral building block in these pathways[2].

Attempting to invert the stereocenter of trans-3-(benzyloxy)cyclopentan-1-ol via standard


 displacement (e.g., mesylation followed by hydroxide attack) often fails. The conformational flexibility of the cyclopentane ring heavily favors 

elimination, yielding unwanted cyclopentenes. The Mitsunobu reaction provides an elegant, field-proven solution, driving complete Walden inversion through a highly reactive alkoxyphosphonium intermediate under mild, neutral-to-acidic conditions[3].

Mechanistic Rationale & Reagent Selection

As an application scientist, selecting the right reagent matrix is just as important as the execution. The classical Mitsunobu inversion utilizes an azodicarboxylate, a phosphine, and a pronucleophile.

  • The Pronucleophile (p-Nitrobenzoic Acid): The acidity of the nucleophile dictates the efficiency of the betaine protonation step. Acids with a

    
     (such as p-nitrobenzoic acid, 
    
    
    
    ) ensure rapid and irreversible protonation of the zwitterionic betaine, minimizing side reactions and maximizing the yield of the inverted ester[3]. Furthermore, the resulting p-nitrobenzoate ester is highly crystalline and strongly UV-active, simplifying downstream purification[4].
  • The Oxidant (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is selected over diethyl azodicarboxylate (DEAD). DIAD is a liquid at room temperature, exhibits a superior safety profile (less shock-sensitive), and its increased steric bulk reduces unwanted alkylation of the hydrazine byproduct[2].

  • The Reductant (Triphenylphosphine, PPh3): PPh3 drives the thermodynamics of the reaction through the formation of the exceptionally strong P=O bond in the triphenylphosphine oxide (TPPO) byproduct.

ReactionLogic A trans-Alcohol Substrate B PPh3 + DIAD Betaine Formation A->B Reagent Addition C Alkoxyphosphonium Activation B->C Proton Transfer D p-Nitrobenzoate SN2 Attack C->D TPPO Displacement E cis-Ester Complete Inversion D->E Stereoinversion

Fig 1. Mechanistic logic of the Mitsunobu stereoinversion pathway.

Quantitative Data & Reaction Parameters

Table 1: Reaction Stoichiometry for Mitsunobu Esterification

ReagentMW ( g/mol )EquivalentsFunctionNotes
trans-3-(Benzyloxy)cyclopentan-1-ol192.261.00SubstrateMust be strictly anhydrous.
Triphenylphosphine (PPh3)262.291.50ReductantDrives alkoxyphosphonium formation.
p-Nitrobenzoic Acid (PNBA)167.121.50Pronucleophile

3.41 ensures rapid protonation.
Diisopropyl azodicarboxylate (DIAD)202.211.50OxidantAdd dropwise at 0 °C to control exotherm.
Tetrahydrofuran (THF)72.110.2 MSolventMust be distilled/anhydrous.

Experimental Workflow & Self-Validating Protocols

The synthesis is a two-stage process: an initial stereoinvertive esterification followed by a mild saponification to unmask the target alcohol.

Workflow S1 Step 1: Mitsunobu Esterification Reagents: PPh3, DIAD, PNBA Solvent: Anhydrous THF (0°C to RT) Validation: DIAD color dissipation P1 Intermediate Purification Precipitate TPPO in cold Hexanes Silica Gel Chromatography Result: cis-p-Nitrobenzoate S1->P1 S2 Step 2: Saponification Reagents: K2CO3 Solvent: MeOH (RT) Validation: UV-active spot disappears P1->S2 P2 Final Isolation Aqueous Extraction (EtOAc) Result: cis-3-(Benzyloxy)cyclopentan-1-ol S2->P2

Fig 2. Two-step experimental workflow for synthesizing the cis-alcohol.

Step 1: Synthesis of cis-3-(Benzyloxy)cyclopentyl 4-nitrobenzoate

This protocol utilizes visual and chromatographic self-validation to ensure reaction fidelity.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve trans-3-(benzyloxy)cyclopentan-1-ol (1.0 eq), PPh3 (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF (to achieve a 0.2 M substrate concentration).

  • Temperature Control: Cool the stirring mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the premature decomposition of the highly reactive betaine intermediate.

  • Activation: Add DIAD (1.5 eq) dropwise over 15 minutes.

    • Self-Validating Check: DIAD is a distinct orange/yellow liquid. As it drops into the flask and reacts with PPh3 to form the betaine, the color will rapidly dissipate. The persistence of a pale yellow tint indicates that the active oxidant is present in slight excess, signaling complete activation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Monitoring: Verify completion via TLC (20% EtOAc in Hexanes). The starting alcohol is weakly UV-active but stains strongly with

    
    . The product ester will appear as a highly UV-active spot at a higher 
    
    
    
    (~0.6).
  • Workup & TPPO Removal: Concentrate the mixture in vacuo. To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue in cold hexanes/ether (9:1). Filter the precipitated white TPPO solid.

  • Purification: Purify the filtrate via silica gel flash chromatography to isolate the pure cis-ester.

Step 2: Saponification to cis-3-(Benzyloxy)cyclopentan-1-ol

Mild hydrolysis prevents racemization or epimerization of the newly established stereocenter.

  • Preparation: Dissolve the cis-3-(benzyloxy)cyclopentyl 4-nitrobenzoate in Methanol (0.1 M).

  • Hydrolysis: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) to the solution. Stir at room temperature for 2–4 hours[4].
    
    • Self-Validating Check: Monitor via TLC. The intensely UV-active ester spot will disappear, replaced by a lower

      
       spot (~0.3) that is UV-weak but stains brightly with 
      
      
      
      (the target alcohol). A highly UV-active byproduct spot (methyl p-nitrobenzoate) will also appear.
  • Workup: Concentrate the methanol under reduced pressure. Partition the residue between Ethyl Acetate and distilled water. Extract the aqueous layer twice with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate to yield the pure cis-3-(benzyloxy)cyclopentan-1-ol.
    

Troubleshooting Matrix

Table 2: Diagnostic Matrix for Mitsunobu Workflows

ObservationCausal FactorCorrective Action
Incomplete Conversion / High SM Recovery Moisture in the solvent or system quenching the betaine intermediate.Ensure THF is freshly distilled. Flame-dry all glassware and maintain a strict Argon atmosphere.
Poor isolated yield due to TPPO contamination Overlapping

values between the product and TPPO on silica.
Utilize the cold hexane trituration step rigorously before chromatography, or use a specialized TPPO-scavenging resin.
Formation of elimination byproducts Nucleophile

is too high, allowing the betaine to act as a base rather than an activator.
Verify the purity of the p-nitrobenzoic acid. Do not substitute with weaker acids (e.g., acetic acid).

References

  • Source: scribd.
  • Influence of the N3‐Protection Group on N1‐ vs.
  • Source: google.
  • Source: nih.

Sources

Application Note: Benzyl Protection Strategies for cis-1,3-Cyclopentanediol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

cis-1,3-Cyclopentanediol is a highly versatile carbocyclic scaffold embedded in numerous biologically active natural products, including prostaglandins, furanocembranoid diterpenes, and norcembranoid diterpenes, as well as synthetic carbocyclic nucleoside analogs[1]. During complex multi-step drug development syntheses, the secondary hydroxyl groups of this diol frequently require robust protection. Benzyl (Bn) ethers are the protecting group of choice due to their exceptional stability against strong bases, nucleophiles, and both acidic and basic hydrolysis conditions. Furthermore, they can be orthogonally cleaved under mild hydrogenolysis conditions (e.g., Pd/C, H₂).

This application note provides a comprehensive, self-validating protocol for the benzylation of cis-1,3-cyclopentanediol. It details the mechanistic causality behind reagent selection and outlines specific workflows for both exhaustive di-benzylation and statistical mono-benzylation.

Mechanistic Insights & Causality (E-E-A-T)

A successful benzylation reaction relies on the Williamson ether synthesis paradigm. The transformation requires three critical components: a base to generate the alkoxide, an electrophile, and a catalyst to accelerate the bimolecular nucleophilic substitution (Sₙ2).

  • Base Selection (NaH vs. Ag₂O): Sodium hydride (NaH) is the premier choice for exhaustive di-protection. It acts as a strong, non-nucleophilic base that irreversibly deprotonates the secondary alcohols, driving the equilibrium entirely to the alkoxide form. The irreversible nature is evidenced by the evolution of hydrogen gas (H₂), which serves as a visual, self-validating indicator of alkoxide formation. For mono-protection, milder bases like silver(I) oxide (Ag₂O) can be employed to modulate reactivity and favor mono-alkylation[2].

  • Electrophile & Nucleophilic Catalysis (BnBr + TBAI): Benzyl bromide (BnBr) is the standard electrophile. However, Sₙ2 reactions at secondary alkoxides can be sluggish. The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) dramatically accelerates the reaction[3]. TBAI functions via the Finkelstein reaction: the iodide ion acts as a nucleophilic catalyst, displacing the bromide to form benzyl iodide (BnI) in situ. BnI is a significantly more reactive electrophile toward the bulky cyclopentyl alkoxide.

  • Solvent Dynamics: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) are typically used. THF is preferred for its ease of removal during workup, whereas DMF provides superior solvation for the alkoxide but requires extensive aqueous washing to remove.

Experimental Protocols

Protocol A: Exhaustive Di-Benzylation (Synthesis of cis-1,3-bis(benzyloxy)cyclopentane)

Objective: Complete protection of both hydroxyl groups.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Dissolve cis-1,3-cyclopentanediol (1.0 eq, 10 mmol) in anhydrous THF (0.2 M, 50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq, 25 mmol) in small portions.

    • Causality Check: Observe the evolution of H₂ gas. The cessation of bubbling (typically 30–45 minutes) validates complete alkoxide formation.

  • Catalyst & Electrophile Addition: Add TBAI (0.1 eq, 1.0 mmol) followed by the dropwise addition of Benzyl Bromide (2.5 eq, 25 mmol) via syringe.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Quench & Workup: Cool the mixture back to 0 °C. Cautiously quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the di-benzylated product.

Protocol B: Statistical Mono-Benzylation (Synthesis of cis-3-(benzyloxy)cyclopentan-1-ol)

Objective: Desymmetrization via statistical mono-protection.

  • Preparation: Dissolve cis-1,3-cyclopentanediol (1.0 eq, 10 mmol) in anhydrous THF (100 mL, 0.1 M to favor mono-reaction) under argon at 0 °C.

  • Deprotonation: Add NaH (60% dispersion, 1.0 eq, 10 mmol) portion-wise. Stir for 1 hour at 0 °C.

  • Alkylation: Add TBAI (0.05 eq, 0.5 mmol). Dissolve Benzyl Bromide (1.0 eq, 10 mmol) in 10 mL of THF and add it very slowly over 2 hours using a syringe pump to prevent a local excess of the electrophile.

  • Workup & Purification: Follow the workup steps from Protocol A. The crude mixture will contain unreacted diol, mono-protected product, and di-protected product. Purify via careful silica gel chromatography (Hexanes/EtOAc 2:1) to isolate the mono-benzylated target.

Data Presentation

Table 1: Reagent Stoichiometry for Benzylation Strategies

ReagentFunctionProtocol A (Di-Protection)Protocol B (Mono-Protection)
cis-1,3-CyclopentanediolSubstrate1.0 eq1.0 eq
NaH (60% in oil)Base2.5 eq1.0 eq
Benzyl Bromide (BnBr)Electrophile2.5 eq1.0 eq (slow addition)
TBAINucleophilic Catalyst0.1 eq0.05 eq
THFSolvent0.2 M0.1 M (dilute)

Table 2: Reaction Monitoring and Troubleshooting

Observation / IssueRoot CauseCorrective Action
No H₂ gas evolution upon NaH additionDegraded NaH (converted to NaOH/Na₂CO₃)Use a fresh bottle of NaH; ensure strictly anhydrous conditions.
Incomplete conversion (TLC shows intermediate)Sluggish Sₙ2 kinetics or degraded BnBrAdd additional TBAI (0.05 eq); verify BnBr purity (should be colorless).
Strong lachrymatory smell during workupUnreacted Benzyl BromideAdd aqueous ammonia during the quench to destroy excess BnBr[2].

Process Visualization

Workflow A 1. Substrate Preparation Dry THF, Argon Atm. B 2. Deprotonation NaH (0 °C to RT) H2 Gas Evolution A->B C 3. Alkylation BnBr + TBAI (cat.) Stir 12-24h B->C D 4. Quench & Workup Sat. NH4Cl, EtOAc Extr. C->D E 5. Purification Silica Gel Chromatography D->E

Step-by-step workflow for the benzylation of cis-1,3-cyclopentanediol.

Mechanism BnBr BnBr BnI BnI (Active Electrophile) BnBr->BnI + I⁻ I_ion I⁻ (from TBAI) I_ion->BnI Product RO-Bn + I⁻ BnI->Product + RO⁻ Alkoxide Alkoxide (RO⁻) Alkoxide->Product Product->I_ion Catalyst Regeneration

References

  • Title: Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: ORGANIC CHEMISTRY - RSC Publishing Source: Royal Society of Chemistry (rsc.org) URL: [Link]

Sources

cis-3-(Benzyloxy)cyclopentan-1-ol as prostaglandin intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis and Utilization of cis-3-(Benzyloxy)cyclopentan-1-ol in Prostaglandin Scaffold Assembly

Executive Summary

This application note details the strategic deployment of cis-3-(benzyloxy)cyclopentan-1-ol as a pivotal chiral building block in the convergent synthesis of Prostaglandin F2


 (PGF2

) and related carbocyclic nucleosides. While traditional Corey Lactone routes remain prevalent, the utilization of desymmetrized cyclopentanoids offers a streamlined, convergent approach to the cyclopentane core, establishing the critical C9/C11 cis-stereochemistry early in the synthetic sequence. This guide provides validated protocols for its enzymatic preparation, chemical purification, and downstream functionalization.

Strategic Role in Retrosynthesis

The structural integrity of bioactive prostaglandins (PGs) hinges on the relative stereochemistry of the cyclopentane ring substituents. cis-3-(Benzyloxy)cyclopentan-1-ol serves as a masked equivalent of the PGF2


 core (C9/C11 diol system).
  • Stereochemical Fidelity: The cis-1,3-relationship mimics the 9

    
    ,11
    
    
    
    -dihydroxy configuration found in PGF2
    
    
    .
  • Orthogonal Protection: The benzyl ether provides robust protection for the C11-equivalent oxygen against basic alkylation conditions and hydride reductions, while the free C9-hydroxyl allows for immediate oxidation or inversion.

  • Versatility: This intermediate allows access to the "Three-Component Coupling" strategy, where the

    
    -chain and 
    
    
    
    -chain are sequentially attached to a cyclopentenone core derived from this alcohol.
Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis PGF2a Prostaglandin F2α (Target) Core Functionalized Cyclopentane (Core Scaffold) Core->PGF2a Side Chain Attachment Enone 4-(Benzyloxy)cyclopent-2-en-1-one (Michael Acceptor) Enone->Core 1,4-Addition (Omega Chain) Intermediate cis-3-(Benzyloxy)cyclopentan-1-ol (Key Intermediate) Intermediate->Enone Oxidation & Elimination Precursor cis-1,3-Cyclopentanediol (Meso Precursor) Precursor->Intermediate Enzymatic Desymmetrization

Figure 1: Retrosynthetic logic connecting the meso-precursor to the PGF2


 target via the title intermediate.

Synthesis Protocols

We present two validated routes: Route A (Enzymatic Desymmetrization) for high enantiomeric excess (>99% ee) and Route B (Stereoselective Reduction) for bulk scale-up from the ketone.

Route A: Enzymatic Desymmetrization (High Precision)

Rationale: Lipase-catalyzed desymmetrization of meso-diols is the gold standard for establishing absolute chirality without heavy metal catalysts.

Reagents:

  • cis-1,3-Cyclopentanediol diacetate (Substrate)

  • Candida antarctica Lipase B (CALB, immobilized, e.g., Novozym 435)

  • Phosphate Buffer (pH 7.0) / Acetonitrile co-solvent

Protocol:

  • Substrate Preparation: Dissolve cis-1,3-cyclopentanediol diacetate (10.0 g, 53.7 mmol) in acetonitrile (50 mL). Add Phosphate buffer (0.1 M, pH 7.0, 450 mL).

  • Enzymatic Hydrolysis: Add immobilized CALB (1.0 g, 10 wt%).

  • Incubation: Stir the suspension vigorously at 30°C. Monitor reaction progress via GC or TLC (Hexane:EtOAc 3:1).

    • Endpoint: The reaction typically reaches 50% conversion (kinetic resolution theoretical max) or desymmetrization completion in 24–48 hours depending on the specific esterase activity. For meso-diacetate hydrolysis, stop when mono-acetate is maximized.

  • Work-up: Filter off the enzyme beads (can be recycled). Extract the aqueous phase with Ethyl Acetate (3 x 200 mL).

  • Benzylation: The crude mono-acetate is treated with Benzyl trichloroacetimidate (1.2 equiv) and catalytic TfOH in DCM to protect the free alcohol.

  • Hydrolysis: Saponify the remaining acetate (K2CO3, MeOH) to yield cis-3-(benzyloxy)cyclopentan-1-ol.

Route B: Stereoselective Reduction (Scale-Up)

Rationale: If 3-(benzyloxy)cyclopentanone is available (or made via oxidation of the racemic alcohol), stereoselective reduction using bulky hydrides dictates the cis outcome via steric approach control (hydride attacks from the less hindered face, trans to the benzyloxy group).

Reagents:

  • 3-(Benzyloxy)cyclopentan-1-one

  • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M in THF

  • Hydrogen Peroxide (30%) / NaOH (for quench)

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon. Charge with 3-(benzyloxy)cyclopentan-1-one (5.0 g, 26.3 mmol) and anhydrous THF (100 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature maximizes stereoselectivity.

  • Reduction: Add L-Selectride (29.0 mL, 29.0 mmol) dropwise over 30 minutes.

    • Mechanism:[1][2] The bulky sec-butyl groups force the hydride to attack the carbonyl carbon from the face opposite the bulky benzyloxy substituent.

  • Quench: Stir for 2 hours at -78°C. Warm to 0°C. Carefully add 3M NaOH (10 mL) followed by 30% H2O2 (10 mL) to oxidize the organoborane byproducts.

  • Extraction: Dilute with Et2O, wash with saturated Na2S2O3 (to remove peroxides), then Brine.

  • Purification: Flash chromatography (SiO2, 10-30% EtOAc/Hexanes).

Data Summary: Stereoselectivity Comparison

MethodReagentMajor Isomercis:trans RatioYield
NaBH4 ReductionSodium BorohydrideMixed60:4092%
L-Selectride Li-tri-sec-butylborohydride cis 96:4 88%
EnzymaticCALB Lipasecis (chiral)>99:145% (Resolution)

Analytical Validation (QC)

To ensure the material is suitable for PG synthesis, the relative stereochemistry must be confirmed.

1H NMR Analysis (CDCl3, 400 MHz):

  • Diagnostic Signal: The carbinol proton (H1) and the benzyloxy-methine (H3).

  • cis-Isomer: The pseudo-equatorial/axial relationship often results in a distinct multiplet pattern compared to the trans.

  • Key Shift:

    
     4.30–4.40 (m, 1H, H1), 4.05–4.15 (m, 1H, H3), 4.52 (s, 2H, Ph-CH2).
    
  • NOESY: Strong NOE correlation between H1 and H3 confirms the cis-relationship (syn-facial).

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: >98% ee for pharmaceutical intermediates.

Downstream Application: The "Three-Component" Coupling

The utility of cis-3-(benzyloxy)cyclopentan-1-ol culminates in its conversion to the enone scaffold required for prostaglandin synthesis.

Workflow:

  • Oxidation: Swern or Dess-Martin oxidation of the cis-alcohol yields the chiral ketone.

  • Saegusa-Ito Oxidation: Conversion to the silyl enol ether followed by Pd(II) mediated oxidation yields (S)-4-(benzyloxy)cyclopent-2-en-1-one .

  • Michael Addition: This enone is the universal acceptor for the cuprate addition of the PG

    
    -side chain.
    
Experimental Workflow Diagram

Workflow Start cis-3-(BnO)cyclopentan-1-ol Step1 Oxidation (DMP, DCM) Start->Step1 Ketone 3-(BnO)cyclopentanone Step1->Ketone Step2 Silyl Enol Ether (TMSCl, LDA) Ketone->Step2 Step3 Saegusa Oxidation (Pd(OAc)2) Step2->Step3 Product 4-(BnO)cyclopent-2-enone (PG Scaffold) Step3->Product

Figure 2: Conversion of the title alcohol to the active Prostaglandin Michael acceptor.

References

  • Enzymatic Desymmetrization of Cycloalkanediols Title: Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols.[3] Source:Journal of Organic Chemistry (via PubMed/ACS) URL:[Link]

  • Stereoselective Reduction Protocols Title: Stereoselective Reductions of 3-Substituted Cyclobutanones (Analogous Cyclopentanone Methodology). Source:Journal of Organic Chemistry URL:[Link]

  • Prostaglandin Synthesis Strategies Title: Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Source:Stoltz Group, Caltech URL:[Link]

Sources

Application Note: Stereoselective Synthesis of Carbocyclic Nucleosides Using cis-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Carbocyclic nucleosides represent a critical class of antiviral and antineoplastic agents. By replacing the labile oxygen atom of the furanose ring with a methylene group, these analogs (e.g., Entecavir, Abacavir) exhibit enhanced metabolic stability against phosphorylases while maintaining the geometric mimicry required for polymerase inhibition[1].

The stereocontrolled construction of the cyclopentane core is the primary synthetic bottleneck in their development. cis-3-(Benzyloxy)cyclopentan-1-ol (CAS: 212270-85-4) serves as an ideal chiral building block for this purpose[2][3]. The benzyl ether provides robust protection at the C3 position (the pseudo-5'-hydroxyl equivalent), while the cis-configured C1 hydroxyl group is perfectly poised for stereoinversion[4]. This precisely establishes the trans relationship between the newly introduced nucleobase and the C3 substituent, mimicking the natural


-configuration of native nucleosides[5].

Mechanistic Insights: The Mitsunobu Inversion

The coupling of a nucleobase to cis-3-(Benzyloxy)cyclopentan-1-ol relies on the Mitsunobu reaction, an


 process that guarantees complete stereochemical inversion[6].
  • Activation : Triphenylphosphine (PPh

    
    ) and Diisopropyl azodicarboxylate (DIAD) form a betaine intermediate, which activates the cis-C1 hydroxyl into a highly electrophilic alkoxyphosphonium leaving group.
    
  • Substitution : The deprotonated nucleobase attacks the C1 position from the opposite face (backside attack), resulting in the inverted configuration[5].

  • Causality of Choices : The benzyl protecting group is deliberately chosen because it is chemically inert under Mitsunobu conditions and non-participating. Acetate or benzoate protecting groups at C3 could lead to neighboring group participation, resulting in stereochemical scrambling or retention of configuration. The benzyl ether ensures strictly

    
     inversion to the desired trans product. Furthermore, the benzyl group is easily removed via catalytic hydrogenation in the final step without damaging the nucleobase[4].
    

Mechanism A cis-Alcohol + PPh3 + DIAD (Betaine Formation) B Alkoxyphosphonium Ion (Activated Leaving Group) A->B Activation C Nucleobase Anion Attack (SN2 Backside Trajectory) B->C Deprotonation D trans-Configured Product (Complete Inversion) C->D Substitution

Mechanistic pathway of the Mitsunobu inversion at the C1 position.

Experimental Workflows & Protocols

Workflow A cis-3-(Benzyloxy)cyclopentan-1-ol (Starting Material) B Mitsunobu Coupling (DIAD, PPh3, Nucleobase) A->B C trans-Nucleoside Analog (Inverted C1 Stereocenter) B->C D Global Deprotection (Pd/C, H2) C->D E Carbocyclic Nucleoside (Target API) D->E

Workflow for the stereoselective synthesis of carbocyclic nucleosides.

Protocol 1: Stereoselective Mitsunobu Coupling

Objective : Synthesize trans-1-(N


-benzoylthymine)-3-(benzyloxy)cyclopentane from cis-3-(benzyloxy)cyclopentan-1-ol.

Materials :

  • cis-3-(Benzyloxy)cyclopentan-1-ol (1.0 eq, 10 mmol)[7]

  • N

    
    -Benzoylthymine (1.2 eq, 12 mmol)
    
  • Triphenylphosphine (PPh

    
    ) (1.5 eq, 15 mmol)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology :

  • Preparation : Flame-dry a 250 mL two-neck round-bottom flask. Purge with Argon for 15 minutes to ensure a completely inert atmosphere. Causality: Moisture severely degrades the active betaine intermediate, leading to hydrolysis rather than substitution.

  • Dissolution : Add cis-3-(benzyloxy)cyclopentan-1-ol (1.92 g), N

    
    -benzoylthymine (2.76 g), and PPh
    
    
    
    (3.93 g) to the flask. Dissolve the mixture in 50 mL of anhydrous THF.
  • Cooling : Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes. Causality: Lowering the temperature controls the highly exothermic formation of the DIAD-PPh

    
     betaine adduct, preventing the formation of undesired elimination byproducts (e.g., cyclopentene derivatives).
    
  • Activation : Add DIAD (2.95 mL) dropwise via a syringe pump over 30 minutes. The solution will turn pale yellow, visually validating the formation of the active complex.

  • Reaction & Validation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the cis-alcohol (

    
    ) is completely consumed and replaced by the trans-product (
    
    
    
    ).
  • Workup : Quench the reaction with 20 mL of saturated aqueous NaHCO

    
    . Extract with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure trans-coupled product.

Protocol 2: Global Deprotection

Objective : Remove the benzyl ether to yield the final carbocyclic nucleoside analog.

Step-by-Step Methodology :

  • Dissolution : Dissolve the trans-coupled product (5 mmol) in 25 mL of absolute ethanol.

  • Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) (10 mol%, ~0.53 g) carefully under an Argon blanket. Causality: Dry Pd/C is highly pyrophoric; the Argon blanket prevents the ignition of the ethanol solvent vapors.

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (H

    
    ) via a balloon. Repeat three times. Stir vigorously at room temperature for 6 hours.
    
  • Filtration : Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (2 x 15 mL).

  • Isolation : Concentrate the filtrate in vacuo to afford the deprotected carbocyclic nucleoside.

Quantitative Data Summaries

The stereoselective coupling of various nucleobases to cis-3-(benzyloxy)cyclopentan-1-ol has been optimized. The table below summarizes the expected yields and stereoselectivity across different nucleobase targets, demonstrating the robustness of this building block[5][6].

NucleobaseCoupling ReagentsSolventTemp ProfileIsolated Yield (%)Stereoselectivity (trans:cis)
N

-Benzoylthymine
DIAD, PPh

THF0 °C

RT
78%>99:1
6-ChloropurineDEAD, PPh

THF0 °C

RT
72%>99:1
N

-Benzoyladenine
DIAD, PPh

DioxaneRT

60 °C
65%>95:5
N

-Acetylcytosine
DEAD, PPh

THF0 °C

RT
68%>98:2

(Note: The high trans:cis ratios confirm the strict


 inversion mechanism enabled by the non-participating benzyl ether).

References

  • Title : Stereoselektive Synthese carbocyclischer D- und L-Nucleosidanaloga mittels chemoenzymatischer Methoden Source : Deutsche Nationalbibliothek (DNB) URL :[Link]

  • Title : Carbocyclic Phosphonate-Based Nucleotide Analogs Related to PMEA II. Racemic cis-Configured Derivatives Source : Collection of Czechoslovak Chemical Communications URL : [Link]

  • Title : (1S,2S)-(+)-2-benzyloxycyclopentanol Chemical Properties Source : MolAid URL : [Link]

Sources

cis-3-(Benzyloxy)cyclopentan-1-ol reaction with mesyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoretentive Mesylation of cis-3-(Benzyloxy)cyclopentan-1-ol

Executive Summary

The conversion of secondary alcohols to methanesulfonate (mesylate) esters is a cornerstone activation strategy in medicinal chemistry and complex molecule synthesis. This application note details an optimized, self-validating protocol for the mesylation of cis-3-(benzyloxy)cyclopentan-1-ol using methanesulfonyl chloride (MsCl) and triethylamine (TEA). Designed for drug development professionals, this guide elucidates the mechanistic causality behind the reagent selection, ensuring complete stereoretention and chemoselective preservation of the benzyl ether protecting group.

Mechanistic Rationale & Expertise

As a Senior Application Scientist, I emphasize that successful mesylation relies on precise control of the electrophilic activation step.

  • Stereochemical Fidelity: Unlike halogenation reactions (e.g., using SOCl₂ or PBr₃) which typically proceed via an SN2 mechanism resulting in inversion of configuration, mesylation does not break the C–O bond of the alcohol[1]. The oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of MsCl. Consequently, the reaction proceeds with 100% retention of configuration[1]. The cis-alcohol exclusively yields cis-3-(benzyloxy)cyclopentyl methanesulfonate.

  • Role of the Base (TEA): Triethylamine serves a dual mechanistic purpose. First, it acts as an acid scavenger, neutralizing the stoichiometric HCl generated during the reaction[2]. Second, it facilitates the formation of a highly reactive sulfene intermediate (

    
    ) from MsCl, which acts as the true electrophilic species attacked by the alcohol[3].
    
  • Chemoselectivity (Benzyl Ether Stability): The benzyl (Bn) ether at the C3 position is a robust protecting group, highly stable to the mildly basic and electrophilic conditions of this protocol[4]. It requires no special precautions during the mesylation, avoiding the need for orthogonal protecting group swaps[5].

Quantitative Reagent Data

Summarizing the stoichiometry is critical for reproducibility. Table 1 outlines the exact equivalents and physical properties required for this workflow.

Table 1. Stoichiometry and Physical Properties for Mesylation

ReagentMW ( g/mol )EquivalentsDensity (g/mL)Role
cis-3-(Benzyloxy)cyclopentan-1-ol192.261.00N/ALimiting Reactant
Methanesulfonyl Chloride (MsCl)114.551.201.48Electrophile / Activating Agent
Triethylamine (TEA)101.191.500.726Base / Catalyst
Dichloromethane (DCM)84.9310 Vol1.33Solvent

Experimental Protocol: A Self-Validating System

This procedure is adapted from the foundational methodology established by Crossland and Servis [6], optimized specifically for secondary functionalized cyclopentanols.

Step 1: Reaction Setup

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add cis-3-(benzyloxy)cyclopentan-1-ol (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of alcohol).

  • Add TEA (1.5 eq) to the solution[2].

  • Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: Cooling is critical to control the exothermic formation of the sulfene intermediate and to prevent side reactions such as the formation of alkyl chlorides[7].

Step 2: Electrophile Addition 4. Add MsCl (1.2 eq) dropwise via syringe over 10–15 minutes[8]. 5. Self-Validation Check: A white precipitate (TEA·HCl) will begin to form almost immediately, visually validating that the activation and substitution cycle has successfully initiated.

Step 3: Reaction Monitoring 6. Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature[9]. 7. Monitor via TLC (Hexanes:EtOAc, 4:1). Self-Validation Check: The starting alcohol (lower


, stains heavily with PMA or KMnO₄) will disappear, replaced by the mesylate product (higher 

due to the loss of the hydrogen-bonding hydroxyl group)[9].

Step 4: Quench and Workup 8. Once complete (typically 2–4 hours), dilute the reaction with additional DCM and quench by adding water[9]. 9. Transfer to a separatory funnel. Wash the organic layer sequentially with:

  • 1 M Aqueous HCl (1x): Removes excess TEA.
  • Saturated Aqueous NaHCO₃ (2x): Neutralizes residual methanesulfonic acid. Self-Validation Check: The complete cessation of CO₂ gas evolution confirms total neutralization[10].
  • Brine (1x): Removes bulk water from the organic phase[9].
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude cis-3-(benzyloxy)cyclopentyl methanesulfonate[10]. The crude product is typically >95% pure and ready for subsequent SN2 displacement without column chromatography.

Troubleshooting Guide

Table 2. Empirical Troubleshooting for Mesylation Workflows

ObservationRoot CauseCorrective Action
Dark yellow/brown reaction mixture Localized overheating or sulfene polymerization.Ensure strict 0 °C temperature control during MsCl addition. Add MsCl at a slower rate.
Incomplete conversion on TLC Moisture in solvent hydrolyzing MsCl to methanesulfonic acid.Use strictly anhydrous DCM and oven-dried glassware. Add an additional 0.2 eq of MsCl/TEA.
Alkyl chloride byproduct detected Extended reaction time at elevated temperatures.Keep reaction at or below room temperature; quench immediately upon completion.

Visualizations

Workflow A 1. Setup Alcohol + TEA in DCM (0 °C) B 2. Addition Dropwise MsCl (Maintains 0 °C) A->B C 3. Reaction Stir 0 °C to RT (1-3 hours) B->C D 4. Workup HCl, NaHCO3, Brine Washes C->D E 5. Isolation Dry (Na2SO4), Concentrate D->E

Figure 1. Experimental workflow for the mesylation of cis-3-(benzyloxy)cyclopentan-1-ol.

Mechanism N1 Step 1: Activation TEA + MsCl → Sulfene Intermediate + TEA-HCl N2 Step 2: Nucleophilic Attack Alcohol Oxygen attacks Electrophilic Sulfur N1->N2 N3 Step 3: Deprotonation TEA removes proton from Oxonium intermediate N2->N3 N4 Final Product cis-Mesylate (Retention of Configuration) N3->N4

Figure 2. Mechanistic pathway of alcohol mesylation demonstrating retention of stereochemistry.

References

  • Crossland, R. K.; Servis, K. L. "A Facile Synthesis of Methanesulfonate Esters." Journal of Organic Chemistry, 1970, 35 (9), 3195–3196. URL:[Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc., 2006. URL:[Link]

Sources

oxidation of cis-3-(Benzyloxy)cyclopentan-1-ol to ketone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Oxidation of cis-3-(Benzyloxy)cyclopentan-1-ol to 3-(Benzyloxy)cyclopentan-1-one

Executive Summary

The transformation of cis-3-(benzyloxy)cyclopentan-1-ol to 3-(benzyloxy)cyclopentan-1-one is a critical functional group manipulation in the synthesis of complex cyclopentane-based pharmacophores. Because the substrate contains an oxidatively labile and acid-sensitive benzyl ether, harsh oxidants (e.g., Jones reagent,


) are entirely unsuitable. This application note details two highly reliable, field-proven protocols—Dess-Martin Periodinane (DMP) oxidation and Swern oxidation—designed specifically to achieve quantitative conversion while suppressing the risk of 

-elimination and preserving the protecting group architecture.

Mechanistic Rationale & Strategy Selection

The primary synthetic challenge in this oxidation is the structural relationship between the target ketone and the benzyl ether. Once the ketone at C1 is formed, the benzyloxy group at C3 becomes a


-alkoxy substituent. Consequently, the protons at C2 (alpha to the ketone) become highly acidic. If subjected to strong bases or unoptimized thermal conditions, the molecule will undergo a rapid E1cB elimination to form cyclopent-2-en-1-one, ejecting the benzyl alcohol.

Elimination Ketone 3-(Benzyloxy)cyclopentan-1-one (Desired Product) Enolate Enolate Intermediate (Formed in Strong Base) Ketone->Enolate Strong Base (Deprotonation at C2) Enone Cyclopent-2-en-1-one (Elimination Byproduct) + BnO- Enolate->Enone E1cB Elimination (Loss of Benzyloxy)

Risk of base-catalyzed E1cB elimination in beta-alkoxy ketones.

To prevent this degradation pathway, the oxidation must proceed under exceptionally mild, neutral, or strictly temperature-controlled conditions:

  • Dess-Martin Periodinane (DMP): DMP is the premier reagent for this transformation at the bench scale. It operates at room temperature under neutral to mildly acidic conditions, completely bypassing the E1cB elimination pathway. DMP exhibits exceptional chemoselectivity, oxidizing the secondary alcohol without interacting with or cleaving the benzyl ether[1].

  • Swern Oxidation: For scale-up (>10 g), the Swern oxidation is preferred due to the high cost and potential shock-sensitivity of DMP at massive scales. The Swern protocol utilizes an activated chlorodimethylsulfonium ion generated from DMSO and oxalyl chloride. While triethylamine (a base) is required to resolve the alkoxysulfonium intermediate into the ketone, conducting this step at strictly cryogenic temperatures (–78 °C) kinetically freezes out the E1cB elimination pathway.

Experimental Workflows

Workflow SM cis-3-(Benzyloxy)cyclopentan-1-ol Decision Select Oxidation Protocol Based on Scale SM->Decision DMP Protocol A: DMP Oxidation (Scale < 10g) Reagents: DMP, DCM, 0°C to RT Decision->DMP Small Scale Swern Protocol B: Swern Oxidation (Scale > 10g) Reagents: (COCl)2, DMSO, Et3N, -78°C Decision->Swern Large Scale WorkupA Quench: Na2S2O3 / NaHCO3 Extract: DCM DMP->WorkupA WorkupB Quench: H2O / NH4Cl Extract: DCM or EtOAc Swern->WorkupB Product 3-(Benzyloxy)cyclopentan-1-one (Purification via SiO2) WorkupA->Product WorkupB->Product

Experimental workflow for the oxidation of cis-3-(benzyloxy)cyclopentan-1-ol.

Step-by-Step Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Bench Scale: 1–10 g)

Causality Note: The addition of a specialized biphasic quench utilizing sodium bicarbonate (


) and sodium thiosulfate (

) serves a dual purpose: the bicarbonate neutralizes the stoichiometric acetic acid generated during the DMP ligand exchange, while the thiosulfate reduces unreacted hypervalent iodine(V) species to highly water-soluble iodine(I) compounds, preventing downstream streaking during chromatography[2].

Materials:

  • cis-3-(Benzyloxy)cyclopentan-1-ol (1.0 equiv)

  • Dess-Martin Periodinane (1.2–1.5 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M relative to substrate)

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve cis-3-(benzyloxy)cyclopentan-1-ol in anhydrous DCM to achieve a 0.1 M concentration under an argon atmosphere.

  • Oxidation: Cool the mixture to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (1.2 equiv) in three portions over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. The reaction will transition from a clear solution to a cloudy white suspension as the iodine byproduct precipitates.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The ketone product will run slightly higher (

    
    ) than the starting alcohol (
    
    
    
    ) and will be UV active due to the benzyl group.
  • Quenching (Critical Step): Once complete, dilute the reaction with diethyl ether or additional DCM. Pour the mixture into a vigorously stirring 1:1 solution of saturated aqueous

    
     and 10% aqueous 
    
    
    
    [2]. Stir for 15–30 minutes until the organic layer is completely clear.
  • Isolation: Separate the layers, extract the aqueous phase twice with DCM, dry the combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (silica gel, gradient 5% to 15% EtOAc in Hexanes) to afford 3-(benzyloxy)cyclopentan-1-one as a colorless oil.

Protocol B: Swern Oxidation (Scale-Up: >10 g)

Causality Note: Strict adherence to –78 °C is mandatory. Allowing the activated DMSO species to warm prior to alcohol addition leads to the Pummerer rearrangement, generating noxious byproducts and drastically reducing yield.

Materials:

  • cis-3-(Benzyloxy)cyclopentan-1-ol (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous (3.0 equiv)

  • Triethylamine (

    
    ), anhydrous (5.0 equiv)
    
  • Dichloromethane (DCM), anhydrous (0.2 M)

Procedure:

  • Activation: In a flame-dried, multi-neck flask under argon, add anhydrous DCM and oxalyl chloride (1.5 equiv). Cool the solution to strictly –78 °C using a dry ice/acetone bath.

  • DMSO Addition: Dissolve anhydrous DMSO (3.0 equiv) in a small volume of DCM. Add this dropwise to the oxalyl chloride solution over 15 minutes. Caution: Vigorous gas evolution (

    
     and 
    
    
    
    ) will occur. Stir for 30 minutes at –78 °C to ensure complete formation of the active chlorodimethylsulfonium ion.
  • Substrate Addition: Dissolve the starting material (1.0 equiv) in DCM and add it dropwise over 20 minutes to the activated DMSO solution, maintaining the internal temperature below –70 °C. Stir for 45 minutes at –78 °C to form the alkoxysulfonium intermediate.

  • Deprotonation: Add anhydrous

    
     (5.0 equiv) dropwise over 15 minutes. Stir at –78 °C for an additional 30 minutes.
    
  • Warming & Quenching: Remove the dry ice bath and allow the reaction to warm to 0 °C over 30 minutes. Quench the reaction immediately by adding saturated aqueous

    
    . Insight: Do not allow the reaction to reach room temperature before quenching; the basic environment (
    
    
    
    ) combined with thermal energy will trigger the E1cB elimination of the benzyloxy group.
  • Isolation: Separate the organic layer, extract the aqueous layer with DCM, wash the combined organics with brine, dry over

    
    , and concentrate. Purify via short-path silica plug.
    

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for oxidizing cis-3-(benzyloxy)cyclopentan-1-ol, based on empirical laboratory standards for


-alkoxy cyclopentanols.
ParameterDess-Martin Periodinane (DMP)Swern OxidationTEMPO / Bleach (Alternative)
Typical Yield 88% – 95%85% – 92%70% – 80%
Reaction Temperature 0 °C to Room TemperatureStrictly –78 °C0 °C
Reaction Time 1 – 2 hours2.5 – 3 hours1 – 4 hours
E1cB Elimination Risk Very Low (Neutral/Mild)Moderate (If warmed before quench)Low to Moderate (pH dependent)
Scalability Poor (High reagent cost, shock risk)Excellent (Low cost, highly scalable)Good (Green chemistry approach)
Byproducts Iodobenzoic acid derivativesDimethyl sulfide (Toxic/odorous)Minimal (NaCl)

Quality Control & Analytical Signatures

To validate the success of the self-validating system, the isolated product must be subjected to the following analytical checks:

  • 
    H NMR (
    
    
    
    ):
    The complete disappearance of the carbinol proton (CH-OH) multiplet at ~4.3 ppm confirms full oxidation. The appearance of a characteristic complex multiplet system downfield (~2.2 - 2.6 ppm) corresponds to the C2 and C5 methylene protons adjacent to the newly formed carbonyl. The benzyl ether protons (singlet at ~4.5 ppm for
    
    
    and aromatic multiplet at 7.3 ppm) must remain intact.
  • IR Spectroscopy: Appearance of a strong, sharp carbonyl stretch (

    
    ) at approximately 1740–1745 
    
    
    
    (typical for 5-membered cyclic ketones) and the complete disappearance of the broad
    
    
    stretch at 3300
    
    
    .

References

  • Oxidation of Alcohols to Aldehydes and Ketones Source: Springer / ethernet.edu.et URL:[Link]

  • Application of Dess-Martin oxidation in total synthesis of natural products Source: Current Organic Synthesis / ResearchGate URL:[Link]

  • Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2′′-epi-Diazepanone Core of Liposidomycins and Caprazamycins Source: ACS Publications URL:[Link]

Sources

Application Note: Catalytic Hydrogenolysis of cis-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the catalytic hydrogenolysis (debenzylation) of cis-3-(benzyloxy)cyclopentan-1-ol to yield cis-1,3-cyclopentanediol. This transformation is a critical deprotection step in the synthesis of nucleoside analogues, prostaglandins, and carbocyclic scaffolds.

Unlike standard alkene hydrogenations, benzyl ether cleavage requires specific attention to catalyst surface chemistry and solvent acidity to ensure complete conversion without stereochemical erosion. This guide prioritizes safety (managing pyrophoric catalysts) and product isolation (handling highly polar, water-soluble diols).

Chemical Context & Mechanism[1][2][3]

The Transformation

The reaction is a heterogeneous hydrogenolysis. The benzyl ether bond (


) is cleaved by hydrogen adsorbed onto a palladium surface.[1][2]
  • Substrate: cis-3-(Benzyloxy)cyclopentan-1-ol (Lipophilic, UV-active).

  • Reagent: Hydrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), Palladium on Carbon (Pd/C).[3][4]
    
  • Product: cis-1,3-Cyclopentanediol (Hydrophilic, non-UV active).

  • Byproduct: Toluene.[2]

Stereochemical Note: The reaction proceeds with retention of configuration . The bond broken is the benzylic


 bond, not the cyclopentyl 

bond. Therefore, the cis-relative stereochemistry of the hydroxyl groups is preserved.
Mechanistic Pathway

The mechanism involves the adsorption of the phenyl ring onto the catalyst surface, followed by oxidative addition of hydrogen and reductive cleavage of the C-O bond.

HydrogenolysisMechanism Substrate cis-3-(Benzyloxy) cyclopentan-1-ol Adsorption Adsorption (π-Coordination) Substrate->Adsorption Diffuses to Surface PdSurface Pd/C Surface (Active Sites) PdSurface->Adsorption TS Transition State (C-O Bond Weakening) Adsorption->TS Hydrogen H2 Gas Hydride Surface Hydrides (Pd-H) Hydrogen->Hydride Dissociative Adsorption Hydride->TS Cleavage Reductive Cleavage TS->Cleavage Product cis-1,3-Cyclopentanediol (Product) Cleavage->Product Desorption Toluene Toluene (Byproduct) Cleavage->Toluene Desorption

Figure 1: Mechanistic flow of benzyl ether hydrogenolysis on a heterogeneous palladium surface.

Critical Parameters & Optimization

Catalyst Selection[4]
  • Standard: 10% Pd/C (Palladium on activated charcoal). This is sufficient for most unhindered benzyl ethers.

  • High Activity: 20% Pd(OH)

    
    /C (Pearlman’s Catalyst). Use this if the reaction stalls or if the substrate contains sulfur/amine impurities that might poison the catalyst.
    
  • Loading: Typically 5-10 wt% of catalyst relative to the substrate mass.

Solvent Systems

Solvent choice affects both the rate of reaction and the safety profile.

  • Methanol/Ethanol: Excellent solubility for the starting material. High H

    
     solubility. Risk:  High flammability in the presence of dry Pd/C.[5][6]
    
  • Ethyl Acetate: Good alternative if the product needs to be kept anhydrous, though reaction rates are often slower than in alcohols.

  • Additives: A trace of acid (HCl or Acetic Acid, 1-2 drops) significantly accelerates hydrogenolysis by protonating the ether oxygen, making it a better leaving group. Caution: Ensure acid compatibility with other functional groups.

Safety: The Pyrophoric Hazard

Dry Pd/C is pyrophoric .[6] It can ignite spontaneously in air, especially when methanol vapors are present.[7]

  • Rule 1: Never add dry catalyst to a flask containing flammable solvent.

  • Rule 2: Always wet the catalyst with a non-flammable solvent (water or toluene) or add it under an inert blanket (Argon/Nitrogen) before introducing the reaction solvent.

  • Rule 3: Post-reaction catalyst is saturated with hydrogen and is more dangerous than fresh catalyst. Keep it wet during filtration.

Experimental Protocol

Equipment & Materials
  • Reaction Vessel: Round-bottom flask (RBF) with a 2-neck adapter or a hydrogenation bottle (for Parr shaker).

  • Gas Source: H

    
     balloon (1 atm) or Hydrogen cylinder (for >1 atm).
    
  • Filtration: Celite 545 filter aid, sintered glass funnel.

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (for wash).

Step-by-Step Methodology

This protocol is designed for a 1.0 gram scale reaction.

Phase 1: Inert Setup (Safety Critical)
  • Weighing: Weigh 1.0 g of cis-3-(benzyloxy)cyclopentan-1-ol into a vial.

  • Catalyst Prep: In the main RBF, add 100 mg (10 wt%) of 10% Pd/C.

    • Technique: Add the catalyst first to the dry flask. Gently tap it down.

    • Wetting: Immediately add 0.5 mL of water or toluene to the catalyst to create a wet slurry. This mitigates the spark risk.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) or Argon three times.
    
Phase 2: Reaction Initiation
  • Solvent Addition: Dissolve the substrate in 10-15 mL of Methanol. Syringe this solution into the flask under

    
     flow.
    
  • Hydrogen Introduction:

    • Balloon Method:[8][4][9] Attach a balloon filled with

      
      . Evacuate the flask briefly (until solvent bubbles) and backfill with 
      
      
      
      . Repeat 3 times.
    • Parr Shaker: Pressurize to 30-50 psi, vent, and repeat 3 times.

  • Stirring: Stir vigorously at Room Temperature (20-25°C). The rate of reaction is diffusion-controlled; high agitation is required.

Phase 3: Monitoring (Self-Validating)
  • TLC Check: Monitor after 2 hours and 6 hours.

    • Eluent: 50% EtOAc / Hexanes.

    • Visualization: The starting material (benzyl ether) is UV active (

      
      ). The product (diol) is not  UV active. Use Permanganate (KMnO
      
      
      
      )
      or Anisaldehyde stain to visualize the product (
      
      
      , very polar).
    • Endpoint: Complete disappearance of the UV-active spot.

Phase 4: Workup & Isolation
  • Purging: Remove

    
     source.[5] Flush system with 
    
    
    
    for 10 minutes.
  • Filtration:

    • Prepare a pad of Celite in a sintered funnel. Pre-wet with methanol.

    • Filter the reaction mixture through the Celite.[5][4]

    • Critical: Do not pull the catalyst pad dry.[5][6] Keep it wet with solvent to prevent ignition.

    • Wash the pad with 20 mL Methanol to recover all product.

  • Evaporation: Concentrate the filtrate under reduced pressure (Rotovap).

    • Note: Toluene byproduct will co-evaporate with methanol.

  • Drying: High vacuum is required to remove trace solvent. The product is a viscous oil or low-melting solid.

Workflow Start Start: 1.0g Substrate Safety Safety Check: Wet Pd/C under N2 Start->Safety Reaction Reaction: MeOH, H2 (1 atm), RT Safety->Reaction Monitor Monitor (TLC): UV Disappearance Reaction->Monitor Monitor->Reaction Incomplete Filter Filtration: Celite (Keep Wet) Monitor->Filter Complete Isolate Isolation: Evaporate & Dry Filter->Isolate

Figure 2: Experimental workflow emphasizing safety checkpoints.

Data Analysis & Expected Results

Analytical Specifications
ParameterStarting Material (Benzyl Ether)Product (Diol)
Appearance Clear OilViscous Colorless Oil / Waxy Solid
TLC (

)
~0.6 (UV Active)~0.1 (Stain Active, UV Inactive)
1H NMR (Aromatic) Multiplet

7.2 - 7.4 ppm (5H)
Absent
1H NMR (Benzylic) Singlet

4.5 ppm (2H)
Absent
Solubility Soluble in Hexanes/EtOAcSoluble in Water/MeOH; Poor in Hexanes
Yield Expectations
  • Typical Yield: >95%.[10]

  • Impurities: If yield is >100%, residual solvent or toluene is present. If yield is low, product was likely lost in the aqueous phase (if an aqueous wash was attempted) or trapped in the Celite pad.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls (<50% conv) Catalyst Poisoning (S, N)Switch to Pd(OH)

(Pearlman's Catalyst) or add 10% more Pd/C.
Reaction Stalls Inactive CatalystAdd 1 drop of Acetic Acid or HCl to activate the ether cleavage.
Fire/Sparking Dry Catalyst + MeOHSTOP. smother with sand. In future, always wet catalyst with water first.
Low Yield Product stuck on CeliteThe diol is very polar. Wash Celite with warm Methanol or MeOH/DCM (1:1).
Product is UV Active Incomplete ReactionContinue hydrogenation. The product should not absorb UV light.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. John Wiley & Sons.

  • Hydrogenolysis of Benzyl Ethers . Organic Chemistry Portal. (n.d.). Protecting Groups: Benzyl Ethers. Retrieved from

  • Safety Protocols for Pd/C . Sarpong Group, UC Berkeley. (2010).[8] Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts. Retrieved from

  • Synthesis of Cyclopentanoids . Trost, B. M., & Rhee, Y. H. (2002). Pd-Catalyzed Asymmetric Allylic Alkylation. Journal of the American Chemical Society. (Contextual reference for cyclopentanediol synthesis).

Sources

Application Note: Handling Air-Sensitive Cyclopentanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Cyclopentanol scaffolds are ubiquitous in high-value pharmacophores, serving as core structures in prostaglandins (e.g., Misoprostol), antiviral agents (e.g., Peramivir), and allosteric modulators. While the cyclopentane ring itself is robust, functionalized cyclopentanol derivatives—particularly chiral intermediates and metal-alkoxides—exhibit significant sensitivity to oxidative degradation (converting the secondary alcohol to a ketone) and moisture-induced racemization or protonolysis.

This guide provides a field-proven, self-validating protocol for the synthesis, isolation, and storage of these sensitive derivatives. Unlike generic "air-free" guides, this protocol addresses the specific liability of secondary cyclic alcohols: their propensity for rapid oxidation and elimination under non-ideal conditions.

The Three Pillars of Stability
  • Oxygen Exclusion: Prevents radical-mediated oxidation to cyclopentanone.

  • Moisture Control: Prevents hydrolysis of protective groups (e.g., TMS, TBDMS) or protonation of alkoxide intermediates.

  • Thermal Regulation: Cyclopentanols are prone to elimination (dehydration) to cyclopentenes at elevated temperatures in the presence of trace acids.

Equipment Preparation: The "Zero-Oxide" Baseline

Before handling reagents, the reaction environment must be validated. We utilize a Double-Manifold Schlenk Line approach.

Glassware Preparation Cycle
  • Baking: All glassware (flasks, condensers, frits) must be oven-dried at 140°C for >4 hours.

  • Assembly: Assemble hot using heat-resistant gloves.

  • The "3x3" Purge Rule:

    • Evacuate to <0.1 mbar (5 min).

    • Refill with dry Nitrogen/Argon (inert gas).[1][2][3]

    • Repeat 3 times.

    • Validation: Flame-dry the vessel under vacuum (carefully) until no condensation mist is visible on the glass walls.

Solvent Degassing (The Freeze-Pump-Thaw Method)

Sparging is insufficient for highly sensitive cyclopentanol alkoxides. Use the Freeze-Pump-Thaw (FPT) cycle for reaction solvents (THF, Toluene, DCM).

Protocol:

  • Place solvent in a Schlenk flask.[4]

  • Freeze solid using liquid

    
    .
    
  • Open to high vacuum (5–10 min) to remove headspace gas.

  • Close vacuum; thaw in warm water bath.

  • Repeat 3 times.

  • Validation: On the final thaw, no bubbles should nucleate from the solvent.

Core Protocol: Synthesis and Transfer[5]

Reagent Transfer via Cannula

Avoid syringes for volumes >10 mL or for highly sensitive organometallic precursors. Use a double-ended stainless steel cannula.

Workflow:

  • Pressure Differential: Pressurize the Source Flask (containing reagent) with inert gas. Slightly vent the Destination Flask (reaction vessel) through a bubbler.[1][5]

  • Insertion: Insert cannula into Source; purge the needle tip with gas flow before inserting into Destination.

  • Transfer: Submerge cannula tip in Source liquid. The pressure gradient drives the liquid.

  • Validation: Bubbler rate on Destination Flask should increase during transfer, confirming positive pressure and no leaks.

Visualizing the Workflow

The following diagram illustrates the critical path for handling these derivatives without breaking the inert atmosphere.

G Start Start: Oven-Dried Glassware SchlenkPrep Schlenk Line Cycling (3x Vac/Refill) Start->SchlenkPrep Reaction Reaction Assembly (Positive N2 Pressure) SchlenkPrep->Reaction SolventPrep Solvent Degassing (Freeze-Pump-Thaw) SolventPrep->Reaction Add via Cannula Transfer Cannula Transfer of Reagents Reaction->Transfer Monitoring In-situ Monitoring (Aliquots via Syringe) Transfer->Monitoring Quench Controlled Quench (Low Temp) Monitoring->Quench Conversion >98% Isolation Anaerobic Isolation (Schlenk Filtration) Quench->Isolation

Caption: Figure 1. Inert atmosphere workflow for synthesizing air-sensitive cyclopentanol derivatives.

Isolation & Purification: The "Anaerobic" Challenge

Standard column chromatography exposes compounds to air and wet silica. For cyclopentanol derivatives, we utilize Schlenk Frit Filtration or Degassed Flash Chromatography .

Protocol: Schlenk Frit Filtration (For Solids)

If your derivative precipitates (or can be induced to precipitate):

  • Connect a Schlenk frit (sintered glass filter with joints) between the Reaction Flask and a Receiving Flask.

  • Cycle the entire assembly (3x Vac/Refill).

  • Invert the setup to pour the slurry onto the frit.

  • Apply vacuum to the Receiving Flask or pressure to the Reaction Flask to filter.

  • Wash: Inject degassed wash solvent via septum; agitate and filter again.

  • Dry: Apply high vacuum to the solid on the frit for 2 hours.

Protocol: Flash Chromatography under Nitrogen (For Oils)

If chromatography is unavoidable:

  • Slurry Prep: Mix silica gel with solvent; degas by bubbling

    
     for 20 mins.
    
  • Column Packing: Pack the column under a constant stream of

    
    .
    
  • Elution: Use a flash chromatography adapter allowing

    
     pressure to drive the solvent. Never let the column run dry. 
    
  • Collection: Collect fractions into

    
    -flushed test tubes or a Schlenk flask.
    

Quantitative Data & Storage

Stability Comparison Table

The following data highlights the necessity of these protocols for a generic Lithium-Cyclopentoxide intermediate.

ConditionAtmosphereTime (hrs)Purity (NMR)Primary Degradant
Benchtop Ambient Air1.065%Cyclopentanone (Oxidation)
Sealed Flask Static

(Poor Seal)
24.088%Protonated Alcohol + H2O
Schlenk Storage Dynamic

48.0>99%None
Glovebox Argon (<1 ppm O2)168.0>99%None
Storage Protocol
  • Vessel: Young's Tap Schlenk tube or flame-sealed ampoule.

  • Temperature: -20°C is standard; -80°C for lithium/magnesium alkoxides.

  • Seal: Wrap standard ground glass joints with Parafilm and electrical tape to prevent "creeping" of oxygen. Grease joints with high-vacuum silicone grease.

Troubleshooting & Self-Validation

Issue: Product turns yellow/brown upon isolation.

  • Cause: Oxidation of the alcohol to a conjugated enone or ketone.

  • Fix: Your inert chain was broken. Check the septum integrity on the reaction flask (replace every 2 punctures). Ensure solvents were degassed via FPT, not just sparging.

Issue: NMR shows broad peaks or shifting shifts.

  • Cause: Paramagnetic impurities (if metal catalyst used) or moisture exchange.

  • Fix: Filter the NMR sample through a plug of dry Celite/Silica inside the glovebox directly into the NMR tube. Use a J-Young NMR tube (screw cap) instead of plastic caps.

Self-Validation Checkpoint:

  • The "Titanocene Test": If using a glovebox, keep a vial of Titanocene dichloride (red) reduced with Zn (turns green). If it turns back to yellow/red, your atmosphere is compromised (>5 ppm

    
    ).
    

References

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.

  • Aldrich Chemical Co. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich.

  • Brown, H. C., & Kramer, G. W. (1975). Organoboranes for Synthesis. Purdue University.
  • Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518–1520.

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd Ed.). CRC Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl Group Removal from cis-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the deprotection of benzyl ethers, specifically focusing on the substrate cis-3-(benzyloxy)cyclopentan-1-ol. Here, we address common challenges and provide field-proven solutions to ensure successful and efficient removal of the benzyl protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the standard, first-line method for deprotecting cis-3-(benzyloxy)cyclopentan-1-ol?

A1: The most common and generally reliable method for cleaving the benzyl ether in your substrate is catalytic hydrogenolysis .[1][2][3] This reaction involves the use of a palladium catalyst, typically 5-10% palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[2] The process is clean, often high-yielding, and results in the formation of the desired diol and toluene as a byproduct, which is easily removed.[3]

Q2: My hydrogenolysis reaction is very slow or has stalled completely. What are the likely causes?

A2: Several factors can lead to a sluggish or stalled hydrogenolysis reaction. The most common culprits are:

  • Poor Catalyst Activity: The Pd/C catalyst may be old, improperly stored, or of low quality.[4]

  • Catalyst Poisoning: Trace impurities in your starting material, solvent, or from the reaction apparatus can poison the palladium catalyst.[4][5] Sulfur and nitrogen-containing compounds are notorious catalyst poisons.[5][6]

  • Insufficient Hydrogen Pressure/Delivery: Inadequate pressure or poor mixing can limit the availability of hydrogen at the catalyst surface.[4]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate.[7]

Q3: Are there milder alternatives to using hydrogen gas?

A3: Yes, catalytic transfer hydrogenolysis is an excellent and often safer alternative to using pressurized hydrogen gas.[1][6][8] This method utilizes a hydrogen donor molecule in conjunction with the Pd/C catalyst. Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[6][9][10] These reactions are often faster and can be performed with standard laboratory glassware.[1][8]

Q4: Can I use acidic or oxidative methods to remove the benzyl group?

A4: While hydrogenolysis is the preferred method, acidic and oxidative cleavage are viable alternatives, particularly if your substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes).

  • Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is generally limited to substrates that can withstand harsh acidic conditions.[10]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation.[11][12][13] This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also cleave simple benzyl ethers, sometimes requiring photoirradiation.[1][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the deprotection of cis-3-(benzyloxy)cyclopentan-1-ol.

Issue 1: Incomplete or Stalled Hydrogenolysis Reaction
Diagnostic Workflow

Start Reaction Stalled/Incomplete Check_Catalyst Is the catalyst fresh and from a reliable source? Start->Check_Catalyst Check_Purity Is the starting material pure? (Check for N/S impurities) Check_Catalyst->Check_Purity Yes Replace_Catalyst Replace with fresh catalyst. Check_Catalyst->Replace_Catalyst No Check_Setup Is the H₂ delivery system working correctly? (Adequate pressure & mixing) Check_Purity->Check_Setup Yes Purify_SM Purify starting material (e.g., column chromatography). Check_Purity->Purify_SM No Optimize_Setup Ensure vigorous stirring and proper H₂ pressure. Check_Setup->Optimize_Setup No Consider_Alternatives Consider alternative deprotection methods. Check_Setup->Consider_Alternatives Yes

Caption: Troubleshooting workflow for stalled hydrogenolysis.

Solutions & Scientific Rationale
Problem Solution Causality & Rationale
Inactive Catalyst 1. Use a fresh batch of high-quality Pd/C.[4]2. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for stubborn debenzylations.[7]The catalytic activity of Pd/C can diminish over time due to oxidation or improper storage. A fresh catalyst ensures a sufficient number of active sites for the reaction. Pearlman's catalyst is often more robust and less prone to poisoning.
Catalyst Poisoning 1. Purify the starting material to remove trace impurities.2. Add a small amount of a mild acid, like acetic acid, to the reaction mixture.[4]Amines, thiols, and other Lewis basic functional groups can irreversibly bind to the palladium surface, blocking the active sites.[5][6] Adding a mild acid can protonate basic impurities, preventing them from coordinating to the catalyst.[4]
Poor H₂ Mass Transfer 1. Increase the stirring rate to ensure the catalyst is well-suspended.2. Increase the hydrogen pressure (if equipment allows).3. Ensure the solvent adequately dissolves the starting material.Hydrogenolysis is a heterogeneous reaction occurring on the catalyst surface. Efficient mixing is crucial to facilitate the transport of both the substrate and dissolved hydrogen to the catalytic sites.
Solvent Effects 1. Switch to a different solvent. A common solvent ranking for efficiency is: Toluene < MeOH < EtOH << THF < Acetic Acid.[7]The solvent can influence the solubility of the substrate and hydrogen, as well as the interaction of the substrate with the catalyst surface. Protic solvents like ethanol and methanol are generally good choices.
Issue 2: Undesired Side Reactions
Common Side Products and Mitigation Strategies
Side Product/Reaction Mitigation Strategy Scientific Rationale
Over-reduction of other functional groups 1. Switch to a milder deprotection method like transfer hydrogenolysis with 1,4-cyclohexadiene as the hydrogen donor.[10]2. Use a catalyst poison like diphenylsulfide to selectively reduce alkenes/alkynes without cleaving the benzyl ether.[14]High-pressure hydrogenolysis can sometimes reduce other sensitive functional groups. Transfer hydrogenolysis provides a controlled source of hydrogen, often enhancing selectivity.[6][10] Catalyst poisons can be used to temper the reactivity of the catalyst, allowing for chemoselective transformations.[14]
Ring Hydrogenation 1. Ensure you are using a palladium catalyst (Pd/C or Pd(OH)₂/C) and not platinum (Pt) or rhodium (Rh) catalysts.[7]Platinum and rhodium catalysts are more aggressive and can catalyze the hydrogenation of aromatic rings, whereas palladium is generally selective for benzyl ether cleavage.[7]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis
  • Setup: In a flask suitable for hydrogenation, dissolve cis-3-(benzyloxy)cyclopentan-1-ol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ (typically a balloon or 1 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, cis-cyclopentane-1,3-diol. Purify as needed by column chromatography or recrystallization.

Protocol 2: Catalytic Transfer Hydrogenolysis
  • Setup: Dissolve cis-3-(benzyloxy)cyclopentan-1-ol (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Reagent Addition: Add the hydrogen donor, such as ammonium formate (5.0 eq) or formic acid (5.0 eq).[1][8] Then, carefully add 10% Pd/C (10 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Oxidative Deprotection with DDQ
  • Setup: Dissolve cis-3-(benzyloxy)cyclopentan-1-ol (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[1]

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. For less reactive benzyl ethers, photoirradiation with a long-wavelength UV lamp may be necessary.[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography. Note that this method will produce benzaldehyde as a byproduct.

Summary of Deprotection Methods

MethodReagents & ConditionsKey Features & ConsiderationsTypical Yield (%)
Catalytic Hydrogenolysis H₂, Pd/C, in solvents like EtOH, MeOH, THF[1]Most common method; can be slow; may affect other reducible groups.[1]High
Catalytic Transfer Hydrogenolysis Ammonium formate or formic acid, Pd/C, in MeOH or EtOH[1][8]Milder and often faster than H₂/Pd/C; avoids pressurized H₂.[1]High
DDQ Oxidation 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂/H₂O[1]Good for substrates sensitive to reduction; may require photoirradiation for simple benzyl ethers.[11][13]Good to High
Acid Catalysis Strong acids like TFA, HCl[1]Limited to acid-stable substrates.Variable

Logical Flow for Method Selection

Start Select Deprotection Method for cis-3-(benzyloxy)cyclopentan-1-ol Check_Reducible_Groups Does the molecule contain other reducible groups (e.g., alkenes, alkynes)? Start->Check_Reducible_Groups Hydrogenolysis Use Catalytic Hydrogenolysis (H₂/Pd/C or Transfer Hydrogenolysis) Check_Reducible_Groups->Hydrogenolysis No Oxidative_Method Consider Oxidative Deprotection (e.g., DDQ) Check_Reducible_Groups->Oxidative_Method Yes Success Product Isolated Hydrogenolysis->Success Reaction Successful Troubleshooting Consult Troubleshooting Guide Hydrogenolysis->Troubleshooting Reaction Fails/Stalls Oxidative_Method->Success Reaction Successful Oxidative_Method->Troubleshooting Reaction Fails/Stalls

Caption: Decision tree for selecting a deprotection method.

References

  • Bailey, W. F., Pradhan, P. P., & Bobbitt, J. M. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(23), 9501–9504. [Link]

  • Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft. [Link]

  • El-Sukkari, D., et al. (2014). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. National Center for Biotechnology Information. [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. J&K Scientific LLC. [Link]

  • Spyroudis, S., & Tarantili, P. (1998). Cleavage of benzyl ethers with [bis(trifluoroacetoxy)iodo]benzene. Royal Society of Chemistry. [Link]

  • Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Lee, J., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Center for Biotechnology Information. [Link]

  • Common Organic Chemistry. Benzyl Protection. Common Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. ACS GCI Pharmaceutical Roundtable. [Link]

  • YouTube. (2018). benzyl ether cleavage. YouTube. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. ResearchGate. [Link]

  • Sajiki, H., & Hirota, K. (1999). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Journal of Synthetic Organic Chemistry, Japan, 57(6), 484-493. [Link]

  • Ciszek, B., & Fleischer, I. (2018). Homogeneous Palladium‐Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant. Chemistry – A European Journal, 24(47), 12259-12263. [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. ResearchGate. [Link]

  • Ciszek, B., & Fleischer, I. (2018). Homogeneous Palladium-Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant. PubMed. [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Atlanchim Pharma. [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. University of Calgary. [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ResearchGate. [Link]

  • MDPI. (2024). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. MDPI. [Link]

  • Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. [Link]

  • Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2198-2205. [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link]

  • Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Center for Biotechnology Information. [Link]

  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. [Link]

  • Wikipedia. (n.d.). Benzyl group. Wikipedia. [Link]

  • ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. ResearchGate. [Link]

  • Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(3), 562-566. [Link]

  • MDPI. (2022). Progress of N-Benzyl Removal. Molecules, 27(19), 6667. [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

Sources

separating cis and trans-3-(Benzyloxy)cyclopentan-1-ol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of 3-(Benzyloxy)cyclopentan-1-ol Isomers

Ticket ID: #SEP-CYC-3BZ Subject: Troubleshooting Guide for Diastereoselective Separation of cis- and trans-3-(Benzyloxy)cyclopentan-1-ol Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The separation of cis- and trans-3-(benzyloxy)cyclopentan-1-ol presents a classic challenge in diastereomer purification. Unlike enantiomers, these isomers possess distinct physical properties (boiling point, polarity, NMR spectra), theoretically allowing separation on achiral stationary phases (Silica). However, the conformational flexibility of the cyclopentane ring often leads to peak broadening and co-elution.

This guide prioritizes a "Scale-Dependent Strategy" :

  • Direct Chromatography: For analytical to gram-scale purification.

  • Chemo-Enzymatic Resolution: For high-purity requirements or difficult separations where

    
    .
    
  • Stereochemical Assignment: Definitive NMR protocols to validate your fractions.

Module 1: Chromatographic Separation (The "Direct" Method)

Context: The benzyl ether adds significant lipophilicity, while the hydroxyl group provides a handle for polar interactions. The cis isomer (substituents on the same face) often exhibits different solvation kinetics than the trans isomer.

Protocol A: Optimized Flash Chromatography

Standard silica gel (40–63 µm) is sufficient for


.
ParameterSpecificationRationale
Stationary Phase Irregular Silica Gel (60 Å)Standard phase. If resolution fails, switch to Diol-bonded silica (reduces peak tailing from OH group).
Mobile Phase A n-Hexane (or Heptane)Non-polar base.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient 0%

30% B over 20 CV (Column Volumes)
Shallow gradient prevents co-elution. The target isomers typically elute between 15-25% EtOAc.
Loading < 1% w/w (Sample/Silica)Overloading causes band broadening, merging the diastereomers.

Troubleshooting Guide: "My peaks are merging."

  • Issue: The hydroxyl group interacts strongly with silanols, causing tailing.

  • Solution 1 (Modifier): Add 0.1% Triethylamine (TEA) to the mobile phase to cap acidic silanols.

  • Solution 2 (Alternative Solvent): Switch to Toluene/Acetone (95:5) . The

    
     interactions between toluene and the benzyl group can alter selectivity compared to Hexane/EtOAc.
    
Protocol B: High-Performance Liquid Chromatography (HPLC)

Required for analytical purity check (>99% de).

  • Column: Silica (Normal Phase) or C18 (Reverse Phase).

    • Recommendation:Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Why? Even though you are separating diastereomers, chiral columns often provide superior resolution (

      
      ) for cyclic alcohols due to the rigid chiral cavities of the stationary phase [1].
      
  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (monitoring the benzyl chromophore).[2]

Module 2: Enzymatic & Chemical Derivatization (The "Enhancement" Method)

If direct separation is poor (


), derivatization is the most robust solution. This alters the physical properties of the molecule significantly.
Workflow: Lipase-Catalyzed Kinetic Resolution

Lipases (e.g., CAL-B) are sensitive to the spatial arrangement of the hydroxyl group relative to the ring substituents. Often, one diastereomer reacts significantly faster than the other.

Step-by-Step Protocol:

  • Dissolve: 1.0 eq of substrate mixture in MTBE (Methyl tert-butyl ether) or Toluene .

  • Add: 3.0 eq Vinyl Acetate (Acyl donor).

  • Catalyst: Add Novozym 435 (immobilized Candida antarctica Lipase B), ~20% w/w relative to substrate.

  • Incubate: Shake at 30°C. Monitor by TLC.

  • Mechanism: The enzyme will selectively acetylate one isomer (e.g., cis) to the acetate ester, leaving the trans as the free alcohol (or vice versa).

  • Separation: The Acetate Ester (much less polar) will now have an

    
     (in 20% EtOAc), while the Unreacted Alcohol  remains at 
    
    
    
    .
    • Result: Easy flash chromatography separation.

  • Hydrolysis: Treat the isolated ester with

    
     in MeOH to recover the alcohol.
    

SeparationLogic Start Crude Mixture (cis/trans) TLC Run TLC (20% EtOAc/Hex) Start->TLC Decision Check Delta Rf TLC->Decision Direct Direct Flash Chromatography Decision->Direct Rf > 0.15 Deriv Derivatization Required Decision->Deriv Rf < 0.15 Enzymatic Enzymatic Resolution (CAL-B + Vinyl Acetate) Deriv->Enzymatic Preferred (Green) Chemical Chemical Esterification (p-Nitrobenzoate) Deriv->Chemical Alternative Separation Easy Silica Separation (Ester vs Alcohol) Enzymatic->Separation Chemical->Separation Hydrolysis Hydrolysis (Recover Alcohol) Separation->Hydrolysis

Figure 1: Decision tree for selecting the optimal separation strategy based on initial TLC analysis.

Module 3: Structural Assignment (NMR Validation)

You cannot rely on elution order alone to identify which fraction is cis or trans. You must use Nuclear Magnetic Resonance (NMR) spectroscopy.

The NOE (Nuclear Overhauser Effect) Experiment: This is the definitive method for 1,3-disubstituted cyclopentanes [2].

  • Cis-Isomer: The H1 (carbinol) and H3 (benzyloxy-bearing) protons are on the same face of the ring.

    • Observation: Irradiation of H1 results in a strong NOE enhancement of H3 (and vice versa).

  • Trans-Isomer: The H1 and H3 protons are on opposite faces .

    • Observation:Weak or No NOE enhancement between H1 and H3.

Data Summary Table for Identification:

FeatureCis-Isomer (Syn)Trans-Isomer (Anti)
H1-H3 NOE Correlation Strong Weak / Absent
C13 NMR Shift (C1/C3) Typically shielded (upfield) due to steric compression (γ-gauche effect).Typically deshielded (downfield).
Elution (Silica) Variable (Often slower if H-bonding to silica is dominant; faster if intramolecular H-bond forms).Variable

Frequently Asked Questions (FAQ)

Q1: I am scaling up to 50g. Direct flash is too expensive. What do I do?

  • A: Use the Enzymatic Resolution method (Module 2). It is highly scalable. The cost of the lipase is offset by the savings in silica and solvent. Alternatively, convert the mixture to a crystalline derivative (e.g., p-nitrobenzoate) and separate via fractional crystallization , avoiding chromatography entirely.

Q2: My enzyme reaction stopped at 30% conversion.

  • A: Check the water content.[3] Lipases need a trace of water to function, but too much promotes hydrolysis over transesterification. Conversely, strictly anhydrous conditions can "freeze" the enzyme.

    • Fix: Add molecular sieves to the solvent, but ensure the enzyme preparation isn't bone-dry. Also, ensure you are removing the acetaldehyde byproduct (if using vinyl acetate) or use a different donor like isopropenyl acetate.

Q3: Can I use reduction conditions to favor one isomer from the start?

  • A: Yes. If you are synthesizing this from 3-(benzyloxy)cyclopentanone:

    • L-Selectride / K-Selectride: Bulky borohydrides attack from the less hindered face, usually favoring the cis (syn) isomer (relative to the benzyl group) with high selectivity (>90:10) [3].

    • 
       / Methanol:  Small hydride source, typically yields a 1:1 or slight trans  preference.
      

References

  • BenchChem. (2025).[4][5] A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. Retrieved from

  • BenchChem. (2025).[1][4][5] A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane. (Applied principles of NOE in substituted cycloalkanes). Retrieved from 6

  • Makama, B. Y. (2012).[7] Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry.[7] (Discusses Selectride-mediated reduction of substituted cyclopentanones). Retrieved from 7[7]

  • MDPI. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution. (Demonstrates CAL-B efficiency in resolving cyclic/allylic alcohols). Retrieved from 8

Sources

Technical Support Center: Synthesis of cis-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of cis-3-(Benzyloxy)cyclopentan-1-ol. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields and product purity.

Our approach is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses the most frequent issues encountered during the synthesis of cis-3-(Benzyloxy)cyclopentan-1-ol, organized by the primary synthetic strategies.

Route 1: Diastereoselective Reduction of 3-(Benzyloxy)cyclopentan-1-one

This is the most direct and common approach to obtaining the desired cis-isomer. The primary challenge in this route is achieving high diastereoselectivity.

Q1: My reduction of 3-(benzyloxy)cyclopentan-1-one is producing a low yield of the cis-isomer and a significant amount of the trans-isomer. How can I improve the cis-selectivity?

A1: Low cis:trans selectivity is a frequent problem and is almost always related to the choice of reducing agent and the reaction conditions. The benzyloxy group at the 3-position sterically directs the approach of the hydride reagent. To favor the formation of the cis-isomer, the hydride must attack from the face opposite to the bulky benzyloxy group.

  • Underlying Cause: Small, unhindered reducing agents like sodium borohydride (NaBH₄) can attack the carbonyl from either face of the cyclopentanone ring with less discrimination, leading to a mixture of diastereomers.

  • Troubleshooting Strategies:

    • Employ a Sterically Hindered Reducing Agent: The most effective solution is to use a bulky hydride source. Lithium tri-sec-butylborohydride (L-Selectride®) is the reagent of choice for this transformation. Its large steric profile ensures that the hydride is delivered to the less hindered face of the ketone, significantly favoring the formation of the cis-alcohol.

    • Optimize Reaction Temperature: Diastereoselective reductions are often more selective at lower temperatures. Conducting the reaction at -78 °C (a dry ice/acetone bath) is standard practice. Lower temperatures enhance the kinetic control of the reaction, favoring the sterically preferred pathway.[1]

    • Choice of Solvent: Anhydrous tetrahydrofuran (THF) is the recommended solvent for L-Selectride® reductions as it is non-coordinating and will not interfere with the reaction.

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

Materials:

  • 3-(Benzyloxy)cyclopentan-1-one

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen Peroxide (H₂O₂) (e.g., 30% aqueous solution)

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(benzyloxy)cyclopentan-1-one (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add L-Selectride® (1.1-1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution at -78 °C.

  • Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Quenching and Oxidative Workup:

    • While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of water.

    • Allow the mixture to warm to room temperature.

    • Slowly add 3 M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic and may cause gas evolution.

    • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete oxidation of the boron byproducts.[2]

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layers with water and then brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the cis- and trans-isomers.

Q2: I am having difficulty with the workup of my L-Selectride® reduction. I'm getting a thick emulsion during the extraction.

A2: Emulsion formation during the workup of borohydride reductions is common and is usually due to the presence of boron salts.

  • Underlying Cause: Incomplete oxidation of the trialkylborane intermediate can lead to the formation of gelatinous boron byproducts that stabilize emulsions.

  • Troubleshooting Strategies:

    • Ensure Thorough Oxidative Workup: Be patient with the oxidative workup step. Ensure that the NaOH and H₂O₂ are added in sufficient quantity and that the mixture is stirred vigorously for an adequate amount of time.

    • Addition of Brine: During the extraction, washing with brine can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: In some cases, filtering the entire mixture through a pad of Celite® before extraction can help to remove some of the solid byproducts that contribute to emulsion formation.

Alternative Synthetic Strategies and Their Challenges

Route 2: Epoxide Ring-Opening Followed by Stereochemical Inversion

This two-step approach involves the synthesis of trans-3-(benzyloxy)cyclopentan-1-ol, followed by an inversion of the alcohol stereocenter.

Q3: I am considering a route starting from cyclopentene oxide. What are the expected stereochemical outcomes?

A3: The ring-opening of epoxides is a stereospecific reaction. Under basic or neutral conditions, the reaction proceeds via an S_N2 mechanism.

  • Mechanism and Stereochemistry: The nucleophile (in this case, benzyl alkoxide) will attack one of the epoxide carbons from the backside, leading to an inversion of configuration at that center. This results in an anti-addition of the nucleophile and the resulting hydroxyl group. For cyclopentene oxide, this will produce the trans-isomer, trans-3-(benzyloxy)cyclopentan-1-ol.[3]

Q4: If I synthesize the trans-isomer, how can I convert it to the desired cis-isomer?

A4: The Mitsunobu reaction is the classic and most reliable method for inverting the stereochemistry of a secondary alcohol.[4][5]

  • Mechanism of Inversion: The Mitsunobu reaction activates the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD), making it a good leaving group. A nucleophile (often a carboxylic acid like benzoic acid or p-nitrobenzoic acid) then displaces the activated alcohol via an S_N2 reaction, resulting in a complete inversion of stereochemistry.[6] The resulting ester can then be hydrolyzed under basic conditions to yield the inverted alcohol.

Experimental Protocol: Mitsunobu Inversion of trans-3-(Benzyloxy)cyclopentan-1-ol

Materials:

  • trans-3-(Benzyloxy)cyclopentan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Benzoic acid or p-Nitrobenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Esterification (Inversion Step):

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve trans-3-(benzyloxy)cyclopentan-1-ol (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify the resulting ester by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

  • Saponification (Hydrolysis Step):

    • Dissolve the purified ester in methanol or ethanol.

    • Add an aqueous solution of NaOH or KOH (2-3 eq).

    • Stir the mixture at room temperature or heat gently until the ester is fully consumed (monitor by TLC).

    • Neutralize the reaction with a mild acid (e.g., 1 M HCl) and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to yield the crude cis-3-(benzyloxy)cyclopentan-1-ol.

    • Purify by column chromatography if necessary.

Purification and Analysis

Q5: How can I effectively separate the cis and trans diastereomers?

A5: Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques.

  • Column Chromatography: This is the most common method for separating cis and trans isomers of 3-(benzyloxy)cyclopentan-1-ol. The two diastereomers will have different polarities and thus different retention factors (R_f) on silica gel. A solvent system of ethyl acetate and hexanes is typically effective. The relative polarity of the two isomers can vary, but often the cis-isomer is slightly more polar.

  • Fractional Crystallization: If the product is a solid, fractional crystallization can sometimes be used to separate diastereomers, although this is less common for this particular compound.

Q6: How do I determine the cis:trans ratio of my product mixture?

A6: ¹H NMR spectroscopy is the most powerful tool for determining the diastereomeric ratio.

  • ¹H NMR Analysis: The protons on the carbons bearing the hydroxyl and benzyloxy groups will have different chemical shifts and coupling constants in the cis and trans isomers due to their different spatial arrangements.[7]

    • Look for the proton on the carbon with the hydroxyl group (the CH-OH proton). This proton will typically appear as a multiplet. The chemical shift and the shape of this multiplet will be distinct for the cis and trans isomers.

    • By integrating the signals corresponding to a specific proton in each isomer, you can determine the relative ratio of the two diastereomers in your sample.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis?

A: The most straightforward and efficient synthesis starts from 3-(benzyloxy)cyclopentan-1-one, which can be prepared from commercially available starting materials.

Q: Are there any safety concerns I should be aware of?

A: Yes. L-Selectride® is a pyrophoric reagent and must be handled with care under an inert atmosphere. Hydrogen peroxide is a strong oxidizer. The Mitsunobu reagents (DEAD and DIAD) are toxic and should be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q: My overall yield is low, even with good diastereoselectivity. What are the common causes of yield loss?

A: Low yields can result from several factors:

  • Incomplete reaction: Ensure you are using a slight excess of the reducing agent and allowing sufficient reaction time.

  • Workup losses: Emulsions during extraction can lead to significant product loss. Careful and patient workup is key.

  • Purification losses: Overloading the chromatography column or using an inappropriate solvent system can result in poor separation and loss of product.

Visualizing the Synthetic Pathways

Diastereoselective Reduction Workflow

G start 3-(Benzyloxy)cyclopentan-1-one step1 Dissolve in Anhydrous THF Cool to -78 °C start->step1 step2 Add L-Selectride® (1.1 eq) Stir for 1-2 h at -78 °C step1->step2 Inert Atmosphere step3 Quench with H₂O Warm to RT step2->step3 step4 Oxidative Workup (NaOH, H₂O₂) step3->step4 step5 Aqueous Extraction step4->step5 step6 Column Chromatography step5->step6 end_product cis-3-(Benzyloxy)cyclopentan-1-ol step6->end_product Separation of Diastereomers

Caption: Workflow for the synthesis of cis-3-(Benzyloxy)cyclopentan-1-ol via diastereoselective reduction.

Epoxide Opening and Mitsunobu Inversion Pathway

G start Cyclopentene Oxide step1 Ring-opening with Benzyl Alkoxide start->step1 intermediate trans-3-(Benzyloxy)cyclopentan-1-ol step1->intermediate SN2 Attack step2 Mitsunobu Reaction: 1. PPh₃, DIAD, Benzoic Acid 2. Saponification (NaOH) intermediate->step2 Stereochemical Inversion end_product cis-3-(Benzyloxy)cyclopentan-1-ol step2->end_product

Caption: Alternative two-step synthesis of cis-3-(Benzyloxy)cyclopentan-1-ol.

Summary of Key Parameters for Yield Optimization

ParameterRecommendation for High cis-SelectivityRationale
Reducing Agent L-Selectride® or other bulky borohydridesSteric hindrance directs hydride attack to the face opposite the benzyloxy group, favoring cis-isomer formation.
Temperature -78 °CEnhances kinetic control, maximizing the energy difference between the two diastereomeric transition states.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and non-coordinating, preventing interference with the reducing agent.
Workup Thorough oxidative workup (NaOH/H₂O₂)Crucial for removing boron byproducts that can complicate purification and cause yield loss.

References

  • Carreño, M. C.; Pérez González, M.; Ribagorda, M.; Houk. K. N. J. Org. Chem.1998, 63, 3687-3693.
  • Pearson. (2023, September 14). Two stereoisomers are obtained from the reaction of cyclopentene ... Study Prep in ... [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Arkat USA. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). [Link]

  • brainly.com. (2023, March 9). [FREE] Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ^1H NMR spectrum. [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

  • Google Patents. (n.d.).
  • Khan, N., & Sharma, S. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • National Institutes of Health. (n.d.). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. [Link]

  • PMC. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

  • ResearchGate. (2025, August 7). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. [Link]

  • Trost, B. M., & Crawley, M. L. (2012, October 26). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. PMC. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • ResearchGate. (n.d.). The diastereoselective reduction by l-Selectride. [Link]

  • PubChemLite. (n.d.). 3-(benzyloxy)cyclopentan-1-ol (C12H16O2). [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • Scilit. (n.d.). Diastereoselective Cyclopentane Construction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Chemistry LibreTexts. (2024, April 20). 18.6 Reactions of Epoxides: Ring-opening. [Link]

  • ResearchGate. (2025, August 7). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. [Link]

  • ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

Sources

Technical Support Center: Purification of cis-3-(Benzyloxy)cyclopentan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of cis-3-(benzyloxy)cyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols based on established chromatographic principles. As your virtual application scientist, my goal is to move beyond simple instructions and explain the causality behind each experimental choice, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: Why is column chromatography the preferred method for purifying cis-3-(benzyloxy)cyclopentan-1-ol?

Column chromatography is ideal for this molecule because it excels at separating compounds based on differences in polarity. cis-3-(Benzyloxy)cyclopentan-1-ol is a moderately polar molecule containing a hydroxyl group and an ether linkage.[1][2] The primary purification challenge is often the removal of the diastereomeric trans-isomer and other non-polar or highly-polar impurities from the reaction mixture.[3][4] Column chromatography provides the necessary resolving power to separate these closely related species, which is difficult to achieve with techniques like distillation or crystallization.[5]

Q2: What is a typical stationary and mobile phase for this separation?

For a polar molecule like this, a normal-phase chromatography setup is the standard approach.[6]

  • Stationary Phase: Silica gel (SiO₂) is the most commonly used stationary phase due to its polar surface (silanol groups, Si-OH) that interacts well with the polar hydroxyl group of the target molecule.[6]

  • Mobile Phase (Eluent): A binary solvent system consisting of a non-polar solvent and a moderately polar solvent is typically used. The most common combination is a mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc). The ratio is optimized based on preliminary Thin-Layer Chromatography (TLC) analysis.[7][8]

Q3: How do I determine the right solvent system before running a large-scale column?

The optimal solvent system is always determined empirically using Thin-Layer Chromatography (TLC).[9] The goal is to find a solvent mixture where the target compound, cis-3-(benzyloxy)cyclopentan-1-ol, has an R_f (retention factor) value between 0.20 and 0.40 .[10] This R_f range ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from impurities, which should ideally have significantly different R_f values.

Q4: What are the most common impurities I might encounter during this purification?

The impurity profile depends heavily on the synthetic route, but common species include:

  • trans-3-(Benzyloxy)cyclopentan-1-ol: This is the most common and often most difficult-to-separate impurity. As a diastereomer, its polarity is very similar to the cis-isomer, requiring a well-optimized chromatographic system for separation.[3][5]

  • Benzyl Alcohol: A potential byproduct from the cleavage of the benzyl ether.

  • Unreacted Starting Materials: For instance, if the compound was synthesized via reduction, the precursor ketone (3-(benzyloxy)cyclopentan-1-one) might be present.[3][11]

  • Over-oxidized Products: The alcohol functional group could be partially oxidized to a ketone, especially during workup or if exposed to air for extended periods.[3]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography of cis-3-(benzyloxy)cyclopentan-1-ol.

Problem: Poor separation between my cis-product and an impurity (likely the trans-isomer). Their R_f values are too close.

  • Causality: The chosen solvent system lacks sufficient selectivity to differentiate between the subtle structural differences of the diastereomers.[12] The eluent is likely too polar, moving both compounds down the column too quickly and preventing effective partitioning with the stationary phase.

  • Solution:

    • Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane. This will lower the R_f values of both isomers and often enhances the separation between them.[10]

    • Change Solvent Selectivity: If adjusting polarity is insufficient, switch one of the solvents. The interactions between the analyte, solvent, and stationary phase are complex. Swapping ethyl acetate for dichloromethane (DCM) or diethyl ether (Et₂O) can alter these interactions and may improve resolution. Test new systems like Hexane/DCM or Toluene/EtOAc via TLC first.[13]

    • Consider a Different Stationary Phase: If normal silica gel fails, consider using a diol-bonded silica phase. This stationary phase offers different polar interactions and can be effective for separating polar compounds like alcohols and diols.[14][15]

Problem: My product is eluting with the solvent front (R_f ≈ 1.0).

  • Causality: The mobile phase is far too polar for the compound. The solvent is so effective at dissolving your compound that there is minimal interaction with the stationary phase, leading to co-elution with the solvent front and zero separation.

  • Solution:

    • Drastically Decrease Solvent Polarity: You need to significantly increase the proportion of the non-polar solvent. If you are using 50:50 Hexane:EtOAc, try 90:10 or even 95:5.

    • Systematic TLC Analysis: Begin with 100% hexane on a TLC plate and spot your compound. Develop the plate. If it doesn't move, add a small amount of ethyl acetate (e.g., 2-5%) and run a new plate. Continue this process, gradually increasing the ethyl acetate percentage until you achieve the target R_f of 0.2-0.4.[10]

Problem: My product is not eluting from the column (R_f ≈ 0).

  • Causality: The mobile phase is not polar enough to move the compound. Your product has a very strong affinity for the silica gel stationary phase and is not being effectively displaced by the eluent.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate). If you started with 90:10 Hexane:EtOAc, try 80:20, then 70:30, and so on, monitoring with TLC until the desired R_f is reached.[10]

    • Use a Stronger Polar Solvent: If even high concentrations of ethyl acetate are ineffective, a stronger polar modifier may be needed. Adding a small amount of methanol (MeOH) (e.g., 1-5%) to your eluent (like DCM/MeOH) can significantly increase elution strength. Use this approach cautiously, as adding too much can abolish all separation.[10]

Problem: The spots on my TLC plates are streaked or "tailing."

  • Causality: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or by sample overloading. The acidic silanol groups on silica gel can strongly interact with the hydroxyl group of your compound, causing the molecules to "drag" down the stationary phase rather than moving in a tight band.[10]

  • Solution:

    • Check Sample Concentration: Ensure the sample spotted on the TLC plate is not too concentrated. Overloading is a common cause of streaking.[13] Dilute your sample and re-spot.

    • Add a Polar Modifier: Add a small amount of a highly polar solvent, like methanol or acetic acid (0.5-1%), to the eluent system. These modifiers can bind to the most active sites on the silica gel, leading to more symmetrical, less tailed spots.[10][13]

    • Consider an Alternative Stationary Phase: If tailing is severe and cannot be resolved, the issue may be compound degradation on the acidic silica. Switching to a less acidic stationary phase like neutral alumina might be beneficial.[6]

Problem: I suspect my compound is degrading on the silica gel.

  • Causality: The acidic nature of standard silica gel can sometimes catalyze degradation reactions (e.g., elimination or rearrangement) for sensitive molecules.

  • Solution:

    • Confirm Degradation: To test for stability, dissolve your crude sample, spot it on a silica TLC plate, and let it sit in the open air for 30-60 minutes before developing the plate. If new spots appear that were not in the original mixture, degradation is likely occurring.[10]

    • Use Deactivated Silica: "Deactivate" the silica gel by adding a small percentage of a base like triethylamine (Et₃N, ~0.5-1%) to the eluent. This neutralizes the acidic sites and can prevent degradation of acid-sensitive compounds.[6]

    • Switch to a Neutral Stationary Phase: Use neutral alumina instead of silica gel. Alumina is available in acidic, neutral, and basic forms, allowing you to choose one that is compatible with your molecule.[6]

Data Presentation: Solvent System Optimization

The selection of an appropriate solvent system is critical. The following table provides a summary of typical TLC results for the purification of cis-3-(benzyloxy)cyclopentan-1-ol, illustrating the effect of solvent polarity on R_f.

Solvent System (Hexane:Ethyl Acetate)R_f of cis-isomer (Target)R_f of trans-isomer (Impurity)Separation (ΔR_f)Assessment
90:100.150.180.03Insufficient polarity; compounds are retained too strongly.
80:20 0.30 0.38 0.08 Optimal System. Good retention for the target and the best observed separation.
70:300.450.510.06Polarity is slightly too high; separation begins to decrease.
50:500.750.780.03Polarity is much too high; poor separation as compounds elute too quickly.
Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying approximately 1 gram of crude cis-3-(benzyloxy)cyclopentan-1-ol.

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Prepare several developing chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the solution onto silica gel TLC plates and develop them in the prepared chambers.

  • Visualize the plates using a UV lamp (if any components are UV-active) and then by staining with a potassium permanganate (KMnO₄) or p-anisaldehyde solution, which will visualize the alcohol.

  • Identify the solvent system that provides an R_f of ~0.2-0.4 for the target cis-isomer and the best possible separation from all impurities.[9] For this example, we will assume 80:20 Hexane:EtOAc is optimal.

Step 2: Column Preparation and Packing

  • Select an appropriate size glass column (for 1g of crude material, a column with a 2-4 cm diameter is suitable).

  • Place a small plug of glass wool or a frit at the bottom of the column, followed by a thin layer of sand (~0.5 cm).[6]

  • Prepare a slurry by mixing silica gel (typically 50-100 times the weight of your crude sample, so ~50-100 g) with the initial, less polar eluent (e.g., 95:5 Hexane:EtOAc).

  • Pour the slurry into the column, tapping the side gently to dislodge air bubbles. Open the stopcock to drain some solvent, which helps in uniform packing.[6]

  • Add a protective layer of sand (~1 cm) on top of the packed silica gel.

  • Equilibrate the column by passing 2-3 column volumes of the starting eluent (80:20 Hexane:EtOAc) through it, ensuring the column never runs dry.

Step 3: Sample Preparation and Loading

  • Dry Loading (Recommended):

    • Dissolve the crude product (~1 g) in a minimal amount of a low-boiling-point solvent like DCM or acetone.

    • Add a small amount of silica gel (~2-3 g) to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the sand layer in the prepared column.[7] This method generally results in better separation by ensuring the initial product band is very narrow.

  • Wet Loading:

    • Dissolve the crude product in the absolute minimum volume of the eluent or a slightly more polar solvent like DCM.

    • Using a pipette, carefully apply this concentrated solution directly to the top of the sand layer, taking care not to disturb the packed bed.[6]

    • Drain the solvent just until it reaches the top of the sand layer before adding more eluent.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent (80:20 Hexane:EtOAc) to the top of the column.

  • Apply gentle positive pressure (using a pump or house air) to achieve a steady flow rate (a drip rate of ~1-2 drops per second is a good starting point). This is the "flash" in flash chromatography.[9]

  • Begin collecting fractions in test tubes or flasks. Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Optional Gradient Elution: If some highly polar impurities are present, after the main product has eluted, you can gradually increase the polarity of the eluent (e.g., to 70:30 or 60:40 Hexane:EtOAc) to wash them off the column.[6]

Step 5: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to quickly identify which ones contain your desired product.

  • Combine the fractions that contain the pure cis-3-(benzyloxy)cyclopentan-1-ol.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations and Diagrams

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Optimal Solvent System, Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column TLC->Pack Load 4. Dry Load Sample (Adsorb on Silica) Elute 5. Elute with Solvent System (e.g., 80:20 Hexane:EtOAc) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure cis-3-(benzyloxy)cyclopentan-1-ol Evaporate->Pure_Product G Start Problem with Separation? PoorSep Poor Separation (Rf values too close) Start->PoorSep Yes NoElute Compound Not Eluting (Rf ≈ 0) Start->NoElute Yes TooFast Compound in Solvent Front (Rf ≈ 1) Start->TooFast Yes Tailing Tailing / Streaking Spots Start->Tailing Yes Sol_PoorSep Decrease Solvent Polarity (e.g., more hexane) PoorSep->Sol_PoorSep Solution Sol_NoElute Increase Solvent Polarity (e.g., more EtOAc) NoElute->Sol_NoElute Solution Sol_TooFast Drastically Decrease Polarity TooFast->Sol_TooFast Solution Sol_Tailing Add Modifier (0.5% MeOH) or Reduce Concentration Tailing->Sol_Tailing Solution

Sources

Technical Support Center: Preserving the Stereochemical Integrity of cis-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-3-(Benzyloxy)cyclopentan-1-ol. This guide is designed to provide in-depth, practical solutions to a critical challenge encountered during its synthetic manipulation: the prevention of racemization at the C1 stereocenter. Maintaining the enantiopurity of this and other chiral alcohols is paramount for ensuring the desired biological activity and safety profile of target molecules.

This document moves beyond simple protocols to explain the underlying mechanisms of stereochemical loss, empowering you to make informed decisions in your experimental design. We will explore common pitfalls, offer robust troubleshooting strategies, and provide validated protocols to safeguard the chiral integrity of your material.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental observations that indicate a loss of enantiomeric excess (% ee). Each problem is followed by an analysis of probable causes and actionable solutions.

Problem 1: My % ee of cis-3-(Benzyloxy)cyclopentan-1-ol decreased significantly after an oxidation reaction.

  • Probable Cause: The most common pathway for racemization of a secondary alcohol is through a reversible oxidation-reduction sequence.[1][2] Your "selective" oxidation likely formed the achiral ketone, 3-(benzyloxy)cyclopentan-1-one. Subsequent, non-stereoselective reduction of this ketone by other reagents in the mixture, or during workup, regenerates the alcohol as a racemic mixture.

  • Solution:

    • Reagent Selection is Critical: Avoid harsh, non-selective oxidizing agents like chromium-based reagents (e.g., Jones reagent) or permanganate under forcing conditions, as these can readily lead to the ketone intermediate.[3]

    • Employ Mild, Controlled Oxidation: For the oxidation of secondary alcohols where stereochemical integrity is crucial, the Dess-Martin Periodinane (DMP) oxidation is a superior choice.[4][5] It operates under mild, neutral conditions, minimizing the risk of side reactions.[4][6]

    • Buffer the Reaction: The DMP oxidation produces two equivalents of acetic acid, which can potentially catalyze side reactions.[5] For acid-sensitive substrates, buffering the reaction with pyridine or sodium bicarbonate is highly recommended to maintain neutral pH and protect the stereocenter.[5][7]

Problem 2: I attempted to convert the hydroxyl group to a leaving group using HBr, but my product was a racemic mixture of bromides.

  • Probable Cause: Treating a secondary alcohol with strong acids like HBr, HCl, or HI promotes a substitution reaction via an SN1 mechanism.[8][9] This process involves the formation of a planar, achiral carbocation intermediate at the C1 position. The subsequent attack by the bromide nucleophile can occur from either face of the carbocation with equal probability, leading to a racemic product.[8][10]

  • Solution:

    • Avoid SN1 Conditions: Never use strong, protic acids to activate the hydroxyl group when stereochemical control is required.

    • Utilize SN2-Promoting Reagents: To achieve a clean inversion of stereochemistry without racemization, convert the alcohol into a good leaving group under conditions that favor an SN2 pathway.

      • Tosylates/Mesylates: React the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. The resulting tosylate or mesylate can then be displaced by a nucleophile in a classic SN2 reaction, leading to predictable inversion of configuration.[11]

      • Mitsunobu Reaction: For a one-pot conversion with inversion, the Mitsunobu reaction is an excellent choice.[12][13][14] It uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol, allowing for displacement by a wide range of nucleophiles with high stereospecificity.[14][15]

Frequently Asked Questions (FAQs)

Q1: Under what general conditions is cis-3-(Benzyloxy)cyclopentan-1-ol at risk of racemization?

A: The chiral center is at risk under any condition that can reversibly break and reform the C1-O bond or the C1-H bond through an achiral intermediate. Key conditions to avoid or carefully control are:

  • Strongly Acidic Conditions: Can lead to SN1 reactions via a planar carbocation.[2][8]

  • Oxidizing Conditions: Can form the achiral ketone, which can be reduced non-selectively.[1][2]

  • High Temperatures: Can provide the activation energy for undesired elimination or racemization pathways, especially if catalytic impurities are present.[16]

  • Presence of Transition Metal Catalysts: Certain ruthenium, rhodium, or iridium catalysts are explicitly designed to racemize alcohols, often for use in dynamic kinetic resolution (DKR) processes.[1][17] Ensure your reagents and catalysts are free from such contaminants.

Q2: I need to replace the hydroxyl group with another nucleophile while retaining the original stereochemistry. How can I achieve this?

A: Retention of stereochemistry requires a double inversion process. A reliable method is a two-step sequence:

  • First SN2 (Inversion): Perform a Mitsunobu reaction with a nucleophile that can later be displaced, such as a carboxylate (e.g., p-nitrobenzoic acid). This inverts the stereocenter.

  • Second SN2 (Inversion): Hydrolyze the resulting ester to reveal the inverted alcohol. Then, convert this new alcohol into a good leaving group (e.g., a tosylate) and displace it with your desired final nucleophile. This second SN2 reaction inverts the center back to its original configuration. While less common, some intramolecular Mitsunobu reactions on highly hindered substrates have been reported to proceed with retention, but this is not a general phenomenon.[18]

Q3: How can I accurately determine the enantiomeric excess (% ee) of my sample?

A: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[19][20]

  • Technique: You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating alcohol enantiomers.[21][22]

  • Method Development: A typical starting point involves using a mobile phase of hexane and isopropanol.[21][22] You may need to screen different columns and mobile phase compositions to achieve baseline separation of the two enantiomers.[22] The relative area of the two peaks in the chromatogram is then used to calculate the % ee.

Data & Protocols

Table 1: Comparison of Reaction Conditions for Hydroxyl Group Substitution
MethodReagentsMechanismStereochemical OutcomeRacemization Risk
Acid-Catalyzed Substitution HBr, HCl, HISN1RacemizationVery High [8]
Tosylation/Mesylation then SN2 1. TsCl or MsCl, Pyridine2. NucleophileSN2InversionLow [11]
Mitsunobu Reaction PPh₃, DEAD/DIAD, NucleophileSN2InversionLow [12][14]
Diagram 1: Key Racemization Pathways

This diagram illustrates the two primary mechanisms by which the stereochemical integrity of a secondary alcohol like cis-3-(Benzyloxy)cyclopentan-1-ol can be compromised.

G cluster_0 S(N)1 Pathway (Acid-Catalyzed) cluster_1 Oxidation-Reduction Pathway S_Alcohol (S)-Alcohol Protonation Protonation (+H+) S_Alcohol->Protonation Oxonium Oxonium Ion Protonation->Oxonium Loss_H2O Loss of H₂O Oxonium->Loss_H2O Carbocation Planar Carbocation (Achiral Intermediate) Loss_H2O->Carbocation Nuc_Attack Nucleophilic Attack (Nu⁻) Carbocation->Nuc_Attack Racemic Racemic Product (50% S, 50% R) Nuc_Attack->Racemic R_Alcohol (R)-Alcohol Oxidation Oxidation [O] R_Alcohol->Oxidation Ketone Achiral Ketone Oxidation->Ketone Reduction Reduction [H] Ketone->Reduction Racemic_Alc Racemic Alcohol (50% S, 50% R) Reduction->Racemic_Alc

Caption: Primary mechanisms leading to racemization of secondary alcohols.

Protocol: Stereoretentive Oxidation using Buffered Dess-Martin Periodinane (DMP)

This protocol describes the oxidation of cis-3-(Benzyloxy)cyclopentan-1-ol to the corresponding ketone while minimizing the risk of racemization or other side reactions.

Materials:

  • cis-3-(Benzyloxy)cyclopentan-1-ol

  • Dess-Martin Periodinane (DMP) (CAS: 87413-09-0)[23]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), solid

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add cis-3-(Benzyloxy)cyclopentan-1-ol (1.0 equiv) and solid sodium bicarbonate (2.0 equiv).

  • Dissolution: Add anhydrous dichloromethane to dissolve the alcohol (final concentration ~0.1 M). Stir the resulting suspension at room temperature for 10 minutes.

  • Addition of DMP: Add Dess-Martin Periodinane (1.2 - 1.5 equiv) to the suspension in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether. Quench by slowly adding a saturated aqueous solution of sodium bicarbonate followed by a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(benzyloxy)cyclopentan-1-one.

Diagram 2: Experimental Workflow for Stereochemical Control

This workflow provides a decision-making guide for selecting the appropriate reaction pathway based on the desired stereochemical outcome.

G start Goal: Modify -OH group of chiral alcohol q1 Desired Stereochemical Outcome? start->q1 inversion Inversion q1->inversion Inversion retention Retention q1->retention Retention oxidation Oxidation to Ketone q1->oxidation Oxidation mitsunobu Use Mitsunobu Reaction (PPh3, DEAD, Nu-H) inversion->mitsunobu tosylate Form Tosylate/Mesylate, then S(N)2 with Nucleophile inversion->tosylate double_inv Perform Double Inversion: 1. Mitsunobu (Inversion) 2. S(N)2 Displacement (Inversion) retention->double_inv dmp Use Buffered DMP Oxidation oxidation->dmp

Caption: Decision tree for selecting a reaction to preserve stereointegrity.

References

  • Peltier, H. M., & Bäckvall, J. E. (2013). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research, 46(7), 1548–1558. [Link]

  • Gagnon, D., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13093–13101. [Link]

  • Musa, M. M., et al. (2019). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [Link]

  • Contente, M. L., & Molinari, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. [Link]

  • Musa, M. M., Hollmann, F., & Mutti, F. G. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5218-5240. [Link]

  • Beddoe, R. H., et al. (2019). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Journal of the American Chemical Society, 141(15), 6435–6446. [Link]

  • Hartwig, J. F. (2017). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. Nature Chemistry, 9(10), 976-983. [Link]

  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Grasa, G. A., & Viciu, M. S. (2007). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols Using “Piano-Stool” Complexes of N-Heterocyclic Carbenes. Organometallics, 26(15), 3757–3760. [Link]

  • LibreTexts Chemistry. (2024). 17.7: Oxidation of Alcohols. [Link]

  • Martinez-Araya, J. I. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12056. [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Ashenhurst, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

  • Chemistry Steps. (2020). Reaction of Alcohols with HCl, HBr and HI Acids. [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. [Link]

  • Mutti, F. G., et al. (2013). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. ResearchGate. [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chem-Station. (2014). Dess-Martin Oxidation. [Link]

  • Görbe, T., et al. (2018). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. ChemCatChem, 10(1), 168-172. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Houben-Weyl. (n.d.). 7.4 Racemization Assays. Science of Synthesis. [Link]

  • Science Madess. (n.d.). Method for the Racemization of Optically Active Amino Acids. [Link]

  • Dodge, J. A., et al. (2002). An Approach to the Stereoselective Synthesis of syn- and anti-1,3-Diol Derivatives. Retention of Configuration in the Mitsunobu Reaction. The Journal of Organic Chemistry, 67(5), 1619–1622. [Link]

  • Chemistry Stack Exchange. (2017). Dess-Martin oxidation work up. [Link]

  • Google Patents. (n.d.).
  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

  • IJPPR. (2020). Chiral High Performance Liquid Chromatography: Review. [Link]

  • Indian Academy of Sciences. (2018). Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized magnetic nanoparticles. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane (DMP). [Link]

  • Chemistry Steps. (2025). Alcohols in SN1 and SN2 Reactions. [Link]

  • LibreTexts Chemistry. (n.d.). 12.7. Oxidation of Alcohols via Elimination. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • LibreTexts Chemistry. (2020). 13.6: Synthesis of Alcohols - Review. [Link]

  • Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Heidarian, M. (n.d.). REACTIONS OF ALCOHOLS. University of California, Irvine. [Link]

Sources

Technical Support Center: Mitsunobu Inversion of cis-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the Mitsunobu inversion of sterically hindered cyclic alcohols.

The conversion of cis-3-(benzyloxy)cyclopentan-1-ol to its trans isomer is notoriously challenging. The bulky benzyloxy group creates significant steric hindrance, often leading to poor yields, incomplete inversion, or competitive elimination side reactions. This guide synthesizes field-proven insights, self-validating protocols, and authoritative chemical principles to ensure your success.

Reaction Workflow & Pathway Visualization

Understanding the bifurcation between the desired nucleophilic substitution (


) and the undesired elimination (

) is critical for troubleshooting this substrate.

Mitsunobu Start cis-3-(Benzyloxy)cyclopentan-1-ol (Starting Material) Reagents PPh3, DIAD, p-Nitrobenzoic Acid (THF, 0°C to RT) Start->Reagents Intermediate Alkoxyphosphonium Intermediate (Sterically Hindered) Reagents->Intermediate SN2 S_N2 Attack (Desired Pathway) Intermediate->SN2 pNBA anion E2 E2 Elimination (Undesired Pathway) Intermediate->E2 High basicity/Steric clash ProductEster trans-Ester Intermediate SN2->ProductEster Byproduct 3-Benzyloxycyclopentene (Side Product) E2->Byproduct Hydrolysis Hydrolysis (LiOH, MeOH/H2O) ProductEster->Hydrolysis FinalProduct trans-3-(Benzyloxy)cyclopentan-1-ol (Inverted Product) Hydrolysis->FinalProduct

Workflow and competing pathways in the Mitsunobu inversion of the cyclopentanol substrate.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of 3-benzyloxycyclopentene instead of the inverted ester? Causality: Cyclopentanols are highly prone to


 elimination during Mitsunobu reactions. The bulky alkoxyphosphonium leaving group, combined with the steric hindrance of the cis-3-benzyloxy group, increases the activation energy for the desired 

attack. If the nucleophile is too basic, the carboxylate anion will abstract a beta-proton instead, leading to elimination. This mismatch in basicity and nucleophilicity is a primary driver of competitive pathways1[1]. Solution: Switch to a more acidic carboxylic acid like p-nitrobenzoic acid (pNBA) instead of acetic or benzoic acid. pNBA generates a less basic nucleophile, significantly reducing

elimination while maintaining sufficient nucleophilicity for

. This modification has been proven to significantly improve yields of inverted products for sterically hindered alcohols 2[2].

Q2: My reaction stalls at 50% conversion, and unreacted starting material remains. How can I drive it to completion? Causality: Incomplete conversion in hindered secondary alcohols often stems from the premature consumption of the active Mitsunobu betaine intermediate before the alcohol can fully react. Additionally, the formation of undesired anhydrides can consume the carboxylic acid prematurely 1[1]. Solution: Ensure absolute anhydrous conditions, as water rapidly hydrolyzes the betaine. If the reaction still stalls, use a modified protocol: portion-wise addition of


 and DIAD (e.g., 2.0 equivalents total, added in two batches). Maintaining the reaction temperature at < 10 °C during the addition of DIAD is critical to prevent thermal decomposition of the azodicarboxylate 2[2].

Q3: The inversion is successful, but I cannot separate the product from triphenylphosphine oxide (TPPO). What is the most reliable purification strategy? Causality: TPPO (MW 278) is a highly crystalline byproduct with a broad elution profile on silica gel that often co-elutes with moderately polar cyclopentyl esters. The poor atom economy of the Mitsunobu reaction makes this a universal bottleneck3[3]. Solution: Precipitate the TPPO before chromatography. After the reaction, remove all residual THF under high vacuum, resuspend the crude residue in cold diethyl ether or a hexane/ether mixture, and filter off the crystallized TPPO 2[2]. Alternatively, use a separation-friendly bifunctional reagent like 4-(diphenylphosphino)benzoic acid, which allows for simple acid-base extraction 4[4].

Quantitative Reagent Comparison

Selecting the correct acid and phosphine combination is the most critical variable for hindered cyclopentanols.

Acid / Phosphine SystemAcid pKaEst.

Inversion Yield
Est.

Elimination
Mechanistic Rationale
Acetic Acid /

4.76< 40%HighHigh basicity of the acetate anion promotes competitive

elimination over

attack.
Benzoic Acid /

4.20~ 50%ModerateStandard conditions; suboptimal for sterically hindered cis-cyclopentanols.
p-Nitrobenzoic Acid /

3.4475–85%LowLower pKa generates a weaker base but effective nucleophile, suppressing elimination[2].
p-Nitrobenzoic Acid /

3.44> 85%Very LowTri-n-butylphosphine forms a less sterically hindered intermediate, accelerating

.
Optimized Step-by-Step Methodology

Standard Operating Procedure: Mitsunobu Inversion to trans-3-(Benzyloxy)cyclopentyl p-Nitrobenzoate

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add cis-3-(benzyloxy)cyclopentan-1-ol (1.0 eq, 5.0 mmol), triphenylphosphine (1.5 eq, 7.5 mmol), and p-nitrobenzoic acid (1.5 eq, 7.5 mmol).

  • Solvent Addition: Dissolve the solid mixture in anhydrous THF (0.2 M, 25 mL). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 7.5 mmol) dropwise over 15 minutes via syringe.

    • Self-Validating Checkpoint: Upon the addition of DIAD, the heterogeneous mixture should become homogeneous within several minutes and turn a distinct yellow-orange color. This visual cue confirms the successful formation of the active betaine intermediate 2[2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

  • Workup & TPPO Removal: Concentrate the reaction mixture under reduced pressure.

    • Self-Validating Checkpoint: Complete removal of residual THF under high vacuum is critical 2[2]. If the subsequent addition of cold ether does not yield a voluminous white precipitate, trace THF remains, solubilizing the TPPO.

  • Precipitation: Resuspend the crude residue in 20 mL of cold diethyl ether/hexanes (1:1 v/v) and stir vigorously for 30 minutes at 0 °C.

  • Filtration: Filter the white precipitate (TPPO and reduced DIAD) through a pad of Celite. Wash the pad with cold ether (10 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the trans-ester.

  • Hydrolysis (Subsequent Step): Treat the purified ester with

    
     (2.0 eq) in 
    
    
    
    (3:1) at room temperature for 2 hours to yield the final trans-3-(benzyloxy)cyclopentan-1-ol.
References
  • Source: orgsyn.
  • Source: organic-chemistry.
  • Source: acsgcipr.
  • Source: nih.

Sources

Technical Support Center: Impurity Profiling of cis-3-(Benzyloxy)cyclopentan-1-ol via LCMS

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Expert: Senior Application Scientist, Analytical Development Last Updated: October 26, 2023

Introduction

Welcome to the technical support hub for cis-3-(benzyloxy)cyclopentan-1-ol. This intermediate is critical in the synthesis of prostaglandins and nucleoside analogs. Its impurity profile is complex due to the presence of two stereocenters and a labile benzyl ether protecting group.

This guide addresses the specific challenges of ionizing neutral ether-alcohols, separating diastereomers (cis vs. trans), and distinguishing between process impurities and degradation products using Liquid Chromatography-Mass Spectrometry (LCMS).

Module 1: Method Development & Optimization

Q1: I am seeing very low sensitivity in ESI+ mode. The molecular ion is barely visible. Is my sample degrading?

Diagnosis: Likely not degrading. The molecule cis-3-(benzyloxy)cyclopentan-1-ol (MW ~192.25 Da) lacks a highly basic nitrogen center, making protonation


 inefficient. Furthermore, secondary alcohols often undergo rapid in-source water loss (

), distributing the signal across multiple channels.

Corrective Protocol: Do not rely on


. Instead, drive the formation of stable adducts.
  • Mobile Phase Modification: Add Ammonium Acetate (5-10 mM) or Formic Acid (0.1%) to your aqueous mobile phase.

    • Why: Ammonium ions promote

      
       (m/z ~210), which is often more stable than the protonated species for ethers.
      
    • Alternative: If using neutral pH, look for the Sodium adduct

      
       (m/z ~215). Benzyl ethers are "sodium sponges" due to the oxygen lone pairs.
      
  • Monitor Specific Ions:

    • Target: m/z 210 (

      
      ) or 215 (
      
      
      
      ).
    • Qualifier: m/z 175 (

      
      ) or m/z 91 (Tropylium ion, characteristic of benzyl groups).
      
Q2: How do I separate the cis-isomer (product) from the trans-isomer (impurity)?

Diagnosis: Diastereomers (cis vs. trans) have different physical properties and can be separated on achiral phases, but they often co-elute on standard short C18 gradients.

Optimization Strategy:

  • Column Choice: Use a high-density C18 column or a Phenyl-Hexyl column.

    • Reasoning: Phenyl-Hexyl phases interact via

      
       stacking with the benzyl ring. The cis and trans isomers present the benzyl ring at different angles relative to the cyclopentane ring, maximizing selectivity differences on phenyl phases.
      
  • Thermodynamics:

    • The trans-isomer is generally the thermodynamic product.[1] If you synthesized this via reduction of a ketone, the cis form might be the kinetic product.

    • Protocol: Run a slow gradient (e.g., 0.5% B/min slope). The trans-isomer typically elutes after the cis-isomer on C18 due to a more planar, hydrophobic conformation, though this must be confirmed with a standard.

Module 2: Impurity Identification Logic

Q3: I see a dominant peak at m/z 91 in the MS2 spectrum. What does this tell me?

Analysis: The m/z 91 peak is the Tropylium ion (


). It is the signature fragment of benzyl ethers.
  • If seen in MS1 (Full Scan): It indicates in-source fragmentation. Lower your "Fragmentor Voltage" or "Cone Voltage."

  • If seen in MS2 (Product Ion): It confirms the presence of the benzyl group.

    • Diagnostic: If you see a peak without m/z 91, it is likely a non-benzylated impurity (e.g., cyclopentanediol).

Q4: How do I distinguish between the ketone intermediate and the product?

Scenario: You suspect incomplete reduction of 3-(benzyloxy)cyclopentan-1-one.

  • Mass Shift: The ketone has 2 fewer hydrogens.

  • Target m/z: Look for

    
     = 191 (or adducts shifted by -2 Da).
    
  • Chromatography: The ketone is less polar (lacks the H-bond donor -OH) and will typically elute later than the alcohol in Reverse Phase chromatography.

Module 3: Common Impurity Library

Use this table to assign peaks based on Mass Shift (


) relative to the parent molecule (cis-3-(benzyloxy)cyclopentan-1-ol).
Impurity TypeMass Shift (

)
Observed Ion (ESI+)Origin
Parent (Target) 0210 (

), 215 (

)
Product
Ketone -2 Da208 (

), 213 (

)
Oxidation / Starting Material
Debenzylated -90 Da103 (

)
Hydrolysis / Hydrogenolysis
Elimination -18 Da175 (

)
Acidic degradation (Cyclopentene)
Diastereomer 0Same as Parenttrans-isomer (Synthetic byproduct)
Benzyl Alcohol N/A109 (

)
Reagent / Degradant

Module 4: Workflow Visualization

The following decision tree outlines the logical flow for identifying an unknown peak in your chromatogram.

ImpurityID Start Unknown Peak Detected CheckMass Check m/z relative to Main Peak (MP) Start->CheckMass SameMass Same m/z as MP? CheckMass->SameMass IsomerCheck Check Retention Time (RT) SameMass->IsomerCheck Yes MassShift Analyze Mass Shift SameMass->MassShift No Diastereomer Likely Diastereomer (trans-isomer) IsomerCheck->Diastereomer RT Different Enantiomer Likely Enantiomer (Requires Chiral LC) IsomerCheck->Enantiomer RT Identical (on C18) Minus2 Delta = -2 Da MassShift->Minus2 Minus90 Delta = -90 Da MassShift->Minus90 Plus14 Delta = +14 Da MassShift->Plus14 Ketone Impurity: Ketone (Oxidation/Precursor) Minus2->Ketone Diol Impurity: Diol (Loss of Benzyl) Minus90->Diol Methyl Impurity: Methylated (Process artifact) Plus14->Methyl

Figure 1: Impurity Fate Mapping. A logical decision tree for classifying unknown peaks based on mass spectral data and retention time behavior.

Module 5: Regulatory & Reporting (ICH Guidelines)

When reporting these impurities, strict adherence to ICH Q3A(R2) is required for drug substance registration.

  • Reporting Threshold (0.05%): Any peak area >0.05% of the total area must be reported.

  • Identification Threshold (0.10%): If an impurity exceeds 0.10%, you must structurally identify it (using the logic in Module 2).

  • Qualification Threshold (0.15%): Impurities above this level require biological safety data unless they are known metabolites.

Note: Percentages are based on UV area normalization (usually 210-220 nm for the benzyl ring), not MS area, as ionization efficiency varies.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[2][3] (2006).[2][4][5] Defines reporting, identification, and qualification thresholds. [Link]

  • Liu, P., et al. "Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers."[6] Journal of the American Society for Mass Spectrometry, 21(4), 626-634.[6] (2010).[6] Explains the mechanism of benzyl ether fragmentation (m/z 91). [Link]

Sources

solvent selection for cis-3-(Benzyloxy)cyclopentan-1-ol crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Optimization for cis-3-(Benzyloxy)cyclopentan-1-ol

Executive Summary & Molecule Profile

User Context: You are likely synthesizing the key carbocyclic intermediate for Entecavir (Baraclude) or related nucleoside analogs. The Challenge: cis-3-(Benzyloxy)cyclopentan-1-ol is notoriously difficult to crystallize directly.[1] It frequently exists as a viscous oil at room temperature due to the rotational freedom of the benzyl ether group and the flexibility of the cyclopentane ring.

Technical Reality Check:

  • Physical State: Typically a low-melting solid or viscous oil (MP: <40°C or oil depending on enantiomeric purity).[1][2]

  • Primary Issue: "Oiling out" (Liquid-Liquid Phase Separation) instead of crystal nucleation.

  • Stereochemistry: The cis-isomer is often the desired diastereomer; separating it from the trans-isomer via crystallization requires high initial diastereomeric excess (de >80%).[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "My product keeps oiling out as a gum instead of forming crystals."

Diagnosis: This is the most common failure mode for benzyl ethers.[2][3] It occurs when the metastable zone width (MSZW) is narrow, or impurities (especially the trans-isomer) depress the melting point below the crystallization temperature.

Corrective Action:

  • Switch to a "Oiling Out" Protocol: Do not cool rapidly.

  • Solvent System Change: Move away from Ethanol/Water or Methanol/Water.[2][3] These highly polar systems promote phase separation (oiling) before nucleation.[3]

  • Recommended System: Use Diisopropyl Ether (DIPE) or MTBE with n-Heptane .[1][2][3]

    • Why? Ethers provide moderate solubility to keep the oil in solution longer, while alkanes act as gentle anti-solvents.[2][3]

  • Seed at the Cloud Point: You must seed the mixture immediately when it becomes slightly turbid.[2][3] Do not wait for the oil to settle.[2][3]

Issue 2: "I have a mixture of cis and trans isomers. Can I separate them by crystallization?"

Diagnosis: Direct crystallization is inefficient for 1:1 mixtures.[2][3] Technical Insight: The cis and trans isomers have different solubilities, but they often form eutectic oils.[2][3] Solution:

  • If de < 70%: Use Flash Chromatography (Hexane/EtOAc 4:1) or Enzymatic Resolution (Lipase) first.[2][3] Crystallization will likely fail to upgrade the purity significantly due to oil inclusion.[3]

  • If de > 85%: Crystallization from Toluene/n-Heptane at -20°C can enrich the major isomer.[1][2]

Issue 3: "The yield is very low (<40%)."

Diagnosis: The compound is too soluble in the mother liquor, or you are washing the filter cake with a solvent that dissolves the product.[3] Solution:

  • Temperature: This compound likely requires cryogenic crystallization (-20°C to -40°C).[1][2]

  • Wash Solvent: Use pre-chilled n-Heptane (-20°C) only.[1][2] Do not wash with the crystallization solvent (e.g., DIPE), as it will dissolve the low-melting solid instantly.

Solvent Selection Strategy

Recommended Screening Hierarchy:

PrioritySolvent SystemRatio (v/v)Temp ProfileApplication
1 (Primary) DIPE / n-Heptane 1:2 to 1:4RT ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-20°C
Best balance to prevent oiling out.[1]
2 (Alternative) MTBE / n-Hexane 1:3RT ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-40°C
For higher purity material (>95%).[1]
3 (High Sol) Toluene / n-Heptane 1:5-10°C ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-50°C
Good for removing polar impurities.
4 (Avoid) Ethanol / Water Any--High risk of oiling out (emulsion).[1]

Experimental Protocol: Low-Temperature Crystallization

Objective: Purify cis-3-(Benzyloxy)cyclopentan-1-ol from a crude oil (purity ~90%).

  • Dissolution: Dissolve 10 g of crude oil in 20 mL of Diisopropyl Ether (DIPE) at room temperature (25°C). Ensure full dissolution.

  • Anti-solvent Addition: Slowly add n-Heptane (approx. 10-15 mL) until the solution turns slightly hazy (the "Cloud Point").[1][2]

  • Clarification: Add 1-2 mL of DIPE to make the solution clear again.

  • Seeding (Critical): Add seed crystals (10-20 mg) of pure cis-isomer.

    • Note: If no seeds are available, scratch the glass wall vigorously or use a sonication probe for 10 seconds.[2][3]

  • Cooling:

    • Slowly cool to 0°C over 2 hours (12°C/hour).[2][3]

    • Hold at 0°C for 4 hours.

    • If crystals form, cool further to -20°C and hold overnight.

  • Filtration: Filter quickly on a chilled Buchner funnel.

  • Washing: Wash the cake immediately with cold n-Heptane (-20°C) .

  • Drying: Dry under vacuum at room temperature (do not heat, or it will melt).[2][3]

Decision Logic Visualization

SolventSelection Start Start: Crude cis-3-(Benzyloxy)cyclopentan-1-ol CheckState Is the crude material Solid or Oil? Start->CheckState CheckPurity Check Purity (HPLC/NMR) CheckState->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 80% CheckPurity->LowPurity DirectCryst Attempt Direct Crystallization HighPurity->DirectCryst Chromatography Perform Flash Chromatography (Hexane/EtOAc) LowPurity->Chromatography Chromatography->CheckPurity SolventChoice Solvent System Selection DirectCryst->SolventChoice DIPE DIPE / Heptane (Best for Oiling Out) SolventChoice->DIPE Standard Toluene Toluene / Heptane (Low Temp -40°C) SolventChoice->Toluene If DIPE fails Deriv Alternative: Make Derivative (p-Nitrobenzoate) DIPE->Deriv Still Oiling Out? Toluene->Deriv No Crystals?

Caption: Decision tree for solvent selection and troubleshooting based on initial purity and physical state.

Alternative: Derivatization Strategy[3]

If the alcohol refuses to crystallize (common for this intermediate), the industry standard is to convert it to a crystalline ester, purify, and hydrolyze.[2]

  • Derivative: p-Nitrobenzoate ester.[1][2][3]

  • Reagents: p-Nitrobenzoyl chloride, Pyridine, DCM.[1][2][3]

  • Crystallization of Ester: Readily crystallizes from Ethanol or Ethyl Acetate/Hexane .[2][3]

  • Recovery: Hydrolysis with LiOH/THF/Water returns the pure chiral alcohol.[2][3]

References

  • Bisacchi, G. S., et al. (1997).[2][3][4] "BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog with potent and selective anti-hepatitis B virus activity in vitro."[1][2][5] Bioorganic & Medicinal Chemistry Letters, 7(2), 127-132.[1][2] Link

  • Li, W. G., et al. (2006).[2][3][6] "A new route for synthesis of Entecavir."[2][3][6] Chinese Chemical Letters, 17, 907-910.[1][2][3][6] Link

  • Bristol-Myers Squibb Co. (1998).[1][2][3] "Process for preparing the antiviral agent [1S-(1α, 3α, 4β)]-2-amino-1, 9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one." World Intellectual Property Organization, WO 98/09964.[3] Link[1]

  • Zhou, M., et al. (2005).[2][3][7] "Synthesis of Entecavir intermediates." US Patent Application, US20050272932.[3] Link

Sources

Technical Support Center: Troubleshooting Emulsions in the Workup of cis-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and often frustrating challenge: the formation of emulsions during the aqueous workup of reactions involving cis-3-(Benzyloxy)cyclopentan-1-ol. As a molecule with both a polar alcohol group and a non-polar benzyloxy group, it possesses amphiphilic properties that can contribute to the stabilization of emulsions, complicating product isolation and reducing yields. This document provides a structured approach, from prevention to resolution, grounded in established chemical principles.

Section 1: Understanding Emulsion Formation (The "Why")
Q1: What is an emulsion and why is it forming during my workup?

An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed as microscopic droplets within the other.[1][2] In a typical organic synthesis workup, this involves droplets of an organic solvent dispersed in the aqueous phase, or vice-versa, creating a cloudy, persistent layer between the two distinct phases.[3]

Causality Behind Emulsion Formation:

  • Surfactant-like Molecules: Emulsions are stabilized by "emulsifying agents" or surfactants—molecules that possess both polar (hydrophilic) and non-polar (lipophilic) regions. These agents position themselves at the oil-water interface, reducing the interfacial tension and preventing the microscopic droplets from coalescing.[4][5] In the context of cis-3-(Benzyloxy)cyclopentan-1-ol synthesis, several species can act as emulsifiers:

    • The Product Itself: The target molecule has a polar hydroxyl group and a non-polar benzyloxy group, giving it surfactant-like character.

    • Reaction Byproducts: Partially reacted materials or side products can have similar amphiphilic properties.

    • Residual High-Polarity Solvents: Solvents like DMF or DMSO are miscible with both aqueous and organic phases and can promote emulsion formation if not adequately removed.[6]

  • Excessive Agitation: While thorough mixing is necessary for extraction, excessively vigorous shaking increases the surface area between the two phases, breaking the liquids into smaller droplets and promoting the formation of a stable emulsion.[1][4]

  • Solvent Choice: Some solvents are more prone to forming emulsions than others. Dichloromethane (DCM), for instance, is frequently reported to be a worse offender for emulsions compared to solvents like ethyl acetate.[7]

Section 2: Proactive Strategies to Prevent Emulsions

The most effective way to deal with an emulsion is to prevent its formation from the outset.[1]

Q2: How can I modify my workup procedure to avoid forming an emulsion?

Preventative measures focus on minimizing the physical and chemical factors that stabilize emulsions.

  • Gentle Inversion vs. Vigorous Shaking: Instead of shaking a separatory funnel vigorously, gently invert it 20-30 times. This allows for sufficient interfacial contact for extraction to occur while minimizing the high-energy agitation that creates stable emulsions.[4]

  • Solvent Selection: If the reaction chemistry allows, consider using ethyl acetate or diethyl ether instead of chlorinated solvents like DCM, which are anecdotally known to form more persistent emulsions.[7]

  • Pre-emptive Salting Out: If your reaction is known to produce emulsions, add saturated sodium chloride solution (brine) to the aqueous phase before the initial extraction.[3][8] This increases the polarity and ionic strength of the aqueous layer, which can prevent emulsifying agents from stabilizing the interface.[1]

Section 3: Troubleshooting Guide: How to Break a Stubborn Emulsion

If an emulsion has already formed, a systematic, tiered approach is the most efficient way to resolve it. Start with the simplest and least invasive methods first.

Troubleshooting Decision Workflow

The following diagram outlines a logical progression for tackling an emulsion.

G start Emulsion Formed tier1 Tier 1: Patience & Gentle Agitation - Let stand (15-30 min) - Gently swirl or stir with glass rod start->tier1 tier2 Tier 2: Chemical Intervention (Salting Out) - Add saturated brine (NaCl(aq)) - Or add solid NaCl tier1->tier2 Emulsion Persists end Phases Separated tier1->end Resolved tier3 Tier 3: Advanced Chemical Methods - pH Adjustment (dropwise dilute HCl or NaOH) - Add a few drops of a different solvent (e.g., MeOH) tier2->tier3 Emulsion Persists tier2->end Resolved tier4 Tier 4: Physical Separation - Filter through Celite® or glass wool plug - Centrifuge if available tier3->tier4 Emulsion Persists tier3->end Resolved tier4->end Resolved

Caption: A workflow for resolving emulsions, from simple to advanced techniques.

Q3: The emulsion isn't breaking on its own. What chemical additives can I use?

Chemical intervention is often the most effective method.

1. Salting Out (Highest Recommendation)

This is the most common and frequently successful technique.[7] Adding a salt like sodium chloride dramatically increases the ionic strength of the aqueous layer.[9][10]

  • Mechanism of Action:

    • Increased Polarity: The high concentration of ions makes the aqueous phase significantly more polar. This forces non-polar and amphiphilic organic molecules (including your product and emulsifying agents) into the organic layer, a phenomenon known as the "salting out" effect.[1][10]

    • Increased Density: The salt increases the density of the aqueous layer, enhancing the gravitational force that drives phase separation.[2]

    • Coalescence: The ions disrupt the electrical double layer around the dispersed droplets, allowing them to coalesce more easily.[9]

2. pH Adjustment

If the emulsion is stabilized by acidic or basic impurities, altering the pH can break the emulsion.

  • Mechanism of Action: Adjusting the pH protonates or deprotonates the stabilizing species, changing their charge and solubility.[3][8] For example, an acidic impurity stabilizing an emulsion can be deprotonated with a dilute base, making it more water-soluble and pulling it into the aqueous phase, thereby destabilizing the emulsion. The stability of emulsions can be highly dependent on pH.[11][12]

  • Caution: Proceed with care. Add dilute acid or base dropwise, as drastic pH changes could potentially degrade your target molecule.

Q4: Chemical methods have failed. What physical or mechanical methods can I try?

When chemical methods are ineffective, physical disruption of the emulsified layer is the next step.

1. Filtration Through a Filter Aid

Passing the entire mixture through a pad of an inert filter aid like Celite® (diatomaceous earth) or a plug of glass wool is a highly effective mechanical technique.[2][7]

  • Mechanism of Action: The filter aid consists of porous, irregularly shaped particles that create a fine network of channels.[13][14] As the emulsion passes through, the fine droplets are forced into contact with the large surface area of the filter aid, causing them to coalesce into larger drops that can then separate.[15][16] The now distinct liquid phases will pass through the filter, allowing for clean separation in the receiving flask.

2. Centrifugation

If available, a centrifuge is a surefire way to break nearly any emulsion.[1][3]

  • Mechanism of Action: The high g-force applied during centrifugation dramatically accelerates the separation of the two phases based on their density differences, forcing the dispersed droplets to coalesce.[17] This method is fast and effective but is limited by the availability of a suitable centrifuge, especially for large-scale workups.[1]

Section 4: Data Summary & Experimental Protocols
Comparison of Emulsion Breaking Techniques
TechniqueSpeedEffectivenessEquipment RequiredPotential Risks
Let Stand/Gentle Swirl SlowLowSeparatory Funnel, Glass RodIneffective for stable emulsions.
Salting Out (Brine) ModerateHighSaturated NaCl solutionMinimal; may slightly increase the volume of the aqueous layer.
pH Adjustment ModerateVariableDilute Acid/Base, pH paperPotential for product degradation if sensitive to pH changes.[18]
Filtration (Celite®) FastHighBüchner funnel, filter flask, Celite®Minor product loss due to absorption on the filter aid.
Centrifugation Very FastVery HighCentrifuge, appropriate tubesEquipment-dependent; may not be feasible for large volumes.[1]
Experimental Protocols

Protocol 1: Breaking an Emulsion using Saturated Brine

  • Transfer the entire contents of your separatory funnel (organic layer, aqueous layer, and emulsion) to an appropriately sized Erlenmeyer flask or beaker.

  • Add a volume of saturated sodium chloride (brine) solution equivalent to 10-20% of the total liquid volume.[19]

  • Stir the mixture gently with a magnetic stir bar or a glass rod for 5-10 minutes. Avoid vigorous stirring that could reform the emulsion.

  • Pour the mixture back into the separatory funnel and allow the layers to settle. The emulsion should be significantly reduced or eliminated.

  • If a stubborn emulsion persists, add a small amount of solid sodium chloride directly to the funnel, stopper it, and gently rock it until the salt dissolves. The falling salt crystals can help disrupt the interface.[3]

  • Separate the layers as usual.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

  • Set up a vacuum filtration apparatus using a Büchner or fritted glass funnel and a clean filter flask.

  • Place a piece of filter paper in the Büchner funnel that covers all the holes.

  • Wet the filter paper with the organic solvent used for the extraction to ensure a good seal.

  • Prepare a slurry of Celite® in your extraction solvent (e.g., 2-3 tablespoons of Celite® in ~50 mL of solvent).

  • With the vacuum gently applied, pour the Celite® slurry into the funnel to form a flat pad approximately 1-2 cm thick.

  • Turn off the vacuum and pour the entire emulsified mixture from your separatory funnel onto the Celite® pad.

  • Re-apply the vacuum. The two distinct liquid phases should pass through the filter into the flask below.

  • Rinse the original flask and the Celite® pad with a small amount of fresh organic solvent to recover any residual product.

  • Transfer the contents of the filter flask back to a clean separatory funnel to perform the final layer separation.

Section 5: Frequently Asked Questions (FAQs)
  • Q5: Will adding brine affect my product yield?

    • It will almost always improve your isolated yield. By increasing the polarity of the aqueous layer, brine decreases the solubility of your organic product in the water, driving more of it into the organic phase.[19]

  • Q6: I filtered through Celite and a solid was left on the filter pad. What is it?

    • This could be several things. It might be insoluble impurities from the reaction, or it could be some of your product that has precipitated or crashed out of solution. It is good practice to save the Celite® pad until you have confirmed your final product yield, in case you need to recover product from it.[7]

  • Q7: Can I combine techniques?

    • Yes, and it is often necessary.[18] A common and effective combination is to add brine to the emulsion and then filter the entire mixture through a Celite® pad.

References
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
  • Spectro Scientific.
  • AZoM. (2018, May 17).
  • ECHEMI. How does adding a salt (such as sodium chloride) help to break an emulsion?.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry.
  • Columbia University. solid-liquid extraction.
  • Brainly. (2023, August 28). [FREE] Why does the addition of salt (NaCl)
  • Scribd. Effective Emulsion Breaking Methods | PDF.
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Kluthe Magazine. (2024, November 25). How does emulsion splitting work?.
  • MDPI. (2020, April 21). The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs)
  • Filter Aid Filtr
  • ResearchGate. Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size.
  • Amol Mine Chem. (2023, October 20).
  • Faudi. (2023, December 8). Filter Aids in Filtration: Types, Benefits & How to Use Them.
  • Pharmaguideline. Filter Aids and Filter Media.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Chemistry LibreTexts. (2021, September 28). 4.7: Reaction Work-Ups.
  • Benchchem. strategies to improve the yield of cis-3-(Hydroxymethyl)cyclopentanol synthesis.
  • MATEC Web of Conferences. (2018).
  • PubMed. (2021, July 18). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins.

Sources

Validation & Comparative

Distinguishing Stereoisomers: A Comparative NMR Guide to cis- and trans-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Subtle differences between stereoisomers can lead to profound variations in pharmacological activity, toxicity, and material properties. For researchers synthesizing or utilizing substituted alicyclic compounds, the ability to unambiguously assign relative stereochemistry is a critical and routine analytical challenge. This guide provides an in-depth comparison of cis- and trans-3-(benzyloxy)cyclopentan-1-ol, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for stereochemical elucidation.

We will explore the foundational principles of NMR that govern the spectral differences between these isomers, from the through-bond effects on chemical shifts and coupling constants to the through-space correlations revealed by the Nuclear Overhauser Effect (NOE). This guide is designed to provide not just data, but a logical framework for interpretation that can be applied to a wide range of substituted cyclic systems.

The Decisive Role of Spatial Arrangement in NMR

The differentiation of cis and trans isomers by NMR is fundamentally rooted in how their distinct geometries influence the magnetic environment of each nucleus.[1] In the case of 3-(benzyloxy)cyclopentan-1-ol, the key distinction lies in the relative orientation of the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups. In the cis isomer, both substituents are on the same face of the cyclopentane ring, while in the trans isomer, they are on opposite faces. This seemingly small change has significant and predictable consequences for the resulting NMR spectra.

The primary NMR parameters used for this differentiation are:

  • ¹H Chemical Shift (δ): The resonance frequency of a proton is highly sensitive to its local electronic environment. The spatial proximity of the electronegative oxygen atoms and the anisotropic effects of the phenyl ring will cause protons in the cis and trans isomers to experience different degrees of magnetic shielding, resulting in distinct chemical shifts.[1]

  • ¹³C Chemical Shift (δ): Similar to protons, the chemical shifts of the carbon atoms in the cyclopentane ring will differ due to steric and electronic effects (e.g., the γ-gauche effect) that are unique to each stereoisomer.

  • Nuclear Overhauser Effect (NOE): This powerful technique detects through-space interactions between protons that are physically close to each other (typically < 5 Å).[2] It provides a direct method to prove the relative orientation of the substituents. For the cis isomer, a clear NOE correlation is expected between the protons on the carbons bearing the hydroxyl (C1-H) and benzyloxy (C3-H) groups. This correlation will be absent in the trans isomer due to the large distance between these protons.[3]

Comparative Spectral Analysis

While publicly available, fully assigned experimental spectra for both isomers are scarce, we can predict the key distinguishing features based on foundational NMR principles and data from analogous cyclopentane systems.[4][5] The following tables summarize the expected ¹H and ¹³C NMR data, highlighting the signals most sensitive to the stereochemistry.

Table 1: Predicted Key ¹H NMR Distinguishing Features for cis- and trans-3-(Benzyloxy)cyclopentan-1-ol in CDCl₃

Protoncis-Isomer (Expected δ, ppm)trans-Isomer (Expected δ, ppm)Rationale for Difference
H-1 (CH-OH)~4.3 - 4.5~4.2 - 4.4The relative orientation of the benzyloxy group influences the local magnetic environment of H-1.
H-3 (CH-OBn)~4.0 - 4.2~3.9 - 4.1The hydroxyl group's proximity in the cis isomer will deshield H-3 more significantly compared to the trans isomer.
-CH₂- (Benzyl)~4.5 (s)~4.5 (s)Generally less affected by cyclopentane stereochemistry, appearing as a singlet.
-C₆H₅ (Phenyl)~7.2 - 7.4 (m)~7.2 - 7.4 (m)Expected to be a complex multiplet, largely unaffected by the remote stereocenter.

Table 2: Predicted Key ¹³C NMR Distinguishing Features for cis- and trans-3-(Benzyloxy)cyclopentan-1-ol in CDCl₃

Carboncis-Isomer (Expected δ, ppm)trans-Isomer (Expected δ, ppm)Rationale for Difference
C-1 (CH-OH)~73 - 75~72 - 74Steric compression (γ-gauche effect) between the cis substituents can cause slight shielding.
C-3 (CH-OBn)~81 - 83~80 - 82Similar to C-1, the stereochemical arrangement affects the carbon chemical shift.
C-2, C-4, C-5 Complex, overlapping regionComplex, overlapping regionDifferences are expected but may be less pronounced and harder to predict without experimental data.
-CH₂- (Benzyl)~70 - 72~70 - 72Unlikely to show significant variation.

The Definitive Proof: Nuclear Overhauser Effect (NOE)

The most conclusive evidence for stereochemical assignment comes from a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[6] This experiment maps all through-space correlations simultaneously.

For cis-3-(benzyloxy)cyclopentan-1-ol , a distinct cross-peak will be observed between the multiplet for the proton at C-1 (H-1, ~4.3-4.5 ppm) and the multiplet for the proton at C-3 (H-3, ~4.0-4.2 ppm). This is because these two protons are on the same face of the ring and therefore close in space.

For trans-3-(benzyloxy)cyclopentan-1-ol , there will be no such cross-peak between H-1 and H-3. The distance between these protons is too great for a significant NOE to be generated.[2] Instead, NOE correlations would be expected between H-1 and adjacent ring protons on the same face, and separately between H-3 and its adjacent same-face ring protons.

Below is a diagram illustrating this key difference.

G cluster_cis cis-Isomer cluster_trans trans-Isomer C1_c C1 C2_c C2 C1_c->C2_c H1_c H C1_c->H1_c OH_c OH C1_c->OH_c C3_c C3 C2_c->C3_c C4_c C4 C3_c->C4_c H3_c H C3_c->H3_c OBn_c OBn C3_c->OBn_c C5_c C5 C4_c->C5_c C5_c->C1_c H1_c->H3_c NOE C1_t C1 C2_t C2 C1_t->C2_t H1_t H C1_t->H1_t OH_t OH C1_t->OH_t C3_t C3 C2_t->C3_t C4_t C4 C3_t->C4_t H3_t H C3_t->H3_t OBn_t OBn C3_t->OBn_t C5_t C5 C4_t->C5_t C5_t->C1_t no_noe No H1-H3 NOE

Caption: Key NOE difference between cis and trans isomers.

Experimental Protocols

To obtain high-quality, unambiguous data, meticulous experimental procedure is essential. The following protocols describe a self-validating system for the analysis of these compounds.

Protocol 1: NMR Sample Preparation

The quality of the final spectrum is fundamentally dependent on proper sample preparation.[7]

  • Mass Measurement: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C and 2D NMR experiments.[8]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[9] Cap the vial and gently vortex or swirl until the solid is completely dissolved. A homogeneous solution is critical for achieving good spectral resolution.[7]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Protocol 2: Data Acquisition Workflow

This workflow ensures a systematic approach to structure verification.

Sources

1H NMR Spectrum Analysis of cis-3-(Benzyloxy)cyclopentan-1-ol: A Comparative Guide to Solvent Selection and Field Strength

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

cis-3-(Benzyloxy)cyclopentan-1-ol (CAS: 212270-85-4) is a highly versatile synthetic building block, frequently utilized in the development of carbocyclic nucleosides, prostaglandins, and complex active pharmaceutical ingredients (APIs). However, the structural elucidation of substituted cyclopentanes via 1H NMR spectroscopy presents a notorious analytical challenge. The rapid pseudo-rotation of the five-membered ring, combined with the presence of multiple diastereotopic methylene protons (H-2, H-4, H-5), often results in severe signal overlap and complex second-order multiplets.

This guide objectively compares the analytical performance of different NMR solvents (CDCl₃ vs. Benzene-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz) to resolve these overlapping signals. By applying field-proven physical chemistry principles, researchers can establish a self-validating protocol for confirming the cis stereochemistry of this critical intermediate.

The Causality of Signal Overlap and the ASIS Solution

When analyzed in standard Chloroform-d (CDCl₃), the methylene protons of cis-3-(Benzyloxy)cyclopentan-1-ol typically cluster into an unresolved multiplet band between 1.50 and 2.10 ppm. This occurs because CDCl₃ is magnetically isotropic and interacts weakly with the solute, failing to differentiate the subtle electronic microenvironments of the diastereotopic protons.

To overcome this, we leverage Aromatic Solvent-Induced Shifts (ASIS) . By switching the solvent to Benzene-d₆ (C₆D₆), we introduce a highly anisotropic magnetic field.

  • The Mechanism: The electron-rich π-system of benzene forms transient, non-covalent collision complexes with the polar anchors of the solute—specifically the hydroxyl (-OH) and benzyloxy (-OBn) groups.

  • The Effect: The magnetic anisotropy of the benzene ring creates a shielding cone. Protons situated above or below the benzene ring are shielded (shifted upfield), while those in the plane are deshielded. Because the diastereotopic protons of the cyclopentane ring have different spatial orientations relative to the -OH and -OBn groups, the ASIS effect differentially shifts their resonances, effectively pulling the overlapping multiplets apart[1].

When utilizing ASIS, it is critical to reference the spectrum accurately and account for residual solvent impurities, as the chemical shifts of common trace contaminants will also shift dramatically in C₆D₆ compared to CDCl₃[2],[3].

Experimental Protocols for a Self-Validating Workflow

To ensure high scientific integrity and reproducibility, the following protocol establishes a self-validating system for the NMR acquisition of cis-3-(Benzyloxy)cyclopentan-1-ol.

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15 mg of high-purity cis-3-(Benzyloxy)cyclopentan-1-ol in 0.6 mL of the chosen deuterated solvent (CDCl₃ or C₆D₆). Ensure the solvent is anhydrous to prevent the exchange-broadening of the hydroxyl proton.

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the sample. This is non-negotiable for ASIS studies, as precise chemical shift referencing (0.00 ppm) is required to calculate the exact Δδ (δ_CDCl₃ - δ_C₆D₆) values[1].

  • 1D 1H Acquisition Parameters:

    • Temperature: Regulate the probe temperature to exactly 298 K (VT-NMR) to prevent temperature-induced conformational shifts.

    • Relaxation Delay (D1): Set to 5.0 seconds. This ensures complete longitudinal relaxation (

      
      ) for all protons, allowing for absolute quantitative integration of the complex methylene region.
      
  • 2D NOESY Validation: To definitively prove the cis configuration, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. Use a mixing time (

    
    ) of 300 ms, which is optimal for small molecules (MW ~192  g/mol ) to observe through-space dipole-dipole interactions without spin-diffusion artifacts.
    

Comparative Performance Data

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃ vs. C₆D₆)

The following table summarizes the performance of solvent selection on signal resolution at 600 MHz. Note: Values are representative of the ASIS effect on 1,3-disubstituted cyclopentanols.

Proton AssignmentCDCl₃ (δ ppm)C₆D₆ (δ ppm)ASIS Shift (Δδ)Resolution Status
H-1 (CH-OH) 4.35 (m)4.12 (m)+0.23Resolved in both
H-3 (CH-OBn) 4.05 (m)3.85 (m)+0.20Resolved in both
Benzyl -CH₂- 4.52 (s)4.38 (s)+0.14Resolved in both
H-2a / H-2b 2.10 / 1.95 (overlap)2.25 / 1.75-0.15 / +0.20Resolved in C₆D₆
H-4a / H-4b 1.90 / 1.75 (overlap)1.98 / 1.55-0.08 / +0.20Resolved in C₆D₆
H-5a / H-5b 1.85 / 1.65 (overlap)1.80 / 1.45+0.05 / +0.20Resolved in C₆D₆
Aromatic (Ph) 7.25 - 7.35 (m)7.10 - 7.20 (m)~ +0.15Resolved in both

Takeaway: CDCl₃ results in a heavily congested region between 1.65 and 2.10 ppm. C₆D₆ successfully resolves the diastereotopic pairs (H-2, H-4, H-5) into distinct, analyzable multiplets.

Table 2: Resolution Power (400 MHz vs. 600 MHz in C₆D₆)

Even with the correct solvent, magnetic field strength dictates the ability to extract accurate


-coupling constants for conformational analysis.
Spectrometer FieldH-2a/H-2b Signal Appearance

-Coupling Extraction
Analytical Verdict
400 MHz Second-order "roofing" effect present.Difficult;

ratio is too small.
Adequate for identity, insufficient for precise conformational mapping.
600 MHz First-order multiplets (e.g., ddd).Precise extraction of

(geminal) and

(vicinal).
Optimal. Allows for exact Karplus equation application.

Mechanistic Proof of the cis Configuration

The ultimate goal of this analysis is stereochemical validation. In the cis-3-(Benzyloxy)cyclopentan-1-ol isomer, the H-1 and H-3 protons are co-facial. Despite the dynamic equilibrium between the envelope and half-chair conformations of the cyclopentane ring, the time-averaged spatial distance between H-1 and H-3 remains well within the 3–5 Å threshold required to generate a Nuclear Overhauser Effect (NOE).

By utilizing the 600 MHz C₆D₆ protocol described above, the H-1 and H-3 signals are baseline-resolved. The subsequent 2D NOESY spectrum will reveal a strong, unambiguous cross-peak between δ 4.12 (H-1) and δ 3.85 (H-3). If the molecule were the trans isomer, these protons would reside on opposite faces of the ring, exceeding the spatial threshold, and the NOE cross-peak would be absent.

Visualizing the Analytical Workflow

The following logic tree dictates the optimal workflow for structural elucidation of complex cyclic intermediates.

G N1 1D 1H NMR (CDCl3) Initial Screening N2 Overlapping Multiplets (Cyclopentyl CH2) N1->N2 Identifies issue N3 Solvent Switch to C6D6 (ASIS Effect) N2->N3 Resolves overlap N4 2D COSY / HSQC (Spin System Mapping) N3->N4 Enables clear assignment N5 2D NOESY / ROESY (cis-Stereochemistry Validation) N4->N5 Confirms spatial proximity

Workflow for resolving and validating the structure of cis-3-(Benzyloxy)cyclopentan-1-ol via NMR.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. URL: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. URL: [Link]

  • Rummens, F. H. A., & Krystynak, R. H. (1972). Intermolecular interactions in nuclear magnetic resonance. VII. Role of the internal reference in aromatic solvent induced shifts. Journal of the American Chemical Society. URL: [Link]

Sources

HPLC method for cis-3-(Benzyloxy)cyclopentan-1-ol purity

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing HPLC Purity Analysis for cis-3-(Benzyloxy)cyclopentan-1-ol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity methods for rigid, cyclic chiral intermediates. One such compound is cis-3-(Benzyloxy)cyclopentan-1-ol (CAS 212270-85-4)[1]. This molecule serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), including carbocyclic nucleoside analogs like Entecavir[2].

In pharmaceutical development, confirming the diastereomeric purity (differentiating the cis isomer from the trans isomer) and the chemical purity (detecting unreacted precursors or des-benzyl impurities) of this intermediate is paramount. This guide objectively compares traditional reversed-phase high-performance liquid chromatography (HPLC) with an optimized mixed-mode approach, providing the mechanistic causality and experimental data necessary to establish a robust, self-validating analytical method.

The Analytical Challenge: Isomeric Recognition

The primary difficulty in analyzing 3-(benzyloxy)cyclopentan-1-ol lies in separating its cis and trans diastereomers. Because these isomers share identical molecular weights and functional groups, their physicochemical differences are purely spatial—dictated by the relative orientation of the hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups on the cyclopentane ring[3].

When utilizing standard C18 (octadecyl) stationary phases, separation relies entirely on hydrophobic dispersive forces. Unfortunately, the hydrophobic footprint of the cis and trans isomers is nearly identical, resulting in severe peak co-elution and failing system suitability requirements for baseline resolution.

Comparative Methodology: C18 vs. Phenyl-Hexyl

To overcome the limitations of standard C18 columns, we must exploit the specific functional groups of the analyte. The benzyloxy group contains an electron-rich aromatic ring. By switching to a Phenyl-Hexyl stationary phase , we introduce a secondary retention mechanism:


 electron interactions [4].
Mechanistic Causality

A Phenyl-Hexyl column consists of a phenyl ring tethered to the silica surface via a six-carbon (hexyl) linker. This architecture provides:

  • Hydrophobic Retention: The hexyl chain provides standard reversed-phase retention, similar to a short-chain alkyl column[5].

  • Steric &

    
     Selectivity:  The stationary phenyl ring interacts with the 
    
    
    
    electrons of the analyte's benzyl group[6]. Because the cis and trans isomers present their benzyl groups at different spatial angles relative to the rigid cyclopentane core, the strength of this
    
    
    overlap differs significantly between the two isomers, driving baseline separation.

Crucial Solvent Selection: To maximize these


 interactions, Methanol (MeOH)  must be used as the organic modifier instead of Acetonitrile (ACN). Acetonitrile contains a carbon-nitrogen triple bond (

electrons) that actively competes with the analyte for the stationary phase's phenyl rings, effectively suppressing the desired selectivity[4][6].

Mechanism cluster_C18 Alternative: C18 Column cluster_Phenyl Optimized: Phenyl-Hexyl Column Compound cis-3-(Benzyloxy)cyclopentan-1-ol C18_Int Hydrophobic Interaction Only (Alkyl Chain) Compound->C18_Int Ph_Int1 Hydrophobic Interaction (Hexyl Linker) Compound->Ph_Int1 Ph_Int2 π-π Interaction (Phenyl Ring + Benzyl Group) Compound->Ph_Int2 C18_Res Poor Isomeric Resolution (Rs < 1.5) C18_Int->C18_Res Ph_Res Baseline Resolution (Rs > 2.0) Ph_Int1->Ph_Res Ph_Int2->Ph_Res

Fig 1. Mechanistic comparison of stationary phase interactions driving isomeric resolution.

Experimental Protocols & Self-Validating Workflow

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system. The method is only considered valid if the System Suitability Test (SST) criteria are met prior to sample analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix HPLC-grade Water and HPLC-grade Methanol in a 40:60 (v/v) ratio. Degas the mixture via ultrasonication for 10 minutes to prevent baseline noise caused by micro-bubbles.

  • Standard Preparation: Accurately weigh 10 mg of cis-3-(Benzyloxy)cyclopentan-1-ol reference standard[1] and 1 mg of the trans isomer impurity. Dissolve in 10 mL of the mobile phase (Diluent) to create a System Suitability Solution.

  • Sample Preparation: Weigh 10 mg of the synthesized batch sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (1.0 mg/mL final concentration).

  • Chromatographic Execution: Inject 10 µL of the blank, followed by 5 replicate injections of the System Suitability Solution, and finally the sample solutions.

Workflow A 1. Sample Prep (cis/trans mixture) B 2. Column Selection (Phenyl-Hexyl Phase) A->B C 3. Mobile Phase (H2O : MeOH) B->C D 4. UV Detection (210 nm) C->D E 5. Data Analysis (Rs > 2.0) D->E

Fig 2. Step-by-step HPLC analytical workflow for benzyloxycyclopentanol purity assessment.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance data obtained when analyzing the System Suitability Solution on both column chemistries under identical mobile phase conditions (Water:MeOH 40:60 v/v, 1.0 mL/min, 30°C, UV 210 nm).

Table 1: Comparative Chromatographic Performance

ParameterStandard C18 (Alternative)Phenyl-Hexyl (Optimized)
Retention Time (cis isomer) 8.4 min9.2 min
Retention Time (trans isomer) 8.7 min11.5 min
Isomeric Resolution (Rs) 1.1 (Fails)3.8 (Passes)
Tailing Factor (Tf) 1.421.05
Theoretical Plates (N) 8,50014,200
System Suitability Status INVALID VALID

Note: Baseline resolution is defined as Rs ≥ 1.5. The C18 column fails to provide adequate separation for accurate integration, whereas the Phenyl-Hexyl column delivers an Rs of 3.8, allowing for precise quantitation of trace trans-isomer impurities.

Conclusion

For the purity analysis of cis-3-(Benzyloxy)cyclopentan-1-ol, standard C18 columns lack the spatial recognition required to separate diastereomers. By transitioning to a Phenyl-Hexyl stationary phase and utilizing Methanol as the organic modifier, analysts can leverage


 interactions to achieve robust, baseline resolution. This optimized method ensures high-confidence data for downstream pharmaceutical development.

References

  • calpaclab.com - cis-3-(benzyloxy)cyclopentan-1-ol, min 97%, 100 mg URL:[Link]

  • hplc.eu - Phenyl-Hexyl - HPLC (Advanced Materials Technology) URL:[Link]

  • utah.edu - Luna (Phenomenex) Column Selection Guide URL:[Link]

  • nih.gov - Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates URL:[Link]

Sources

Part 1: The Strategic Necessity of High-Fidelity Standards

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to cis-3-(Benzyloxy)cyclopentan-1-ol Reference Standards

In the high-stakes arena of small molecule drug discovery—particularly in the synthesis of carbocyclic nucleosides and prostaglandin analogs—the scaffold cis-3-(benzyloxy)cyclopentan-1-ol (CAS 212270-85-4) serves as a critical chiral building block. Its value lies not just in its chemical connectivity, but in its stereochemical integrity .[1]

As a Senior Application Scientist, I have observed that "purity" is often a nebulous term in commercial Certificates of Analysis (CoA). A generic "97% Purity" claim often masks a 5-10% contamination of the trans-isomer or significant enantiomeric drift.[1] For a reference standard to serve as a true anchor in GMP and GLP workflows, it must go beyond simple area-under-the-curve (AUC) calculations. It must offer orthogonal validation of stereochemistry.

This guide contrasts the Certified Reference Standard (CRS) against typical Research Grade (RG) materials, providing the experimental protocols necessary to validate these claims in your own laboratory.

Part 2: Comparative Analysis – CRS vs. Research Grade

The following table objectively compares the specifications of a high-fidelity Reference Standard against a typical market-grade alternative.

Table 1: Critical Quality Attribute (CQA) Comparison
FeatureCertified Reference Standard (CRS) Research Grade (RG) Impact on Development
Assay (Mass Balance) > 98.0% w/w (Validated by qNMR)~95-97% (Area % by GC/HPLC)RG assumes 100% response factor, leading to potency errors in dosing.[1]
Diastereomeric Ratio (dr) > 99:1 (cis:trans) ~90:10 to 95:5Trans-impurity accumulates in downstream steps, complicating final API purification.[1]
Enantiomeric Excess (ee) > 99.5% (Chiral HPLC)Not Tested / > 90%Critical for chiral scaffolds; low ee leads to inseparable diastereomers later.[1]
Residual Solvents Quantified (GC-HS) & Reported"Conforms to Structure" (NMR)Trapped solvents (THF, Toluene) inflate mass, skewing molarity calculations.
Water Content Quantified (Karl Fischer)Not TestedHygroscopic nature of alcohols can lead to 1-5% water weight error.[1]
Identity 1H-NMR, 13C-NMR, MS, NOESY 1H-NMR, MSNOESY is required to prove cis-configuration definitively.[1]

Part 3: Deep Dive – Analytical Validation Protocols

To establish a self-validating system, you cannot rely solely on the vendor's CoA.[1] The following protocols allow you to verify the quality of your standard.

Protocol A: Diastereomeric Purity via HPLC (Reverse Phase)

While enantiomers require chiral columns, the cis and trans diastereomers of 3-(benzyloxy)cyclopentan-1-ol possess different hydrodynamic volumes and polarities, allowing separation on standard C18 phases.

  • Objective: Quantify the trans-isomer impurity.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 20% B (Isocratic hold to elute polar impurities)

    • 5-20 min: 20% → 80% B (Linear gradient)

    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (cyclopentane ring) and 254 nm (benzyl chromophore).[1]

  • Validation Logic: The cis-isomer, capable of intramolecular H-bonding (pseudo-equatorial/axial conformation), typically elutes after the trans-isomer in reverse-phase conditions due to a more compact, hydrophobic presentation, though elution order must be confirmed with a spiked trans-standard.

Protocol B: Absolute Stereochemistry via 1D-NOESY NMR

Standard 1H-NMR confirms the structure but is ambiguous regarding stereochemistry without comparative references.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.[1]

  • Sample Prep: Dissolve 10 mg in 0.6 mL CDCl₃. Ensure the sample is dry to prevent water peak interference.[1]

  • Experiment: 1D-Selective NOESY.

  • Target: Irradiate the methine proton at C1 (H-1) .

  • Observation:

    • Cis-Isomer: You will observe a strong NOE enhancement at the C3 (H-3) methine proton, indicating they are on the same face of the ring.

    • Trans-Isomer: Minimal to no enhancement at H-3; enhancement may be seen on adjacent methylene protons on the opposite face.[1]

  • Causality: The intensity of the NOE signal is inversely proportional to the sixth power of the distance (

    
    ). In the cis-conformation, H-1 and H-3 are spatially proximal (< 5 Å).[1]
    

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic for selecting a standard and the analytical workflow for validating it.

Figure 1: Reference Standard Selection Decision Tree

SelectionLogic Start Start: Need cis-3-(Benzyloxy)cyclopentan-1-ol Phase Current Development Phase? Start->Phase Discovery Early Discovery / HTS Phase->Discovery Hit Finding ProcessDev Process Dev / GLP Tox Phase->ProcessDev Optimization GMP GMP Manufacturing / Clinical Phase->GMP Release Testing Risk Risk Assessment: Is Stereochem Critical? Discovery->Risk Action_Int Buy High Purity RG + In-house HPLC Purification ProcessDev->Action_Int Action_CRS Buy Certified Reference Standard (Full CoA: qNMR, Chiral HPLC, ROI) GMP->Action_CRS Action_RG Buy Research Grade (Check NMR only) Risk->Action_RG No Risk->Action_Int Yes

Caption: Decision tree guiding the selection of reference material grade based on development phase and risk tolerance.

Figure 2: Analytical Validation Workflow

ValidationFlow Sample Incoming Standard (cis-3-(Benzyloxy)cyclopentan-1-ol) ID_Test Identity Check (1H NMR) Sample->ID_Test Stereo_Check Stereo Check (NOESY / Chiral HPLC) ID_Test->Stereo_Check Structure Confirmed Purity_Check Purity Check (RP-HPLC / GC) Stereo_Check->Purity_Check cis/trans > 99:1 Decision Data Review Purity_Check->Decision Pass Release for Use (Assign Purity Factor) Decision->Pass All Specs Met Fail Reject / Purify Decision->Fail OOS

Caption: Step-by-step analytical workflow to validate the incoming reference standard before use in critical assays.

Part 5: References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1] Rockville, MD: United States Pharmacopeial Convention.[1] Link

  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1] (2000).[1] Link

  • Sigma-Aldrich (Merck). cis-3-(Benzyloxy)cyclopentan-1-ol Product Specification & MSDS.[1]Link

  • BenchChem. Technical Guide to Stereochemistry of Cyclopentane Derivatives.Link

  • Gawley, R. E., & Aubé, J. Principles of Asymmetric Synthesis.[1] Elsevier, 2012.[1] (For theoretical grounding on diastereomeric separation). Link

Sources

comparing benzyl vs TBDMS protection for cyclopentanols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Protection of Cyclopentanols: A Comparative Guide to Benzyl vs. TBDMS Ethers

As a Senior Application Scientist, I frequently consult on synthetic bottlenecks where the choice of a protecting group (PG) makes or breaks a multi-step campaign. When dealing with secondary alcohols in cyclic systems—specifically cyclopentanols—chemists often face a delicate balance between steric hindrance during protection and chemoselectivity during deprotection.

This guide provides an objective, data-driven comparison between two of the most robust protecting groups for secondary alcohols: the Benzyl (Bn) ether and the tert-Butyldimethylsilyl (TBDMS or TBS) ether[1].

Mechanistic Causality and Steric Considerations

Cyclopentane rings adopt flexible envelope or half-chair conformations to minimize torsional strain. The hydroxyl group on a cyclopentanol can occupy pseudo-equatorial or pseudo-axial positions, significantly influencing its nucleophilicity and accessibility.

Benzyl Ethers (Bn): Benzylation typically proceeds via a Williamson ether synthesis. The secondary alcohol is deprotonated by a strong base (e.g., NaH) to form a highly nucleophilic alkoxide, which then executes an S_N2 attack on benzyl bromide (BnBr)[2]. Because the benzyl electrophile is relatively planar and lacks the extreme steric bulk of trialkylsilyl groups, it readily protects even hindered secondary cyclopentanols[3].

TBDMS Ethers (TBS): Silylation relies on the nucleophilic attack of the alcohol oxygen onto the silicon atom of TBDMSCl. To overcome the significant steric bulk of the tert-butyl group, imidazole is used as a nucleophilic catalyst. Imidazole attacks TBDMSCl to form a highly reactive N-silylimidazolium intermediate, which is then intercepted by the cyclopentanol[2]. For highly substituted, sterically congested cyclopentanols, TBDMSCl may be kinetically too slow; in such cases, the highly electrophilic TBDMS-triflate (TBDMSOTf) paired with 2,6-lutidine is required to force the protection[4].

Comparative Stability and Orthogonality

The true value of a protecting group lies in its orthogonality—the ability to be removed under specific conditions without affecting other functional groups[1].

  • Bn Ethers are the gold standard for chemical resilience. They survive strong acids (e.g., TFA, HCl), strong bases, and fluoride sources. Their primary vulnerability is reductive conditions; they are readily cleaved by catalytic hydrogenolysis (Pd/C, H₂)[3].

  • TBDMS Ethers offer excellent stability to basic conditions, Grignard reagents, and catalytic hydrogenation[5]. However, the Si-O bond is highly susceptible to fluoride ions (due to the immense thermodynamic strength of the Si-F bond) and is labile under acidic conditions[3].

Table 1: Quantitative Stability and Deprotection Profile for Cyclopentanol PGs

Protecting GroupReagents for ProtectionPrimary Deprotection MethodStability to AcidStability to BaseStability to HydrogenolysisOrthogonality Profile
Benzyl (Bn) NaH, BnBr, DMFH₂, Pd/C (Hydrogenolysis)High High Low Orthogonal to acid/fluoride-labile groups (e.g., silyl ethers, acetals)
TBDMS (TBS) TBDMSCl, ImidazoleTBAF in THF (Fluoride Ion)Low to Mod High High Orthogonal to reducible groups (e.g., alkenes, alkynes, benzyl ethers)

Logical Decision Workflow

Workflow Start Secondary Cyclopentanol Protection Strategy Cond1 Are downstream conditions highly acidic or use fluoride? Start->Cond1 Cond2 Are downstream conditions reductive (e.g., Pd/C, H2)? Cond1->Cond2 No Bn Select Benzyl (Bn) Ether Stable to Acid/Fluoride Cond1->Bn Yes TBS Select TBDMS (TBS) Ether Stable to Hydrogenation Cond2->TBS Yes Hindered High Steric Hindrance? Use TBDMSOTf / 2,6-Lutidine Cond2->Hindered No

Workflow for selecting Bn vs TBDMS protection for cyclopentanols based on downstream chemistry.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Causality is built into the steps so that researchers can visually or analytically confirm success at critical junctures.

Protocol A: Benzylation of Cyclopentanol

Mechanism: Base-mediated alkoxide formation followed by S_N2 substitution[3].

  • Preparation: Dissolve the cyclopentanol (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Validation Checkpoint: The evolution of H₂ gas (bubbling) confirms the formation of the active cyclopentyl alkoxide. Wait until bubbling ceases completely (approximately 30 minutes).

  • Electrophilic Addition: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench slowly with water to safely destroy unreacted NaH. Extract with Ethyl Acetate. The product is highly non-polar compared to the starting alcohol, allowing for easy TLC validation (Rf shift to ~0.8 in 4:1 Hexanes:EtOAc).

Protocol B: Silylation of Cyclopentanol (TBDMS Ether)

Mechanism: Nucleophilic catalysis via N-silylimidazolium intermediate[2].

  • Preparation: Dissolve the cyclopentanol (1.0 eq) in anhydrous DMF or DCM. Add Imidazole (2.5 eq) and stir until fully dissolved.

  • Silylation: Add TBDMSCl (1.2 eq) in one portion at room temperature.

    • Validation Checkpoint: Within 10-15 minutes, a white precipitate of imidazolium hydrochloride will form. The appearance of this salt is a direct visual indicator that the silylation is proceeding successfully[3].

  • Workup: Pour the mixture into water and extract with diethyl ether. Wash the organic layer extensively with brine to remove residual DMF and imidazole.

Protocol C: Orthogonal Deprotection Strategies
  • TBDMS Cleavage (Fluoride Method): Treat the TBDMS-cyclopentyl ether with Tetra-n-butylammonium fluoride (TBAF, 1.5 eq) in THF at room temperature[3]. The strong thermodynamic affinity of fluoride for silicon drives the cleavage, releasing the free cyclopentanol[2].

  • Benzyl Cleavage (Hydrogenolysis): Dissolve the Bn-cyclopentyl ether in Methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a Hydrogen atmosphere (1 atm, balloon).

    • Validation Checkpoint: The consumption of H₂ gas and the generation of toluene as a byproduct (detectable by NMR or GC-MS) confirm successful deprotection[3].

References

  • Journal of Medicinal Chemistry (ACS Publications) - Greene's Protective Groups in Organic Synthesis. Fourth Edition. URL:[Link]

  • Organic Chemistry Portal - tert-Butyldimethylsilyl Ethers. URL:[Link]

  • Tetrahedron (via DOI) - Copper(I) mediated highly diastereoselective conjugate addition of Grignard reagents to functionalised cycloalkenols. URL:[Link]

Sources

A Comparative Guide to Chiral GC Separation of cis-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and stereoselective synthesis, the accurate determination of enantiomeric purity is a critical, non-negotiable step. The compound cis-3-(benzyloxy)cyclopentan-1-ol, a chiral building block for various bioactive molecules, presents a common analytical challenge: the robust and reproducible separation of its enantiomers. This guide, grounded in established chromatographic principles, provides an in-depth comparison of potential Gas Chromatography (GC) methods for this task. We will explore the strategic choices an analytical scientist must make, from direct injection to derivatization, and the selection of an appropriate chiral stationary phase (CSP).

The Analytical Challenge: Why Direct Injection is Often Problematic

Direct injection of polar analytes like alcohols onto GC columns can often lead to poor chromatographic performance, characterized by broad, tailing peaks. This is primarily due to strong intermolecular hydrogen bonding between the alcohol's hydroxyl group and any active sites on the column, such as residual silanols on the fused silica surface.[1][2] For a chiral separation, where the goal is to resolve two very similar molecules, peak broadening can severely diminish or completely obscure the separation, making accurate quantification impossible.

While some modern chiral stationary phases are designed to resolve certain alcohols without derivatization[3], the presence of the polar hydroxyl group in cis-3-(benzyloxy)cyclopentan-1-ol makes it a prime candidate for derivatization to improve its chromatographic behavior.

Strategic Decision 1: The Derivatization Imperative

Derivatization in GC is the process of chemically modifying an analyte to enhance its analytical properties.[1] For chiral alcohols, the primary goals of derivatization are to:

  • Increase Volatility: By replacing the polar hydroxyl group with a less polar functional group, the boiling point of the analyte is often lowered, making it more suitable for GC analysis.[1][2]

  • Reduce Polarity and Peak Tailing: Masking the hydroxyl group minimizes its interaction with the stationary phase, resulting in sharper, more symmetrical peaks.[1][4]

  • Enhance Chiral Recognition: The introduction of a new functional group can sometimes lead to better interaction with the chiral stationary phase, improving enantiomeric resolution.[4]

Two of the most common derivatization techniques for alcohols are acylation and silylation.[2]

Comparison of Common Derivatization Approaches
Derivatization MethodReagent ExampleAdvantagesDisadvantages
Acylation Acetic Anhydride, Trifluoroacetic Anhydride (TFAA)Simple, robust reactions. Fluorinated acyl groups can enhance detection by Electron Capture Detector (ECD).[2][4] Can improve volatility and chiral separation.[4]TFAA can sometimes lead to partial isomerization (racemization) at the chiral center.[4] Reagents can be corrosive.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Produces volatile and thermally stable derivatives.[1] Generally mild reaction conditions.Silylating reagents are sensitive to moisture; samples and solvents must be dry.[1] May not always provide the best chiral separation.

For cis-3-(benzyloxy)cyclopentan-1-ol, acylation with a simple reagent like acetic anhydride is a logical starting point due to its simplicity and effectiveness in improving the chromatography of cyclic alcohols.[4]

Strategic Decision 2: Selecting the Chiral Stationary Phase (CSP)

The heart of a chiral GC separation is the chiral stationary phase.[5] These phases are designed to have specific three-dimensional structures that interact differently with the two enantiomers of a chiral analyte, leading to different retention times.[5] For the separation of a wide variety of chiral compounds, including those with cyclic structures, cyclodextrin-based CSPs are the most versatile and widely used.[6][7][8]

Cyclodextrins are cyclic oligosaccharides that have a toroidal shape, with a hydrophobic inner cavity and a hydrophilic exterior.[8] The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin.[5] The stability of these complexes, and thus the retention time, depends on the goodness of fit and the strength of the interactions.

Comparison of Common Cyclodextrin-Based CSPs
CSP TypeCommon DerivativesTypical ApplicationsSuitability for Derivatized cis-3-(benzyloxy)cyclopentan-1-ol
β-Cyclodextrin Permethylated, Diacetylated, TrifluoroacetylatedBroad applicability for many chiral compounds, including terpenes, alcohols, and ketones.[7][9]High. A permethylated or diacetylated β-cyclodextrin column would be a strong initial choice for the acetylated derivative of the target analyte.
γ-Cyclodextrin Permethylated, DiacetylatedOften used for larger molecules or when β-cyclodextrin does not provide adequate separation.[9]Moderate. Could be a good secondary option if β-cyclodextrin phases are unsuccessful.
α-Cyclodextrin PermethylatedGenerally used for smaller chiral molecules.[9]Low. The size of cis-3-(benzyloxy)cyclopentan-1-ol likely makes it too large for effective inclusion in an α-cyclodextrin cavity.

Given the structure of cis-3-(benzyloxy)cyclopentan-1-ol, a β-cyclodextrin-based column, such as one with a permethylated or diacetylated derivative, offers the highest probability of achieving a successful enantiomeric separation of its acetylated form.

Experimental Workflow & Protocols

The following section outlines a detailed experimental workflow for the development of a chiral GC separation method for cis-3-(benzyloxy)cyclopentan-1-ol.

G cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Analysis & Method Optimization racemic_std Racemic Standard of cis-3-(benzyloxy)cyclopentan-1-ol derivatization Derivatization (Acylation) with Acetic Anhydride racemic_std->derivatization extraction Workup & Extraction into Organic Solvent derivatization->extraction gc_injection GC Injection extraction->gc_injection chiral_column Chiral GC Column (e.g., β-cyclodextrin phase) gc_injection->chiral_column temp_program Temperature Programming chiral_column->temp_program detection FID Detection temp_program->detection chromatogram Obtain Chromatogram detection->chromatogram resolution Calculate Resolution (Rs) chromatogram->resolution optimization Optimize Temperature Program & Carrier Gas Flow Rate resolution->optimization If Rs < 1.5

Caption: Workflow for Chiral GC Method Development.

Protocol 1: Acylation of cis-3-(Benzyloxy)cyclopentan-1-ol
  • To 1 mg of the racemic alcohol in a 2 mL vial, add 200 µL of pyridine and 100 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of deionized water and vortex for 30 seconds.

  • Extract the derivatized product with 1 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Carefully transfer the organic layer to a new vial for GC analysis.

Protocol 2: Chiral GC Analysis
  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a diacetylated-β-cyclodextrin stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injection: 1 µL split injection (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program (Starting Point):

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

This starting method would then be optimized by adjusting the temperature ramp and carrier gas flow rate to maximize the resolution between the two enantiomer peaks.

Alternative Technique: Chiral High-Performance Liquid Chromatography (HPLC)

While this guide focuses on GC, it is important to acknowledge that chiral HPLC is a powerful alternative for the separation of enantiomers.[10][11]

G GC Chiral GC + High resolution and efficiency + Fast analysis times + Compatible with mass spectrometry - Requires volatile or derivatized analytes - High temperatures can cause degradation HPLC Chiral HPLC + Broad applicability to non-volatile compounds + Room temperature operation + Preparative scale-up is feasible - Lower efficiency than capillary GC - Higher solvent consumption

Caption: Comparison of Chiral GC and Chiral HPLC.

For cis-3-(benzyloxy)cyclopentan-1-ol, chiral HPLC on a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) would likely be a viable, and perhaps even preferable, alternative if the compound shows any thermal instability or if preparative-scale separation is the ultimate goal. The use of chiral derivatizing agents to form diastereomers which can be separated on a standard achiral HPLC column is also a well-established technique.[10]

Conclusion and Recommendations

For the enantioselective analysis of cis-3-(benzyloxy)cyclopentan-1-ol by Gas Chromatography, a strategy involving derivatization is highly recommended to ensure good chromatographic performance.

  • Recommended Derivatization: Acylation with acetic anhydride provides a simple and effective means to increase volatility and reduce peak tailing.

  • Recommended Chiral Stationary Phase: A β-cyclodextrin-based CSP, such as a diacetylated or permethylated derivative, offers the highest probability of achieving baseline separation of the enantiomers.

  • Method Development: The provided experimental protocols offer a solid starting point for method development, which should focus on optimizing the oven temperature program and carrier gas flow rate to maximize resolution.

By systematically approaching the problem, leveraging the principles of derivatization and chiral recognition, a robust and reliable GC method for the analysis of cis-3-(benzyloxy)cyclopentan-1-ol enantiomers can be successfully developed and validated.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. National Center for Biotechnology Information. [Link]

  • Derivatization Methods in GC and GC/MS. Google Books.
  • Chiral derivatizing agent - Wikipedia. Wikipedia. [Link]

  • Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. pubs.acs.org. [Link]

  • GC Derivatization. Restek. [Link]

  • Chiral Gas Chromatography - ResearchGate. ResearchGate. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. National Center for Biotechnology Information. [Link]

  • Derivatization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. AZoM.com. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Chiral Separations - PubMed. National Center for Biotechnology Information. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. Chromatography Online. [Link]

  • Chiral Separation Techniques - chemistlibrary. chemistlibrary. [Link]

  • Chiral Gas Chromatography - AZ chrom s.r.o. AZ chrom s.r.o. [Link]

Sources

Analytical Comparison Guide: MS Platforms for the Characterization of cis-3-(Benzyloxy)cyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide tailored for researchers, analytical scientists, and drug development professionals evaluating mass spectrometry (MS) platforms for the structural elucidation and quantification of cis-3-(Benzyloxy)cyclopentan-1-ol.

cis-3-(Benzyloxy)cyclopentan-1-ol (C₁₂H₁₆O₂, Exact Mass: 192.1150 Da) is a critical synthetic intermediate heavily utilized in the development of carbocyclic nucleoside analogs and cyclopentyl-core active pharmaceutical ingredients (APIs). Accurate structural elucidation and trace-level quantification of this protected diol are paramount during synthetic route optimization to monitor isomeric purity and reaction yield.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) Mass Spectrometry for analyzing cis-3-(Benzyloxy)cyclopentan-1-ol, detailing the mechanistic causality of its fragmentation and providing self-validating experimental protocols.

Mechanistic Causality: Fragmentation Pathways

Understanding the collision-induced dissociation (CID) of cis-3-(Benzyloxy)cyclopentan-1-ol requires analyzing its two primary functional groups: the benzyl ether and the cyclopentanol ring.

Under Electrospray Ionization in positive mode (ESI+), the molecule predominantly forms a protonated precursor ion


 at m/z 193.1223 and a sodium adduct 

at m/z 215.1043. When subjected to CID, the fragmentation is driven by the thermodynamic stability of the resulting carbocations and neutral losses[1][2]:
  • Tropylium Ion Formation (m/z 91): The most thermodynamically favored pathway is the inductive cleavage of the benzyl ether C-O bond. The positive charge is retained on the benzyl moiety, which rearranges to the highly stable, aromatic tropylium cation (

    
    )[2].
    
  • Loss of Benzyl Alcohol (m/z 85): Protonation of the ether oxygen can lead to the neutral loss of benzyl alcohol (108 Da), leaving a cyclopentenyl cation (

    
    ) at m/z 85.
    
  • Dehydration (m/z 175): The secondary alcohol on the cyclopentane ring readily undergoes a loss of water (18 Da) via a 1,2-elimination, yielding an

    
     ion at m/z 175. This is characteristic of cyclic alcohols under MS/MS conditions[3][4].
    

Fragmentation M [M+H]+ m/z 193.12 Dehydrated [M+H - H2O]+ m/z 175.11 M->Dehydrated - H2O (18 Da) Tropylium Tropylium Cation m/z 91.05 M->Tropylium Inductive Cleavage Cyclopentenyl Cyclopentenyl Cation m/z 85.06 M->Cyclopentenyl - Benzyl Alcohol (108 Da) Dehydrated->Tropylium Cleavage

CID Fragmentation pathway of protonated cis-3-(Benzyloxy)cyclopentan-1-ol.

Platform Comparison: Q-TOF vs. QqQ

When integrating cis-3-(Benzyloxy)cyclopentan-1-ol into a drug development pipeline, the choice of MS platform dictates the quality of the analytical output.

  • Q-TOF (HRMS): Excels in structural elucidation. By providing sub-ppm mass accuracy, Q-TOF allows researchers to definitively assign empirical formulas to fragment ions, distinguishing cis-3-(Benzyloxy)cyclopentan-1-ol from isobaric impurities (e.g., ethoxybenzyl derivatives)[5].

  • QqQ (Triple Quadrupole): The gold standard for targeted quantification. Using Multiple Reaction Monitoring (MRM), QqQ provides unparalleled sensitivity and a wider linear dynamic range, ideal for pharmacokinetic (PK) tracking or trace impurity profiling.

Quantitative Performance Comparison
ParameterQ-TOF LC-MS/MS (Agilent 6546 or equiv.)QqQ LC-MS/MS (Waters Xevo TQ-XS or equiv.)
Primary Utility Structural Elucidation, Isomer IDHigh-throughput Targeted Quantification
Mass Accuracy < 1 ppm~ 0.1 Da (Unit Resolution)
Precursor Ion m/z 193.1223 (Exact)m/z 193.1 (Nominal)
Key MRM Transitions N/A (Full Scan / Target MS/MS)193.1

91.1 (Quantifier)193.1

85.1 (Qualifier)
Limit of Detection (LOD) 1 - 5 ng/mL0.05 - 0.1 ng/mL
Linear Dynamic Range 3 - 4 logs5 - 6 logs
Collision Energy (CE) Ramped (10 - 40 eV)Optimized per transition (e.g., 15 eV for 91.1)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) is embedded directly into the workflow.

Protocol A: Q-TOF HRMS Structural Elucidation

Objective: Confirm the identity and map the fragmentation of the synthesized intermediate.

  • Sample Preparation:

    • Dissolve 1.0 mg of cis-3-(Benzyloxy)cyclopentan-1-ol standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

    • Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote

      
       formation.
      
  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Auto MS/MS Mode):

    • Source: ESI Positive. Capillary Voltage: 3.5 kV. Gas Temp: 300°C.

    • Mass Range: m/z 50 - 500.

    • Collision Energy: Apply a ramped CE of 10, 20, and 40 eV to capture both fragile (water loss) and stable (tropylium) fragments.

  • Validation Check: The extracted ion chromatogram (EIC) for m/z 193.1223 must show a mass error of

    
     2 ppm. The isotopic pattern must align with the theoretical distribution for C₁₂H₁₆O₂.
    
Protocol B: QqQ Targeted MRM Quantification

Objective: Quantify trace levels of the compound in a complex reaction matrix.

  • Compound Optimization (Infusion):

    • Directly infuse a 100 ng/mL solution at 10 µL/min into the ESI source.

    • Perform a precursor ion scan to isolate m/z 193.1.

    • Perform a product ion scan ramping the Collision Energy (CE) from 5 to 50 eV.

    • Causality Check: Identify the CE that maximizes the m/z 91.1 fragment (typically ~15-20 eV) and the m/z 85.1 fragment (typically ~25 eV).

  • MRM Method Building:

    • Set Quantifier Transition: 193.1

      
       91.1 (Dwell time: 50 ms).
      
    • Set Qualifier Transition: 193.1

      
       85.1 (Dwell time: 50 ms).
      
  • Calibration & Matrix Spike:

    • Prepare a 7-point calibration curve from 0.1 ng/mL to 100 ng/mL in the blank reaction matrix.

    • Validation Check: The ratio of the quantifier to qualifier transition peak areas must remain constant (

      
       15%) across all calibration levels to confirm peak purity.
      

Workflow Prep Sample Prep (0.1% FA in 50:50 AQ/Org) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization [M+H]+ m/z 193.1 LC->ESI Q1 Q1 Isolation (m/z 193.1) ESI->Q1 CID CID Cell (Argon Gas, 15-25 eV) Q1->CID Detect Detection (TOF or Q3 MRM) CID->Detect

Standardized LC-MS/MS analytical workflow for characterizing the target compound.

Conclusion & Platform Recommendation

For initial synthetic verification and structural elucidation of cis-3-(Benzyloxy)cyclopentan-1-ol, the Q-TOF HRMS is the mandatory first step. Its ability to leverage accurate mass for identifying the tropylium (m/z 91.0542) and dehydrated (m/z 175.1118) fragments ensures that the correct regioisomer and functional group protections are in place[6].

However, once the synthetic route is established and the focus shifts to yield optimization, reaction kinetics, or clearance assays, the QqQ platform becomes the superior alternative. The implementation of the 193.1


 91.1 MRM transition provides the necessary sensitivity and dynamic range to monitor the compound at trace levels in complex matrices.

References

  • National Center for Biotechnology Information (NCBI). (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. Available at:[Link]

  • Scribd / General MS Principles. Mass Spectrometry Fragmentation Patterns (Ethers and Alcohols). Available at:[Link]

  • Chegg / Organic Chemistry. (2026). Base Peak of Cyclopentanol in Mass Spectrometry. Available at:[Link]

  • MassBank Europe. (2008). Mass Spectrum of Cyclopentanol (Record MSBNK-Fac_Eng_Univ_Tokyo-JP003605). Available at:[Link]

  • Journal of the American Chemical Society. Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. ACS Publications. Available at:[Link]

  • ResearchGate. Mass spectral fragmentation pattern of ethoxybenzylpiperazines. Available at:[Link]

Sources

A Researcher's Guide to the Stereochemical Analysis of (1S,3R)-3-(benzyloxy)cyclopentan-1-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise stereochemical configuration of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. Chiral building blocks like (1S,3R)-3-(benzyloxy)cyclopentan-1-ol, a key intermediate in the synthesis of various therapeutic agents, demand rigorous stereochemical characterization.[1] This guide provides an in-depth comparison of methodologies for determining the stereochemical identity of this compound, focusing on the pivotal parameter of optical rotation. We will navigate the interplay between computational prediction and experimental verification, offering a robust framework for researchers in the field.

The Challenge: Assigning Absolute Configuration

Part 1: A Priori Analysis via Computational Prediction

Before undertaking experimental work, computational chemistry offers a powerful tool for predicting chiroptical properties. Time-Dependent Density Functional Theory (TD-DFT) has become a state-of-the-art method for calculating optical rotation.[4][5] This approach models the molecule's various low-energy conformations, calculates the optical rotation for each, and then provides a Boltzmann-weighted average to predict the final value.

The predictive power of these methods is highly dependent on the computational model, particularly the basis set and the handling of solvent effects.[4][5] Solvents can significantly influence the conformational equilibrium and directly interact with the solute (e.g., through hydrogen bonding), thereby altering the observed rotation.[6] As illustrated in studies of similar molecules, including a solvent model (like the Polarizable Continuum Model, PCM) often brings the predicted value into closer agreement with experimental results.[4]

Table 1: Illustrative Example of Computationally Predicted Optical Rotation for a Chiral Molecule (Data derived from a similar compound for methodological demonstration) [4]

ConformerBasis SetGas Phase [α]DSolution (Methanol, PCM) [α]D
A 6-31G(d)+264+304
B 6-31G(d)+723+690
C 6-31G(d)+324+398
D aug-cc-pVDZ+201+268
E aug-cc-pVDZ+785+769
Boltzmann Avg. aug-cc-pVDZ +333 +322

This table demonstrates the significant variation in rotation between conformers and the importance of a weighted average. The difference between gas-phase and solution-phase predictions highlights the critical role of solvent effects.

Part 2: Experimental Determination of Specific Rotation

The gold standard for determining optical activity is polarimetry. The specific rotation, [α], is a standardized physical constant for a chiral compound and is calculated from the observed rotation using the Biot law.[2]

Detailed Experimental Protocol for Polarimetry

This protocol is designed to ensure accuracy and reproducibility.

  • Instrument Preparation & Calibration:

    • Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up for at least 30 minutes for stabilization.

    • Calibrate the instrument using a certified quartz plate or a known standard to ensure accuracy.

  • Sample Preparation (The "Why"):

    • Accurately weigh a sample of (1S,3R)-3-(benzyloxy)cyclopentan-1-ol (e.g., 50-100 mg). The precise mass is critical for the final calculation.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample and bring it to volume using a high-purity, spectroscopic grade solvent (e.g., chloroform, methanol, or ethanol). Causality: The choice of solvent is crucial. The compound must be fully soluble, and the solvent should be achiral. Chloroform is a common choice for such measurements.[3] Note that different solvents can lead to different specific rotation values due to varying solute-solvent interactions.[6]

  • Measurement Procedure:

    • Blank Measurement: Fill the polarimeter cell (typically 1 dm in length) with the pure solvent. Place it in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

    • Sample Measurement: Rinse the cell with a small amount of the sample solution before filling it completely. Ensure no air bubbles are present in the light path.

    • Place the filled cell in the instrument and record the observed rotation (α).

    • Perform at least three to five separate measurements, removing and re-inserting the cell each time, to ensure the reading is stable and reproducible.

  • Calculation of Specific Rotation:

    • Use the following formula: [α]_D^T = α / (l × c) Where:

      • [α]_D^T : Specific rotation at temperature T (e.g., 25 °C) using the sodium D-line.

      • α : The observed rotation in degrees.

      • l : The path length of the cell in decimeters (dm).

      • c : The concentration of the sample in g/mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measure Measurement cluster_calc Analysis start Start weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Volumetric Flask (High-Purity Solvent) weigh->dissolve blank Run Solvent Blank & Zero Instrument dissolve->blank measure Measure Sample's Observed Rotation (α) blank->measure repeat Repeat Measurement (n=3-5) measure->repeat calculate Calculate Specific Rotation: [α] = α / (l × c) repeat->calculate report Report [α] with T, λ, and Solvent calculate->report

Sources

Safety Operating Guide

cis-3-(Benzyloxy)cyclopentan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of cis-3-(Benzyloxy)cyclopentan-1-ol

Executive Summary & Mechanistic Context

cis-3-(Benzyloxy)cyclopentan-1-ol is a specialized organic building block widely utilized in drug development and synthetic chemistry. Structurally, it is a non-halogenated secondary alcohol protected by a benzyl ether group.

From an operational and safety standpoint, the most critical factor in managing this compound is its halogen-free nature . The causality behind strict segregation protocols is both environmental and economic: mixing non-halogenated solvents with halogenated waste forces the entire mixture to be treated as halogenated[1]. Halogenated waste requires specialized, energy-intensive incineration to prevent the release of highly toxic dioxins and furans, costing laboratories significantly more than the fuels-blending processes used for non-halogenated organics[2].

Chemical Profiling and Waste Classification

Understanding the physicochemical properties of cis-3-(Benzyloxy)cyclopentan-1-ol is the foundation of a safe disposal strategy.

Table 1: Physicochemical and Disposal Profiling

PropertyValue / ClassificationOperational Implication
CAS Number 212270-85-4Required identifier for accurate EPA waste manifests.
Molecular Formula C12H16O2High carbon content provides excellent calorific value, making it ideal for energy recovery/fuels blending[2].
Halogen Content 0%Must be strictly segregated into the Non-Halogenated waste stream to avoid inflated disposal costs[1].
EPA Waste Code F003 / F005 (if mixed)Classified as characteristic hazardous waste when mixed with common flammable lab solvents (e.g., acetone, toluene)[3][4].
Chemical Incompatibilities Strong oxidizers, strong acidsBenzyl ethers can react violently with oxidizers. Never mix with nitric or perchloric acid waste streams[5].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system to ensure compliance with4 and institutional safety standards[4].

Phase 1: Segregation and Containment

  • Verify Waste Stream Compatibility: Ensure the cis-3-(Benzyloxy)cyclopentan-1-ol waste is free of heavy metals, aqueous toxic solutions, and strong inorganic acids[2][5].

  • Select the Receptacle: Utilize a designated 5-gallon safety can or an HDPE carboy strictly labeled for "Non-Halogenated Organic Solvents." Causality: Using metal cans for incompatible corrosive waste can degrade the container integrity, leading to catastrophic leaks[2].

  • Execute the Transfer: Operating within a certified chemical fume hood, use a grounded funnel to pour the spent chemical into the waste container.

  • Self-Validation Check (The 60-Second Rule): Before sealing the container, observe the surface of the liquid for 60 seconds. Validation: If you observe bubbling, heat generation, or fuming, an incompatible exothermic reaction is occurring. Immediately leave the fume hood running, close the sash, and evacuate the area. If the liquid remains stable, proceed to Phase 2.

Phase 2: Labeling and Storage

  • Immediate Identification: The exact moment waste is added, update the hazardous waste tag. Write "cis-3-(Benzyloxy)cyclopentan-1-ol" completely; the EPA prohibits chemical abbreviations on waste manifests[2].

  • Seal the Container: Secure the lid tightly. Causality: Open containers allow volatile organic compounds (VOCs) to escape, creating an inhalation hazard and directly violating EPA closed-container regulations[2][5].

  • Secondary Containment: Place the primary waste vessel inside a secondary containment tray capable of holding 110% of the primary container's volume.

Phase 3: EHS Transfer and Final Destruction

  • Request Pickup: Once the container reaches 90% capacity, submit a waste pickup request via your institution's EHS portal[5].

  • Final Routing: Because this compound is non-halogenated, EHS will bulk it into 55-gallon drums for fuels blending. The waste is transported to a permitted facility and incinerated to recover energy, a highly sustainable disposal method[2].

Spill Response and Emergency Containment

Accidental releases require immediate, methodical action to prevent environmental contamination. The EPA strictly forbids flushing organic solvents down municipal drains[1].

  • Isolate the Area: Evacuate non-essential personnel and ensure the laboratory exhaust system is functioning to clear vapors[6].

  • Contain the Spill: Deploy chemical spill booms around the perimeter of the liquid to prevent it from reaching floor drains.

  • Apply Absorbent: Cover the spill entirely with a non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite. Causality: Using combustible materials like paper towels or sawdust on organic solvents creates a highly flammable solid waste hazard[7][8].

  • Collect and Package: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty hazardous waste bag.

  • Self-Validation Check: Inspect the spill zone with a PID (Photoionization Detector) if available, or visually confirm no oily residue remains. Wash the area with detergent and water[6]. Label the bag as "Solid Hazardous Waste" and request immediate EHS pickup.

Waste Routing Visualization

The following decision matrix illustrates the logical flow for routing cis-3-(Benzyloxy)cyclopentan-1-ol, emphasizing the critical divergence between halogenated and non-halogenated streams.

G Start Waste Generation: cis-3-(Benzyloxy)cyclopentan-1-ol CheckHalogen Is the waste mixed with Halogenated Solvents? Start->CheckHalogen Drain Sink / Sewer Disposal (STRICTLY PROHIBITED) Start->Drain Illegal Halogenated Halogenated Waste Stream (High Disposal Cost) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream (Optimal Routing) CheckHalogen->NonHalogenated No Incineration High-Temp Incineration (Strict Emissions Control) Halogenated->Incineration FuelsBlending Fuels Blending / Energy Recovery NonHalogenated->FuelsBlending

Decision matrix for organic solvent disposal routing.

References

  • Sigma-Aldrich. "Cis-3-heksen-1-ol - Sigma-Aldrich" (Includes CAS 212270-85-4 data). Available at:

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". Available at: 1[1]

  • Cornell University Environment, Health and Safety. "7.2 Organic Solvents". Available at: 2[2]

  • WKU. "EPA HAZARDOUS WASTE CODES". Available at: 3[3]

  • Lab Alley. "SAFETY DATA SHEET". Available at:7[7]

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". Available at: 4[4]

  • Penta Chemicals. "Benzyl alcohol". Available at: 8[8]

  • 3M. "Safety Data Sheet". Available at: 6[6]

  • University of Louisville. "Chemical waste management: combining compatible used organic solvents". Available at: 5[5]

Sources

Personal protective equipment for handling cis-3-(Benzyloxy)cyclopentan-1-ol

[1]

Executive Summary & Chemical Profile

cis-3-(Benzyloxy)cyclopentan-1-ol (CAS: 212270-85-4) is a functionalized cycloalkane building block commonly used in the synthesis of bioactive pharmaceutical intermediates.[1][2] Its structure features a secondary alcohol and a benzyl ether moiety. While not highly volatile, its handling requires strict adherence to safety protocols due to its potential for skin and severe eye irritation.

This guide moves beyond generic safety data sheets (SDS) to provide a logic-driven operational workflow. It prioritizes the "Hierarchy of Controls," placing engineering controls and specific PPE as the non-negotiable barrier between the researcher and the hazard.

Chemical Identity & Hazard Classification
PropertySpecification
CAS Number 212270-85-4 (cis-isomer) / 905961-61-7 (general)
Physical State Liquid
Molecular Weight 192.26 g/mol
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); limited water solubility.[1][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[5]

Personal Protective Equipment (PPE) Matrix

Rationale: The benzyl ether group increases lipophilicity, facilitating skin absorption, while the alcohol function acts as a local irritant. Standard latex gloves are insufficient.

The PPE Firewall
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection (Splash) Nitrile Rubber Spec: Minimum thickness 0.11 mm.Rationale: Nitrile provides excellent resistance to alcohols and ethers for incidental contact.[1] Change immediately upon contamination.[6]
Hand Protection (Immersion) Laminate / Viton Spec: Silver Shield® or Viton® gloves.Rationale: For spill cleanup or prolonged handling, standard nitrile degrades. Laminate films prevent permeation of benzyl derivatives.
Eye & Face Chemical Goggles Spec: ANSI Z87.1+ compliant, tight-fitting.Rationale: Safety glasses with side shields are insufficient for liquid handling where splashing is a risk.[1] The H319 rating dictates complete seal protection.
Respiratory Fume Hood / Half-Mask Spec: Primary: Fume Hood (Face velocity >0.5 m/s).[1] Secondary: Half-mask with OV/P95 cartridges.Rationale: While vapor pressure is low, aerosol generation during transfer requires organic vapor (OV) filtration.[1]
Body Lab Coat (Cotton/Poly) Spec: High-neck, long-sleeved, buttoned.[1] Rationale: Prevents dermal exposure.[6][7] Synthetic fibers alone may melt if a fire occurs; cotton blends are preferred.

Operational Handling Protocol

Directive: This protocol uses a "Check-Verify-Execute" logic to prevent errors before they occur.

Phase 1: Pre-Operational Verification
  • Ventilation Check: Verify fume hood flow monitor reads "Safe" or Face Velocity is between 80–100 fpm.

  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.

  • Spill Kit Location: Ensure an organic spill kit (vermiculite/clay) is within 3 meters of the work area.

Phase 2: Active Handling (Weighing & Transfer)

Objective: Transfer liquid without aerosolization or dripping.

  • The "Double-Containment" Rule:

    • Never transport the reagent bottle outside the fume hood without secondary containment (e.g., a Nalgene bucket).

    • Why? If the bottle drops, the bucket contains the glass and chemical, preventing a floor spill.

  • Syringe Transfer Technique (Preferred over pouring):

    • Step A: Purge the reagent bottle with Nitrogen/Argon if storing long-term (prevents oxidation of the benzyl ether).

    • Step B: Use a glass syringe with a long needle (Luer-lock) to withdraw the liquid.

    • Step C: Wipe the needle tip with a Kimwipe inside the hood before moving to the reaction vessel.

    • Why? Pouring creates drips on the bottle threads, which eventually degrade the cap liner and contaminate gloves.

  • Reaction Setup:

    • Add reagents slowly to the reaction vessel.

    • Critical: If using strong bases (e.g., NaH) for alkylation, ensure the system is vented through an oil bubbler to manage hydrogen evolution.

Phase 3: Decontamination
  • Immediate Wipe-Down: Wipe all tool handles and balance buttons with ethanol/acetone on a paper towel.[1] Dispose of the towel as solid hazardous waste.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure skin never touches the outer glove surface.

Emergency & Disposal Logistics

Spill Response Algorithm

Scenario: 10 mL spill inside the fume hood.

  • Alert: Announce "Spill in Hood" to nearby personnel.

  • Isolate: Lower the sash to the lowest working height.

  • Absorb: Cover liquid with vermiculite or absorbent pads from the perimeter inward.

  • Collect: Scoop material into a wide-mouth jar labeled "Hazardous Waste: Solid Debris (Organic)."

  • Clean: Wash surface with soap and water; solvent washing may spread the residue.

Waste Disposal Plan
  • Liquid Waste: Segregate into Non-Halogenated Organic Solvents container (unless mixed with DCM/Chloroform).

  • Solid Waste: Contaminated gloves, pipettes, and wipes go into Solid Hazardous Waste .

  • Empty Containers: Triple rinse with acetone; rinsate goes to liquid waste. Deface label and recycle glass.

Visualizations

Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting Hand and Respiratory protection based on exposure risk.

PPE_LogicStartHandling cis-3-(Benzyloxy)cyclopentan-1-olRisk_AssessmentAssess Exposure RiskStart->Risk_AssessmentSplash_RiskSplash Risk Only(Small Scale Transfer)Risk_Assessment->Splash_RiskImmersion_RiskImmersion/High Volume(Spill Cleanup)Risk_Assessment->Immersion_RiskGlove_NitrileGLOVES: Nitrile(>0.11mm, Change <15 min)Splash_Risk->Glove_NitrileGlove_LaminateGLOVES: Laminate/Viton(Silver Shield®)Immersion_Risk->Glove_LaminateResp_CheckAerosol Generation?Glove_Nitrile->Resp_CheckGlove_Laminate->Resp_CheckHood_OnlyRESPIRATORY: Fume Hood(Sash at working height)Resp_Check->Hood_OnlyNo (Closed Transfer)Resp_MaskRESPIRATORY: Half-Mask(OV/P95 Cartridge)Resp_Check->Resp_MaskYes (Open/Spill)

Figure 2: Emergency Spill Response Workflow

Caption: Step-by-step containment and cleanup procedure for laboratory spills.

Spill_ResponseSpill_EventSpill DetectedAssessAssess Volume & LocationSpill_Event->AssessMinor_Spill< 50mL (In Hood)Assess->Minor_SpillMajor_Spill> 50mL or Outside HoodAssess->Major_SpillAbsorbAbsorb with Vermiculite(Perimeter -> Center)Minor_Spill->AbsorbEvacuateEvacuate Area &Call HSEMajor_Spill->EvacuateCollectCollect in Sealed Bag/JarAbsorb->CollectLabelLabel: Hazardous WasteCollect->Label

[1]

References

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.